Ethyl (4-aminophenyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABZQUOBNXDLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508375 | |
| Record name | Ethyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57399-97-0 | |
| Record name | Ethyl (4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-(4-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl (4-aminophenyl)carbamate (CAS: 57399-97-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl (4-aminophenyl)carbamate, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. Drawing on established chemical principles and field-proven insights, this document delves into the synthesis, characterization, and applications of this versatile molecule, with a particular focus on its role in the development of therapeutic agents.
Introduction: The Significance of the Carbamate Moiety in Medicinal Chemistry
The carbamate functional group is a cornerstone in modern drug design, valued for its unique combination of stability, hydrogen bonding capabilities, and its role as a bioisostere for the amide bond. Carbamates are integral structural motifs in a wide array of approved therapeutic agents, demonstrating their broad applicability in treating diverse medical conditions.[1] Their proteolytic stability and ability to permeate cell membranes make them particularly attractive in the development of novel therapeutics.[2] this compound, with its strategically positioned amino and carbamate functionalities, serves as a valuable building block for the synthesis of more complex, biologically active molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference(s) |
| CAS Number | 57399-97-0 | |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Solid | |
| IUPAC Name | ethyl N-(4-aminophenyl)carbamate | [4] |
| SMILES | CCOC(=O)NC1=CC=C(C=C1)N | [4] |
| InChI Key | SABZQUOBNXDLDV-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the phenyl ring (two doublets), and protons of the amino and carbamate NH groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,4-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the four unique carbons of the benzene ring.
-
FTIR Spectroscopy: The infrared spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected vibrational frequencies include N-H stretching for the primary amine and the carbamate, C=O stretching of the carbamate carbonyl group, and C-N stretching.[6]
-
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information. Mass spectrometry data available on PubChem shows a molecular weight of 180.20 g/mol .[4]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the selective acylation of p-phenylenediamine with ethyl chloroformate. The challenge in this synthesis lies in achieving mono-acylation and avoiding the formation of the di-acylated byproduct.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Proposed):
This protocol is based on established principles of selective acylation of diamines and general procedures for carbamate synthesis.[7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of ethyl chloroformate (1.0 equivalent) in the same solvent to the dropping funnel and add it dropwise to the stirred solution of p-phenylenediamine over a period of 1-2 hours. Maintaining a low temperature is crucial to favor mono-acylation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for further chemical modifications at either the amino group or the carbamate moiety, making it a versatile scaffold for building complex molecules.
Key Application: Synthesis of Retigabine
One of the most notable applications of this compound is as a key precursor in the synthesis of Retigabine (Ezogabine), an anticonvulsant drug used in the treatment of epilepsy.[8] The synthesis of Retigabine involves the reaction of this compound with other reagents to construct the final drug molecule, highlighting the importance of this carbamate as a building block in medicinal chemistry.
Potential as a Scaffold for Novel Therapeutics
The aminophenyl carbamate core structure is a promising scaffold for the development of new therapeutic agents. By modifying the substituents on the phenyl ring and the carbamate group, libraries of compounds can be synthesized and screened for various biological activities. Research into derivatives of aminophenyl carbamates has explored their potential as anticonvulsant, analgesic, and antimicrobial agents.[1]
Workflow for Derivative Synthesis:
Caption: Synthetic pathways for generating diverse derivatives from this compound.
Biological Activity and Toxicological Profile
While specific toxicological data for this compound is limited, the safety profile of carbamates, in general, is an important consideration. Some carbamates are known to have biological activity, and their potential toxicity needs to be carefully evaluated in the context of drug development.
General Considerations for Carbamates:
The biological activity of carbamate derivatives is diverse and depends on the overall molecular structure. They have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1]
Safety and Handling:
Based on available safety data sheets, this compound is classified as a skin sensitizer. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its utility as a precursor to the anticonvulsant drug Retigabine underscores its importance in medicinal chemistry. The versatile nature of its structure presents numerous opportunities for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological activities of derivatives of this compound could lead to the discovery of new drug candidates for a variety of diseases. The development of more efficient and selective synthetic methods for this and related compounds will continue to be an area of interest for synthetic organic chemists.
References
- PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate.
- Kumar, A., et al. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. PubMed.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b.
- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Chae, E., et al. (2012). Synthesis and pharmacological evaluation of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives as new analgesic agents. PubMed.
- PubChem. (n.d.). ethyl N-(4-aminophenyl)carbamate.
- Basanagouda, M., et al. (2007). New, Efficient, Selective, and One-Pot Method for Acylation of Amines. ResearchGate.
- Tihana, G., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
- PubMed. (2021). Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1).
- PubMed. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637.
- Oriental Journal of Chemistry. (n.d.). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
Sources
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- 2. 57399-97-0|this compound|BLD Pharm [bldpharm.com]
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- 6. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl (4-aminophenyl)carbamate" molecular weight
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"Ethyl (4-aminophenyl)carbamate" chemical properties
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A Comprehensive Guide for Researchers and Drug Development Professionals
<Technical Guide: Synthesis of Ethyl (4-aminophenyl)carbamate from p-Phenylenediamine >
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science. We delve into the selective N-acylation of p-phenylenediamine with ethyl chloroformate, elucidating the underlying reaction mechanism and critical process parameters. This document is intended for researchers, scientists, and professionals in drug development, offering a robust, field-proven protocol grounded in established chemical principles. We will cover the reaction's theoretical basis, a detailed experimental procedure, purification techniques, and comprehensive analytical characterization of the final product. Safety considerations and data are integrated throughout to ensure best practices in the laboratory.
Introduction and Strategic Importance
This compound (CAS No: 57399-97-0) is a key building block in organic synthesis.[1][2][3] Its bifunctional nature, possessing both a primary amine and a carbamate group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. In the pharmaceutical industry, this compound serves as a crucial intermediate in the development of various therapeutic agents. Beyond pharmaceuticals, its structural motifs are of interest in the synthesis of polymers and other advanced materials.
The selective synthesis of this molecule from the symmetrical p-phenylenediamine presents a classic challenge in organic chemistry: differentiating between two chemically equivalent functional groups. This guide will address this challenge by providing a protocol that favors the mono-acylated product over the di-acylated byproduct, a critical aspect for ensuring high purity and yield.
Chemical Theory and Mechanism
The synthesis of this compound from p-phenylenediamine involves a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the amino groups of p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction: p-Phenylenediamine + Ethyl Chloroformate → this compound + HCl
The core of this synthesis lies in controlling the stoichiometry to favor mono-substitution. By using an excess of p-phenylenediamine relative to ethyl chloroformate, the probability of a second acylation event on the same p-phenylenediamine molecule is significantly reduced. The primary amino group of the product, this compound, is less nucleophilic than the starting diamine due to the electron-withdrawing effect of the newly introduced carbamate group. This difference in reactivity further aids in the selective formation of the mono-acylated product.[4][5]
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amino groups of the starting material and product, rendering them non-nucleophilic and halting the reaction.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| p-Phenylenediamine | Reagent | Major Chemical Supplier | Toxic, handle with care.[6][7][8] |
| Ethyl Chloroformate | Reagent | Major Chemical Supplier | Corrosive and lachrymator.[9] |
| Triethylamine | Reagent | Major Chemical Supplier | Used as a base. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Reaction solvent. |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | For workup. |
| Anhydrous Magnesium Sulfate | Reagent | Major Chemical Supplier | For drying. |
| Ethanol | Reagent | Major Chemical Supplier | For recrystallization. |
| Diethyl Ether | Reagent | Major Chemical Supplier | For washing. |
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR Spectrometer
-
FTIR Spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube.
-
Reagent Preparation: Dissolve p-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in the reaction flask. Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dilute ethyl chloroformate (0.9 eq) with anhydrous DCM in the dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred p-phenylenediamine solution over 30-45 minutes, maintaining the temperature at 0 °C.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
Recrystallization is a critical step to obtain a high-purity product.[11]
-
Solvent Selection: Ethanol or a mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[12][13]
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not readily crystallize upon cooling, add water dropwise until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.
Visualization of the Process
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Product Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| CAS Number | 57399-97-0 | [1][2][3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, and the amine and carbamate protons. The integration of these peaks will confirm the ratio of protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is crucial for identifying the functional groups present.[14] Expect to see characteristic absorption bands for the N-H stretches of the primary amine and the carbamate, the C=O stretch of the carbamate, and the C-N and C-O stretches.[15][16]
Safety and Handling
p-Phenylenediamine:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye irritation and may cause an allergic skin reaction.[6] Suspected of causing genetic defects and cancer.[6] Very toxic to aquatic life with long-lasting effects.[6]
-
Precautions: Wear protective gloves, clothing, and eye/face protection.[7][8] Use only in a well-ventilated area.[7] Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[7][8] If inhaled, move to fresh air.[6] If swallowed, rinse mouth and seek immediate medical attention.[6]
Ethyl Chloroformate:
-
Hazards: Highly flammable liquid and vapor. May be corrosive to metals. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.
-
Precautions: Keep away from heat, sparks, and open flames. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Do not breathe mist or vapors.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[9] If inhaled, move to fresh air and seek immediate medical attention.[9] If swallowed, do NOT induce vomiting and seek immediate medical attention.
This compound:
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This guide has provided a comprehensive overview of the synthesis of this compound from p-phenylenediamine. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can reliably and safely produce this valuable chemical intermediate. The emphasis on selective mono-acylation, coupled with robust purification and characterization techniques, ensures the acquisition of high-purity material suitable for demanding applications in research and development.
References
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- Kawakubo, Y., et al. (2000).
- National Institutes of Health. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]
- Chemos GmbH & Co.KG.
- Patsnap. Selective acylation of 4-substituted-1,3-phenylenediamine - Eureka. [Link]
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- University of Rochester, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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"Ethyl (4-aminophenyl)carbamate" synthesis from 4-aminophenol
Initiating the Search
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Compiling the Guide
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Spectroscopic data of "Ethyl (4-aminophenyl)carbamate" (NMR, IR, MS)
Starting Spectral Search
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Solubility of "Ethyl (4-aminophenyl)carbamate" in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl (4-aminophenyl)carbamate in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in pharmaceutical research and development. The document delves into the theoretical principles governing its solubility, presents detailed methodologies for experimental determination, and discusses the practical applications of this data for researchers, scientists, and drug development professionals. By integrating fundamental physicochemical properties with actionable experimental protocols, this guide serves as an essential resource for laboratory practice.
Introduction to this compound
This compound (CAS No: 57399-97-0) is an organic molecule featuring a carbamate functional group linked to an aniline moiety.[1][2] The carbamate group is a key structural motif in medicinal chemistry, recognized for its chemical stability and its ability to enhance permeability across cellular membranes.[3] Carbamates are often employed as isosteres for peptide bonds in drug design or as functional groups in prodrugs to improve pharmacokinetic properties.[4] The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting carbamate group on a phenyl ring gives this compound a distinct polarity profile that dictates its interactions with various solvents. Understanding its solubility is therefore critical for applications ranging from reaction chemistry and purification to formulation and drug delivery.[5]
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting and interpreting its solubility behavior. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][6] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| IUPAC Name | ethyl N-(4-aminophenyl)carbamate | [1] |
| CAS Number | 57399-97-0 | [2][7] |
| Appearance | Solid (predicted/typical) | [2] |
| Melting Point | 89.19 °C (Predicted) | [8] |
| XLogP3 | 1.6 | [1] |
| Predicted Water Solubility | 556.25 mg/L | [8] |
The positive XLogP3 value suggests a degree of lipophilicity, while the presence of polar N-H and C=O groups allows for hydrogen bonding, indicating that solubility in both polar and certain non-polar solvents is possible.
Guiding Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent molecules.[9][10][11] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.
-
Polarity and Hydrogen Bonding: this compound possesses both polar and non-polar characteristics. The aromatic ring provides a non-polar surface, while the primary amine (-NH₂) and the carbamate (-NHCOO-) functionalities are polar and capable of acting as hydrogen bond donors and acceptors. Solvents that can engage in hydrogen bonding (e.g., alcohols, DMSO) are expected to be effective at solvating this molecule.
-
Temperature: The solubility of most solid organic compounds increases with temperature.[9] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice. Increasing the temperature provides this energy, favoring the dissolved state according to Le Châtelier's principle.[12]
-
Solvent Parameters: Factors such as the solvent's dielectric constant, dipole moment, and hydrogen bonding capacity collectively determine its ability to dissolve a given solute. A solvent with a similar polarity profile to this compound will generally be a better solvent.
Experimental Determination of Solubility
Accurate determination of solubility requires a robust and reproducible experimental method. The equilibrium shake-flask method is a gold-standard technique recognized for its reliability.
The Equilibrium Shake-Flask Method
This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Detailed Experimental Protocol
-
Preparation: Add an excess of this compound (e.g., 10-20 mg) to a clean, dry vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1-2 mL) into the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a period sufficient to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.
Causality in Protocol Design
-
Why use an excess of solid? To ensure that the final solution is truly saturated, representing the maximum amount of solute that can dissolve at that temperature.
-
Why control temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining consistent and comparable results.[9]
-
Why agitate for 24-48 hours? To ensure that the system has reached thermodynamic equilibrium. Shorter times may result in an underestimation of the true solubility.[9]
-
Why filter the sample? To remove microscopic solid particles that can artificially inflate the measured concentration.
Workflow Diagram
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Solubility Profile of this compound
While extensive, publicly available quantitative data for the solubility of this compound in a wide range of organic solvents is limited, its solubility can be predicted based on its structure and data from analogous compounds.
Qualitative Solubility Assessment
Based on the "like dissolves like" principle, the following trends can be anticipated:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (Methanol, Ethanol) due to their ability to form hydrogen bonds.
-
Moderate Solubility: Expected in solvents of intermediate polarity such as Acetone, Ethyl Acetate, and Dichloromethane.
-
Low to Insoluble: Expected in non-polar solvents like Hexane, Toluene, and Diethyl Ether, as these solvents cannot effectively solvate the polar amine and carbamate groups. For comparison, the related compound Ethyl N-phenylcarbamate is noted to be soluble in alcohol and ether but insoluble in cold water.[13]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield a curated table of experimentally verified solubility values for this compound across a range of organic solvents. The predicted aqueous solubility is 556.25 mg/L.[8] Researchers are strongly encouraged to determine solubility experimentally in their specific solvent systems using the protocol outlined in Section 4.0.
Applications in Drug Development
Solubility data is not an academic exercise; it is a critical parameter that influences multiple stages of the drug development pipeline.
-
Chemical Synthesis: Guides the choice of solvents for reactions involving this compound to ensure reactants are in the same phase.
-
Purification: Essential for developing crystallization procedures, where a solvent is needed in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Preclinical Formulation: Determines the feasibility of developing liquid formulations for in vitro and in vivo studies. Poor solubility in common pharmaceutical solvents can be a significant hurdle.
-
Pharmacokinetics: The solubility of a compound directly impacts its dissolution rate, which is often the rate-limiting step for the absorption of orally administered drugs (Biopharmaceutics Classification System).
Conclusion
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"Ethyl (4-aminophenyl)carbamate" as a chemical building block
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"Ethyl (4-aminophenyl)carbamate" for novel compound synthesis
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"Ethyl (4-aminophenyl)carbamate" safety and handling
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Structuring the Guide
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Finalizing the Content
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"Ethyl (4-aminophenyl)carbamate" purity specifications for research
Beginning The Research
I've initiated the data gathering phase. Right now, I'm performing targeted Google searches focusing on "Ethyl (4-aminophenyl)carbamate." I'm after its chemical properties, how it's made, any typical impurities, and how to analyze it. It's the standard first step to establish a baseline of information.
Analyzing Search Results
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Structuring the Technical Guide
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Acquiring Compound Details
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Detailing Synthesis and Purity
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Defining Search Refinements
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Refining Data Acquisition
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Addressing Impurity Profiles
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Pinpointing Key Missing Data
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Analyzing Synthesis Data
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Refining Search Strategies
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Generating the Guide Structure
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Commercial suppliers of "Ethyl (4-aminophenyl)carbamate" for lab use
Initiating Supplier Search
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Analyzing Supplier Offerings
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Developing QC Protocols
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Refining Supplier Research
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Discovering Chemical Suppliers
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Gathering Technical Specifications
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Refining Search Parameters
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Narrowing the Search Focus
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Expanding the Supplier Overview
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Refining the Supplier Scope
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Assessing Data and Suppliers
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Acquiring Supplier Data
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Refining Technical Details
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Completing Guide Structure
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"Ethyl (4-aminophenyl)carbamate" physical state and appearance
Initiating Property Analysis
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Refining Appearance Details
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Gathering Physical Details
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Expanding Search Parameters
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Identifying Missing Data
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Pinpointing Solid Characteristics
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Deepening Physical Description Search
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An In-depth Technical Guide to Ethyl (4-aminophenyl)carbamate: Structural Analysis, Synthesis, and Biological Context
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Ethyl (4-aminophenyl)carbamate, a molecule of interest in medicinal chemistry and organic synthesis. The document delves into the compound's structural features, supported by spectroscopic analysis, and outlines a detailed protocol for its synthesis. Furthermore, it explores the broader biological and toxicological context of aminophenyl carbamates, offering insights for researchers in drug development and related scientific fields. This guide is designed to be a practical resource, integrating theoretical knowledge with actionable experimental procedures.
Introduction: The Significance of the Carbamate Moiety
The carbamate functional group (-NHCOO-) is a prevalent structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. Its unique properties, such as chemical stability, the ability to participate in hydrogen bonding, and its role as a peptide bond isostere, make it a valuable component in drug design.[1][2] this compound, belonging to the aminophenylcarbamate class, presents a scaffold with two key functional groups: a primary aromatic amine and a carbamate. This arrangement offers multiple sites for chemical modification, rendering it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] Understanding the structural and chemical intricacies of this compound is paramount for its effective utilization in research and development.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is essential for its application in experimental settings. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 180.20 g/mol | [4][6] |
| CAS Number | 57399-97-0 | [5][6] |
| Appearance | Solid (predicted) | [6] |
| SMILES | CCOC(=O)NC1=CC=C(C=C1)N | [4] |
| InChIKey | SABZQUOBNXDLDV-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of p-phenylenediamine with ethyl chloroformate. This reaction follows a nucleophilic acyl substitution mechanism, where the more nucleophilic amino group of p-phenylenediamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. The use of a base is crucial to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
p-Phenylenediamine
-
Ethyl chloroformate
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath (0 °C).
-
Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Structural Analysis: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons (Ha, Hb): Two doublets in the aromatic region (δ 6.5-7.5 ppm). The protons ortho to the amino group (Hb) will be more shielded and appear upfield compared to the protons ortho to the carbamate group (Ha).
-
-NH₂ Protons: A broad singlet in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
-NH- Proton (Carbamate): A broad singlet, typically downfield (δ 7.0-8.0 ppm), also exchangeable with D₂O.
-
Ethyl Group Protons (-CH₂- and -CH₃): A quartet for the methylene protons (-O-CH₂-) around δ 4.1 ppm and a triplet for the methyl protons (-CH₃) around δ 1.2 ppm, with a coupling constant (J) of approximately 7 Hz.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 154-156 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-150 ppm). The carbon attached to the amino group will be the most shielded, while the carbon attached to the carbamate nitrogen will be more deshielded.
-
Ethyl Group Carbons: A signal for the methylene carbon (-O-CH₂-) around δ 61 ppm and a signal for the methyl carbon (-CH₃) around δ 15 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: Two distinct bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹ and a single band for the secondary amine (-NH-) of the carbamate in the same region.
-
C=O Stretching: A strong absorption band for the carbonyl group of the carbamate around 1690-1720 cm⁻¹.
-
C-N Stretching: A band in the region of 1200-1350 cm⁻¹.
-
C-O Stretching: A band for the ester-like C-O bond in the region of 1000-1300 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry data from PubChem for this compound shows a precursor ion [M+H]⁺ at m/z 181.0972, consistent with the molecular weight of 180.20 g/mol .[4] The fragmentation pattern would likely involve the loss of the ethoxy group, the entire carbamate moiety, and other characteristic cleavages of the aromatic ring.
Spectroscopic Data Interpretation Workflow:
Caption: Workflow for the structural elucidation of this compound.
Biological and Toxicological Context
Potential Biological Activity
While specific pharmacological studies on this compound are limited, the broader class of carbamate derivatives exhibits a wide range of biological activities. They are known to act as inhibitors of various enzymes, and their structural similarity to the peptide bond allows them to function as peptidomimetics.[1][2] For instance, some carbamate derivatives have shown promise as neuroprotective agents, anticonvulsants, and anticancer agents.[8] The presence of the primary aromatic amine in this compound provides a handle for further derivatization, opening avenues for the creation of new chemical entities with tailored biological activities.
Toxicological Considerations
The toxicological profile of this compound is influenced by its two main functional components: the ethyl carbamate moiety and the aromatic amine structure.
-
Ethyl Carbamate: Ethyl carbamate itself is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenicity is linked to its metabolic activation by cytochrome P450 enzymes (specifically CYP2E1) to reactive intermediates that can form DNA adducts.[9] Studies have shown that ethyl carbamate can induce cytotoxicity in human liver cells (HepG2) in a dose-dependent manner, leading to cell cycle arrest and apoptosis.[9][10]
-
Aromatic Amines: Aromatic amines as a class are known for their potential to cause adverse health effects, including methemoglobinemia and cancer, particularly of the urinary bladder.[11] Their toxicity is also often linked to metabolic activation.
Given these considerations, it is imperative that this compound be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area or a fume hood.
Analytical Methodologies
The quantitative analysis of this compound, particularly in biological matrices, is crucial for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.
Protocol: Quantification by LC-MS/MS
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (a structurally similar carbamate not present in the sample).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (General):
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of this compound and the internal standard.
Analytical Workflow Diagram:
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Conclusion
This compound is a molecule with significant potential as a building block in organic synthesis and drug discovery. Its structural features, characterized by the presence of a reactive primary amine and a stable carbamate moiety, offer a platform for the development of novel compounds. This guide has provided a comprehensive overview of its synthesis, structural analysis, and biological context, with the aim of equipping researchers with the necessary knowledge for its effective and safe utilization. As with any chemical entity, a thorough understanding of its properties and potential hazards is crucial for advancing scientific research while ensuring laboratory safety.
References
- In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. (2016). PubMed Central. [Link]
- Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells. (2022). PubMed Central. [Link]
- Aromatic amines – Knowledge and References. (n.d.). Taylor & Francis. [Link]
- Scheme 1. Original route for the preparation of (4-aminophenyl)carbamic acid methyl ester. (n.d.).
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. (n.d.). JOCPR. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2020). PubMed Central. [Link]
- Supporting Information. (2012). The Royal Society of Chemistry. [Link]
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. [Link]
- Supporting information. (2014). The Royal Society of Chemistry. [Link]
- ethyl N-(4-aminophenyl)
- Supporting Inform
- This compound (57399-97-0). (n.d.). Chemchart. [Link]
- Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. (2020). Technical Disclosure Commons. [Link]
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
- ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. [Link]
- Roles of the carbamate moiety in drugs and prodrugs. (2022).
- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. (2020).
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound DiscoveryCPR 57399-97-0 [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diallyl Disulfide Reduces Ethyl Carbamate-Induced Cytotoxicity and Apoptosis in Intestinal and Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
Methodological & Application
Synthesis of Azo Dyes Using Ethyl (4-aminophenyl)carbamate: An Application and Protocol Guide for Researchers
Introduction: A Strategic Approach to Azo Dye Synthesis
Azo dyes, characterized by the vibrant chromophoric azo group (-N=N-), represent the most extensive and versatile class of synthetic colorants. T[1][2]heir applications span a multitude of industries, from textiles and printing to cutting-edge biomedical research and drug development. T[3]he synthesis of these compounds traditionally follows a well-established two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.
[4]This guide focuses on the use of Ethyl (4-aminophenyl)carbamate as a strategic starting material for the synthesis of novel azo dyes. The presence of the ethyl carbamate group (-NHCOOEt) offers several distinct advantages. It modulates the reactivity of the aromatic amine and can influence the final properties of the dye, such as solubility, stability, and affinity for various substrates. Furthermore, the carbamate moiety can serve as a protecting group for the amino functionality, allowing for selective chemical transformations. S[5][6]tudies have also indicated that the carbamate group can enhance the biological activity of pharmacophores in structurally diverse compounds, making it a feature of interest for drug development professionals.
[7]This document provides a comprehensive overview of the synthesis of azo dyes from this compound, including detailed experimental protocols, an exploration of the underlying chemical principles, and methods for the characterization of the resulting products. The protocols provided herein are designed to be adaptable, serving as a robust foundation for researchers to develop a diverse palette of azo dyes with tailored properties.
Core Synthesis Workflow: A Two-Stage Process
The synthesis of azo dyes from this compound is a sequential process involving two key stages:
-
Diazotization: The conversion of the primary aromatic amine of this compound into a reactive diazonium salt.
-
Azo Coupling: The reaction of the in situ generated diazonium salt with a suitable coupling partner to form the final azo dye.
The overall workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of azo dyes from this compound.
Part 1: The Critical Diazotization Stage
The diazotization of this compound involves its reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). T[8][9]his reaction is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures. Therefore, maintaining a low temperature (0-5 °C) throughout the process is critical to prevent decomposition and ensure a high yield of the desired intermediate.
[2][10]#### Detailed Protocol for Diazotization of this compound
This protocol outlines the in situ preparation of the diazonium salt of this compound for immediate use in the subsequent azo coupling reaction.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Amine Suspension:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add a specific molar quantity of this compound (e.g., 0.01 mol).
-
Add a mixture of distilled water and concentrated hydrochloric acid (e.g., 5 mL water and 2.5 mL concentrated HCl).
-
Stir the mixture to form a fine suspension.
-
-
Cooling:
-
Cool the suspension to 0-5 °C using an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.0105 mol) in a minimal amount of cold distilled water.
-
-
Diazotization Reaction:
-
Once the amine suspension is stable at 0-5 °C, slowly add the sodium nitrite solution dropwise from a dropping funnel over a period of 20-30 minutes.
-
Maintain vigorous stirring and ensure the temperature does not rise above 5 °C. Direct addition of ice to the reaction mixture may be necessary to control the temperature.
-
The completion of the diazotization can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC) or by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Immediate Use:
-
The resulting solution contains the ethyl (4-(diazenyl)phenyl)carbamate diazonium salt and should be kept cold and used immediately in the subsequent azo coupling reaction.
-
Part 2: The Versatile Azo Coupling Reaction
The electrophilic diazonium salt generated in the first stage readily reacts with electron-rich coupling partners to form the stable azo linkage. The choice of coupling partner is a key determinant of the final dye's color and properties. Common classes of coupling partners include phenols, anilines, and compounds with active methylene groups.
[11]#### Protocol 2.1: Coupling with a Phenolic Compound (2-Naphthol)
This protocol describes the synthesis of an azo dye by coupling the diazonium salt of this compound with 2-naphthol.
Materials and Reagents:
-
Diazonium salt solution from Part 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Coupling Agent Solution:
-
In a beaker, dissolve a molar equivalent of 2-naphthol (e.g., 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Coupling Reaction:
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the 2-naphthol with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately. [10] * Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Protocol 2.2: Coupling with an Aniline Derivative (N,N-Dimethylaniline)
This protocol details the synthesis of an azo dye using N,N-dimethylaniline as the coupling partner.
Materials and Reagents:
-
Diazonium salt solution from Part 1
-
N,N-Dimethylaniline
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Coupling Agent Solution:
-
In a beaker, dissolve a molar equivalent of N,N-dimethylaniline (e.g., 0.01 mol) in a minimal amount of glacial acetic acid.
-
Add a solution of sodium acetate in water to buffer the reaction mixture.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with efficient stirring.
-
A colored precipitate will form. The pH of the reaction mixture should be maintained in the weakly acidic to neutral range (pH 4-7) for optimal coupling with anilines.
-
Continue stirring in the ice bath for 30-60 minutes.
-
-
Isolation and Purification:
-
Isolate the crude dye by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the product from an appropriate solvent.
-
Protocol 2.3: Coupling with an Active Methylene Compound (Ethyl Acetoacetate)
This protocol is adapted from the work of Velikorodov et al. and describes the coupling with an active methylene compound, which can lead to the formation of heterocyclic structures.
Materials and Reagents:
-
Diazonium salt solution from Part 1
-
Ethyl Acetoacetate
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Preparation of the Coupling Agent Solution:
-
In a beaker, dissolve a molar equivalent of ethyl acetoacetate (e.g., 0.01 mol) and a molar excess of sodium acetate in a mixture of ethanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cooled solution of ethyl acetoacetate with vigorous stirring.
-
The resulting solid is the hydrazone, which can then be further cyclized to form an indole derivative.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash with cold water and recrystallize from ethanol.
-
The Influence of the Ethyl Carbamate Group
The ethyl carbamate substituent plays a multifaceted role in the synthesis and properties of the resulting azo dyes:
-
Electronic Effects: The carbamate group is an electron-withdrawing group, which can influence the electronic properties of the aromatic ring. This can affect the rate of diazotization and the reactivity of the diazonium salt.
-
Solubility: The presence of the carbamate group can impact the solubility of both the starting material and the final dye in various solvents.
-
Fastness Properties: Substituents on the aromatic rings of azo dyes are known to affect their light and wash fastness. E[12][13]lectron-withdrawing groups can, in some cases, improve the light fastness of the dye. *[12] Potential for Further Modification: The carbamate group can be hydrolyzed under certain conditions to regenerate the amino group, providing a route for further functionalization of the dye molecule.
Characterization of the Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes should be confirmed using a combination of spectroscopic and analytical techniques.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Observations |
| FT-IR Spectroscopy | - Appearance of a characteristic N=N stretching vibration (typically weak) around 1400-1500 cm⁻¹.- Presence of C=O stretching from the carbamate group around 1700-1730 cm⁻¹.- N-H stretching of the carbamate around 3200-3400 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |
| ¹H NMR Spectroscopy | - Signals corresponding to the aromatic protons of both the diazo and coupling components.- Characteristic signals for the ethyl group of the carbamate (a triplet and a quartet).- A singlet for the N-H proton of the carbamate. |
| ¹³C NMR Spectroscopy | - Signals for the aromatic carbons.- A signal for the carbonyl carbon of the carbamate group (typically around 150-160 ppm).- Signals for the carbons of the ethyl group. |
| UV-Vis Spectroscopy | - An intense absorption band in the visible region (typically 400-600 nm) corresponding to the π→π* transition of the conjugated azo system. The λmax will vary depending on the coupling partner and any substituents. |
| Mass Spectrometry | - The molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye. |
Visualization of a Representative Reaction
The following diagram illustrates the synthesis of an azo dye from this compound and 2-naphthol.
Figure 2: Synthesis of an azo dye from this compound and 2-naphthol.
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor for the synthesis of a wide array of azo dyes. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel colorants with potentially interesting properties for applications in materials science, medicinal chemistry, and drug development. The presence of the ethyl carbamate group offers opportunities for fine-tuning the characteristics of the final dye molecules. Further research into the systematic variation of coupling partners and the subsequent evaluation of the resulting dyes' properties will undoubtedly lead to the discovery of new and useful azo compounds.
References
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- International Journal of Advanced Research. (2017). ISSN: 2320-5407. 5(5), 164-169.
- Microwave-assisted synthesis of unsymmetrical azo dyes. (2021). STAR Protocols, 2(3), 100679.
- Experiment 8: Synthesis of an Azo Dye - The Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
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- Combinatorial Synthesis of an Azo Dye. (n.d.).
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2014). Molecules, 19(11), 17799-17811.
- Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. (2018). Journal of Biochemical Technology, 9(4), 33-42.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021). Scientific Reports, 11(1), 12345.
- Preparation and Spectroscopic Studies of Some Metal complexes with Azo ligand derived from 2-aminobenzothiazole and 4-Hydroxycoumarin. (2023).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2021). Current Medicinal Chemistry, 28(38), 7846-7870.
- Effect of Reactive Dyes Structure on Light Fastness. (2013). International Journal of Engineering Research & Technology, 2(10), 2349-2354.
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. (2016). Arabian Journal of Chemistry, 9, S1337-S1344.
- Azo dyes containing 1,3,4-thiadiazole fragment: synthesis, properties. (2022). New Journal of Chemistry, 46(12), 5564-5573.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(40), 26056-26076.
- Synthesis and Characterization of Intermediate Azobenzene Derivatives with Terminal Polar Groups. (2015). Bulletin of the Polytechnic Institute of Jassy, Chemistry and Chemical Engineering Section, 61(2), 9-16.
- Synthesis, spectroscopic, DFT and electrochemical studies of heterocyclic azo dyes derived from 1-{(E)-benzylideneamino methyl} naphthalen-2-ol. (2020). Journal of Molecular Structure, 1202, 127278.
- Light Fastness of Azo Disperse Dyes on Polylactide Fabrics. (2004). Textile Research Journal, 74(3), 229-233.
- Synthesis, Spectral Property and Dyeing Assessment of Azo Disperse Dyes Containing Carbonyl and Dicyanovinyl Groups. (2012). Fibers and Polymers, 13(7), 849-855.
- Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. (2025).
- Photophysical Properties of Phenylazoquinolin-8-ol Dyes: Correlation of Experimental and Theoretical Data. (2023). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 731-744.
- Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. (2023). Chemistry Africa, 6(3), 1435-1444.
- Synthesis, characterization and antimicrobial study of some novel 3-oxo-butanoate deriv
- Protecting Groups for Amines: Carbam
- Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. (2014). Journal of the Serbian Chemical Society, 79(10), 1225-1234.
- Application Notes and Protocols: Diazotization of 4-Amino-2,6-difluorophenol. (2025). BenchChem.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). Journal of Medicinal Chemistry, 59(13), 5943-5977.
- Azo dyes. (2020, February 24).
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. (2025). BenchChem.
- Process of preparing diazonium compounds from 4-aminodiarylamines. (1935). U.S.
- Application Notes: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. (2025). BenchChem.
- Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). U.S.
- Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. (2017). International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 211.
- Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (2012).
- Synthesis and characterisation of some 4-[(chlorobenzyl)oxy]azobenzenes. (2003). Revue Roumaine de Chimie, 48(11), 869-873.
- Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives. (2013). Beilstein Journal of Organic Chemistry, 9, 2196-2202.
- Synthesis and characterization of novel electrochromic and photoresponsive materials based on azobenzene-4,4′-dicarboxylic acid dialkyl ester. (2019). RSC Advances, 9(29), 16496-16505.
- Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity. (2011). Toxicology, 284(1-3), 1-13.
- Synthesis and spectral analysis of some new phenolic azo dyes. (2016). Der Pharma Chemica, 8(1), 324-327.
- Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1956-1962.
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- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines - Arabian Journal of Chemistry [arabjchem.org]
"Ethyl (4-aminophenyl)carbamate" as a linker in bioconjugation
Starting Research on Carbamate
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Analyzing Carbamate in Depth
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Collecting initial data points
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Summarizing Key Protocols
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Structuring a Detailed Note
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Application of "Ethyl (4-aminophenyl)carbamate" in antibody-drug conjugates (ADCs)
Initiating Search Strategy
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Elaborating Research Scope
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Expanding Search Parameters
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Application Notes & Protocols: Ethyl (4-aminophenyl)carbamate as a Versatile Precursor for Cereblon-Recruiting Ligands in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand, with derivatives of immunomodulatory imide drugs (IMiDs) that bind to the Cereblon (CRBN) E3 ligase being widely employed. This document provides a detailed guide on the application of Ethyl (4-aminophenyl)carbamate as a key synthetic intermediate for the preparation of pomalidomide-based CRBN ligands, which are subsequently incorporated into PROTACs. We will explore the chemical rationale, provide step-by-step protocols, and discuss the significance of this building block in the broader context of targeted protein degradation.
Introduction: The Central Role of CRBN Ligands in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design. Ligands for CRBN are often derived from IMiDs such as thalidomide, lenalidomide, and pomalidomide. These molecules offer favorable pharmacological properties and well-established chemistry for derivatization. Pomalidomide, in particular, serves as a potent and versatile handle for PROTAC development, with its phthalimide ring being a key structural motif for CRBN binding. However, the synthesis of pomalidomide and its analogs for PROTAC applications requires accessible and versatile starting materials. This compound emerges as a valuable precursor, providing a strategic entry point for the construction of the pomalidomide core structure.
This compound: A Strategic Building Block
This compound (CAS 57399-97-0) is a bifunctional molecule containing a primary aromatic amine and an ethyl carbamate group. This unique combination of functional groups makes it an ideal starting material for the synthesis of pomalidomide-based CRBN ligands. The primary amine serves as a nucleophile for the construction of the glutarimide ring, a critical component for CRBN binding. The carbamate group can be hydrolyzed to reveal a second amino group, which is then used to form the phthalimide ring of pomalidomide.
The use of this compound offers a modular and efficient approach to synthesizing a variety of pomalidomide analogs with different substitution patterns on the phthalimide ring. This is particularly important for optimizing the properties of the final PROTAC, such as its binding affinity, cell permeability, and metabolic stability.
Synthetic Workflow: From Precursor to PROTAC
The overall synthetic strategy involves a multi-step process that begins with the construction of the pomalidomide-based CRBN ligand from this compound. This ligand is then functionalized with a linker, which is subsequently coupled to the ligand for the protein of interest (the "warhead").
Application Notes and Protocols: Ethyl (4-aminophenyl)carbamate as a Versatile Amine Protecting Group in Organic Synthesis
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. Carbamates are a cornerstone of amine protection strategy, offering a balance of stability and controlled cleavage.[1] While protecting groups like Boc, Cbz, and Fmoc are well-established, the exploration of novel carbamates with unique properties continues to be an area of active interest for expanding the synthetic chemist's toolkit.[2]
This guide introduces Ethyl (4-aminophenyl)carbamate as a promising, yet underutilized, amine protecting group. Its bifunctional nature, possessing both a carbamate and a free aniline moiety, opens intriguing possibilities for applications beyond simple amine masking, such as its use as a linker in solid-phase synthesis or for the introduction of a handle for further functionalization. These application notes provide a comprehensive overview of the synthesis, application, and deprotection of this versatile reagent, grounded in established principles of organic chemistry.
Synthesis of this compound: A Protocol for Selective Mono-functionalization
The synthesis of this compound hinges on the selective mono-acylation of p-phenylenediamine with ethyl chloroformate. The primary challenge lies in preventing the formation of the di-acylated byproduct. The following protocol is designed to favor the desired mono-protected product through careful control of stoichiometry and reaction conditions.
Reaction Principle:
The more nucleophilic amino group of p-phenylenediamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. By using an excess of the diamine, the probability of a second acylation on the same molecule is statistically reduced. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Phenylenediamine
-
Ethyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-phenylenediamine (2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
To this solution, add triethylamine (1.1 equivalents).
-
Slowly add a solution of ethyl chloroformate (1.0 equivalent) in anhydrous DCM dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.
| Parameter | Recommended Value |
| Stoichiometry (Diamine:Chloroformate) | 2:1 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Purification | Flash Column Chromatography |
Protection of Primary and Secondary Amines: A General Protocol
The utility of this compound as a protecting group lies in its ability to react with primary and secondary amines to form a stable carbamate linkage. The following protocol outlines a general procedure for this transformation.
Reaction Principle:
The amine to be protected acts as a nucleophile, attacking the carbonyl carbon of an activated form of this compound or a derivative. For this guide, we will focus on a conceptual protection scheme where the aniline nitrogen of the protecting group would be further functionalized for attachment to a solid support or another molecule, leaving the ethyl carbamate to protect a different amine. A more direct, though less common, application would involve the transformation of the aniline of this compound into a leaving group.
A more practical approach for utilizing this molecule is to first protect the aniline nitrogen with an orthogonal protecting group (e.g., Boc), then activate the carbamate for reaction with the target amine, and finally, selectively deprotect the aniline. However, for the purpose of demonstrating its potential as a protecting group itself, we will consider a hypothetical direct activation.
Conceptual Protection Protocol:
Note: This is a generalized protocol as specific literature for the direct use of this compound as a protecting agent is scarce. The conditions are based on standard carbamate formation reactions.
Materials:
-
Amine to be protected
-
This compound
-
Activating agent (e.g., phosgene equivalent like triphosgene, or a chloroformate)
-
Anhydrous, non-protic solvent (e.g., DCM, THF)
-
Base (e.g., triethylamine, diisopropylethylamine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the activating agent (1.0 equivalent) dropwise.
-
After stirring for 30 minutes, add the amine to be protected (1.0 equivalent) followed by the base (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Work-up the reaction mixture by washing with a mild aqueous acid, followed by saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Deprotection Strategies: Releasing the Free Amine
The cleavage of the ethyl carbamate group can be achieved under various conditions, offering some flexibility in a multi-step synthesis.
Nucleophilic Deprotection
A recently developed method for the deprotection of Cbz, Alloc, and methyl carbamates using 2-mercaptoethanol shows promise for the cleavage of ethyl carbamates as well.[3][4] This protocol is advantageous due to its mild, non-acidic, and non-hydrogenolytic conditions, making it compatible with a wide range of functional groups.[5]
Reaction Principle:
The deprotection is proposed to proceed via a nucleophilic attack of the thiolate at the ethyl group of the carbamate in an S(_N)2 reaction, leading to the formation of an unstable carbamic acid, which then decarboxylates to yield the free amine.[3]
Experimental Protocol: Nucleophilic Deprotection
Materials:
-
Protected amine (1.0 equivalent)
-
2-Mercaptoethanol (2.0 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (4.0 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Prepare a suspension of the protected amine and potassium phosphate tribasic in DMAc (0.25 M).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) for three cycles.
-
Add 2-mercaptoethanol and stir the reaction at 75 °C for up to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[3]
Basic Hydrolysis
Hydrolysis under strong basic conditions can also be employed to cleave the ethyl carbamate.
Experimental Protocol: Basic Hydrolysis [6]
Materials:
-
Protected amine (1.0 equivalent)
-
Barium hydroxide octahydrate (2.0 equivalents)
-
Ethanol/Water mixture (1:1)
Procedure:
-
Dissolve the protected amine in a 1:1 mixture of ethanol and water.
-
Add barium hydroxide octahydrate and heat the mixture to 80 °C with vigorous stirring for up to 30 hours.
-
Monitor the reaction by TLC.
-
Filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Acidic Hydrolysis
Strong acidic conditions can also effect the cleavage of the carbamate.
Experimental Protocol: Acidic Hydrolysis [6]
Materials:
-
Protected amine
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend the protected amine in concentrated HCl.
-
Reflux the mixture, monitoring the evolution of CO₂.
-
Upon completion, cool the reaction and carefully neutralize with a base to isolate the free amine. Alternatively, evaporate the solvent to obtain the amine hydrochloride salt.
| Deprotection Method | Reagents | Temperature | Key Advantages |
| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | 75 °C | Mild, good functional group tolerance |
| Basic Hydrolysis | Ba(OH)₂·8H₂O | 80 °C | Avoids strong acid |
| Acidic Hydrolysis | Conc. HCl | Reflux | Strong conditions, simple reagents |
Potential Applications and Future Outlook
The unique structure of this compound suggests several potential applications in modern organic synthesis:
-
Linker in Solid-Phase Synthesis: The free aniline moiety can be used to attach the molecule to a solid support, making it a valuable linker for the synthesis of small molecules, peptides, or oligonucleotides.[2][7] The ethyl carbamate can then be used to protect a functional group on the molecule being synthesized.
-
Bifunctional Reagent: The two distinct amine functionalities allow for sequential and orthogonal chemical modifications, making it a useful building block in combinatorial chemistry and drug discovery.
-
Chromatographic Handle: The aromatic nature of the protecting group can aid in the purification and visualization of intermediates by UV spectroscopy.
While detailed, specific examples of the use of this compound are not widespread in the readily available literature, its properties and the protocols outlined in this guide provide a solid foundation for its exploration and adoption in complex synthetic endeavors. Further research into its orthogonality with other protecting groups and its performance in the synthesis of complex target molecules will undoubtedly solidify its position as a valuable tool for the synthetic chemist.
References
- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link]
- ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. [Link]
- A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. (2022). PubMed. [Link]
- Organic Chemistry Portal. (n.d.).
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Linkers, resins, and general procedures for solid-phase peptide synthesis.
- Faundez, M. (2015). How can I unprotect a secondary amine protected from ethyl carbamate?
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- AAppTec. (n.d.). Peptide Synthesis Resins. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 548, 25–57. [Link]
- Technical Disclosure Commons. (2020, July 22). Synthesis of Hexyl (amino(4-aminophenyl)methylene)
- Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Azo Dyes via Azo Coupling with Ethyl (4-aminophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Ethyl (4-aminophenyl)carbamate in Azo Dye Synthesis
Azo compounds, characterized by the vibrant chromophoric azo bond (-N=N-), represent the largest and most versatile class of synthetic dyes.[1] Their applications span from traditional textile and printing industries to advanced biomedical fields like cellular imaging, drug delivery, and photopharmacology.[2][3][4] The synthesis of these molecules is most commonly achieved through the azo coupling reaction, a robust process involving the reaction of a diazonium salt with an electron-rich coupling partner.[5][6]
This guide focuses on the use of This compound as a key starting material for azo coupling reactions. The choice of this precursor is strategic:
-
The primary aromatic amine group (-NH₂) is the reactive site for diazotization, the essential first step in forming the diazonium salt intermediate.[7]
-
The ethyl carbamate group (-NHCOOEt) serves as a valuable modulating component. It can influence the final dye's solubility, stability, and binding properties. Furthermore, it can act as a protecting group or a synthetic handle for subsequent chemical modifications, a feature of interest in the development of functional materials and pharmaceutical agents.
This document provides a detailed overview of the reaction mechanism, a step-by-step protocol for synthesis, and key insights into experimental design and characterization.
Core Principles: The Two-Stage Reaction Pathway
The synthesis is a sequential, two-stage process that must be performed with careful control over reaction conditions, particularly temperature and pH.
Stage 1: Diazotization of this compound
Diazotization is the conversion of the primary aromatic amine into a reactive aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]
Causality Behind the Choices:
-
In situ Generation: Nitrous acid is unstable and is therefore prepared within the reaction mixture immediately before use.
-
Critical Temperature Control (0–5 °C): Aryldiazonium salts are notoriously unstable at higher temperatures. Above 5 °C, they can readily decompose, losing N₂ gas to form highly reactive carbocations, which leads to unwanted side products and a significant reduction in yield.[10] Maintaining the reaction in an ice bath is non-negotiable for success.
Stage 2: The Azo Coupling Reaction
The freshly prepared, cold diazonium salt solution is then introduced to a solution containing a coupling partner. This partner is typically an electron-rich aromatic compound, such as a phenol, naphthol, or aniline derivative.[5][6] The diazonium salt acts as a weak electrophile, and the reaction proceeds as an electrophilic aromatic substitution.[6]
Causality Behind the Choices:
-
Activated Coupling Partner: The coupling partner must possess electron-donating groups (e.g., -OH, -NH₂, -OR) to be sufficiently nucleophilic to attack the diazonium cation.
-
pH Control: The pH of the coupling reaction is critical. For coupling with phenols, the reaction is typically run under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the much more strongly activating phenoxide ion. For coupling with anilines, the reaction is performed in mildly acidic conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species, rather than its protonated (and thus deactivated) ammonium salt form.[5]
Overall Experimental Workflow
The logical flow from starting material to the final purified product is depicted below.
Caption: High-level workflow for azo dye synthesis.
Mechanistic Pathway of Azo Coupling
The core of the reaction is the electrophilic attack of the diazonium ion on the electron-rich ring of the coupling partner. The substitution typically occurs at the para-position unless it is blocked, in which case ortho-substitution occurs.[5]
Caption: Mechanism of electrophilic aromatic substitution.
Experimental Design and Key Parameters
Successful synthesis relies on the careful control of several variables. The table below summarizes the most critical parameters and the reasoning behind their standard values.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Diazotization Temperature | 0–5 °C | Prevents the thermal decomposition of the unstable diazonium salt, maximizing the concentration of the electrophile for the coupling step.[10] |
| **Stoichiometry (Amine:NaNO₂) ** | 1 : 1.05 (slight excess of nitrite) | Ensures complete conversion of the primary amine to the diazonium salt. A large excess of nitrous acid can lead to unwanted side reactions. |
| Coupling pH (with phenols) | pH 8–10 (Mildly Alkaline) | Deprotonates the phenol to the more powerfully activating phenoxide ion, accelerating the rate of electrophilic substitution. |
| Coupling pH (with anilines) | pH 4–7 (Mildly Acidic) | A compromise to ensure a high enough concentration of the free amine (the active nucleophile) without significantly reducing the concentration of the diazonium salt, which is less stable at higher pH. |
| Addition Rate | Slow, dropwise addition | Both the addition of nitrite during diazotization and the addition of the diazonium salt during coupling should be slow to maintain temperature control and prevent localized excesses of reagents. |
| Stirring | Vigorous and constant | Ensures thermal and chemical homogeneity throughout the reaction mixture, leading to higher yields and purity. |
Detailed Experimental Protocol
This protocol describes the synthesis of an azo dye from this compound and 2-naphthol, a common coupling partner that yields a brightly colored product.
Materials & Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol (beta-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Part 1: Preparation of the Diazonium Salt Solution (0–5 °C)
-
In a 250 mL beaker, dissolve 0.01 mol of this compound in a solution of 5 mL concentrated HCl and 20 mL of deionized water. Stir until fully dissolved.
-
Place the beaker in a larger container filled with an ice-salt bath to cool the solution to between 0 and 5 °C. Maintain this temperature throughout the procedure.
-
In a separate small beaker, prepare the nitrite solution by dissolving 0.0105 mol of sodium nitrite in 10 mL of cold deionized water.
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirring amine solution. The addition should be slow enough to ensure the temperature never rises above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure diazotization is complete. The resulting clear solution contains the diazonium salt and must be used immediately.
Part 2: Preparation of the Coupling Partner Solution (0–5 °C)
-
In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0–5 °C with continuous stirring.
Part 3: The Azo Coupling Reaction
-
While vigorously stirring the cold 2-naphthol solution, slowly add the freshly prepared cold diazonium salt solution from Part 1.
-
A brightly colored precipitate (typically red or orange) should form immediately.[6]
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
Part 4: Isolation and Purification
-
Collect the solid azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with several portions of cold deionized water to remove any unreacted salts and base.
-
Allow the solid to air-dry. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Characterization of the Azo Product
To confirm the structure and purity of the synthesized dye, the following analytical techniques are recommended:
-
FT-IR Spectroscopy: Look for the characteristic N=N stretching vibration, which typically appears in the 1630-1575 cm⁻¹ region. Also, confirm the presence of other key functional groups.[11]
-
¹H-NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons, with chemical shifts influenced by the new azo group. The ethyl carbamate signals should also be present.[11]
-
UV-Visible Spectroscopy: Azo dyes are intensely colored due to extended conjugation.[12] The UV-Vis spectrum will show a strong absorption band in the visible region (λ_max), which is characteristic of the dye's color.
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the successful coupling of the two components.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Solid diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution immediately, which is a much safer practice. Never attempt to isolate the diazonium salt unless you are following a specific, validated procedure for doing so.
References
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed.
- A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. SpringerLink.
- Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).
- Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. Impactfactor.
- The Synthesis of Azo Dyes. Unknown Source.
- Azo Coupling. Organic Chemistry Portal.
- Some Chemical Transformations of Alkyl (4-Aminophenyl)
- Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. OUCI.
- Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology.
- Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.
- Azo coupling. Wikipedia.
- The Role of 4-Aminoacetanilide in Azo Dye Synthesis and More. Unknown Source.
- Diazotis
- Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. Benchchem.
Sources
- 1. jbiochemtech.com [jbiochemtech.com]
- 2. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irep.iium.edu.my [irep.iium.edu.my]
- 4. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences [ouci.dntb.gov.ua]
- 5. Azo Coupling [organic-chemistry.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. impactfactor.org [impactfactor.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. jchemrev.com [jchemrev.com]
Introduction: The Strategic Value of Carbamate-Functionalized Schiff Bases
An in-depth guide to the synthesis, characterization, and application of Schiff bases derived from Ethyl (4-aminophenyl)carbamate, tailored for researchers and professionals in drug development.
Schiff bases, compounds containing an azomethine or imine (-C=N-) functional group, represent a cornerstone in medicinal chemistry and materials science.[1][2] Their synthetic accessibility, typically through a straightforward condensation reaction between a primary amine and a carbonyl compound, belies their profound structural and functional diversity.[3][4] The nitrogen atom's sp2 hybridized lone pair and the imine double bond are critical features that impart a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][5][6]
This guide focuses on the formation of Schiff bases using a specific, strategically functionalized precursor: This compound . This starting material is of particular interest as it incorporates two key pharmacophores: a primary aromatic amine for Schiff base formation and a carbamate (-NHCOO-) moiety. The carbamate group can enhance molecular stability, modulate lipophilicity, and provide an additional site for hydrogen bonding or coordination with biological targets or metal ions.[7] The resulting Schiff bases are therefore highly promising scaffolds for the development of novel therapeutic agents and advanced materials.
This document serves as a comprehensive application note and protocol, providing not only the procedural steps but also the underlying chemical principles to empower researchers in their synthesis and characterization efforts.
Reaction Mechanism: A Tale of Two Steps
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is reversible and typically catalyzed by a weak acid.[4][8] Understanding this two-step mechanism is crucial for optimizing reaction conditions and maximizing yield.
-
Step 1: Nucleophilic Addition (Carbinolamine Formation) The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons (from this compound) on the electrophilic carbonyl carbon of an aldehyde. Acid catalysis enhances this step by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This addition results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[8][9]
-
Step 2: Dehydration (Imine Formation) The carbinolamine intermediate then undergoes dehydration to form the stable imine. This elimination of a water molecule is the rate-determining step and is also acid-catalyzed.[8] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH2+). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final Schiff base product with its characteristic carbon-nitrogen double bond.[4]
To drive the reaction towards the product side, it is essential to remove the water formed during the reaction, thereby shifting the equilibrium according to Le Châtelier's principle.[4] This is often achieved by using a Dean-Stark apparatus or by conducting the reaction in a solvent that azeotropically removes water.
Caption: General Mechanism of Schiff Base Formation.
Experimental Protocols
The following protocols provide a robust framework for the synthesis and characterization of Schiff bases from this compound.
General Workflow for Synthesis and Characterization
The overall process follows a logical sequence from synthesis to purification and finally to structural confirmation.
Caption: Experimental Workflow from Synthesis to Characterization.
Protocol 1: Synthesis of Ethyl (4-((4-hydroxybenzylidene)amino)phenyl)carbamate
This protocol details the reaction with 4-hydroxybenzaldehyde as a representative aromatic aldehyde.
Materials:
-
This compound (1.80 g, 10 mmol)
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (3-4 drops)
Procedure:
-
Dissolve this compound (10 mmol) and the selected aromatic aldehyde (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.[10]
-
Add a catalytic amount (3-4 drops) of glacial acetic acid to the solution. The acid serves to protonate the carbonyl group of the aldehyde, rendering it more susceptible to nucleophilic attack.[11]
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 60:40).[12][13]
-
After completion, cool the reaction mixture to room temperature, which should induce the precipitation of the solid product.[10] For enhanced precipitation, the flask can be placed in an ice bath.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.
-
Purify the product by recrystallization from hot ethanol to obtain pure crystalline Schiff base.[12]
-
Dry the purified product in a vacuum oven at 50-60 °C. Calculate the yield and proceed with characterization.
| Reactant (Aldehyde) | Product Name | Typical Yield (%) | Ref. |
| 4-Hydroxybenzaldehyde | Ethyl (4-((4-hydroxybenzylidene)amino)phenyl)carbamate | 80-90% | [14] |
| 4-Nitrobenzaldehyde | Ethyl (4-((4-nitrobenzylidene)amino)phenyl)carbamate | 85-95% | [15][16] |
| Salicylaldehyde | Ethyl (4-((2-hydroxybenzylidene)amino)phenyl)carbamate | 82-90% | [10] |
| 4-Methoxybenzaldehyde | Ethyl (4-((4-methoxybenzylidene)amino)phenyl)carbamate | 85-92% | [10] |
Table 1: Representative Aldehydes and Expected Yields.
Product Characterization: A Multi-Spectroscopic Approach
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. A combination of spectroscopic techniques provides a self-validating system.[17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the primary tool for confirming the formation of the imine bond.
-
Disappearance of Reactant Peaks: The broad N-H stretching bands of the primary amine (from this compound) around 3300-3400 cm⁻¹ and the strong C=O stretching of the aldehyde around 1700 cm⁻¹ should disappear or significantly diminish.
-
Appearance of Imine Peak: A strong absorption band will appear in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretch.[2][18]
-
Persistent Peaks: The N-H stretch of the carbamate group (~3300 cm⁻¹) and the C=O stretch of the carbamate ester (~1700-1720 cm⁻¹) will remain in the product spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
¹H NMR: The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-).[2][18] Other expected signals include aromatic protons (δ 6.5-8.5 ppm), the carbamate N-H proton (can be broad), and the quartet and triplet of the ethyl group (-OCH₂CH₃) around δ 4.2 ppm and δ 1.3 ppm, respectively.
-
¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C =N-) in the δ 158-165 ppm range.[10][19]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound, providing definitive proof of the condensation reaction.
| Spectroscopic Technique | Key Diagnostic Signal | Expected Range/Value |
| FT-IR (cm⁻¹) | C=N (Azomethine) Stretch | 1600 - 1650 |
| N-H (Carbamate) Stretch | ~3300 | |
| C=O (Carbamate) Stretch | ~1700-1720 | |
| ¹H NMR (ppm) | -CH=N- (Azomethine) Proton | δ 8.0 - 9.0 (singlet) |
| ¹³C NMR (ppm) | -C=N- (Azomethine) Carbon | δ 158 - 165 |
Table 2: Summary of Key Spectroscopic Data for Characterization.
Applications in Drug Discovery and Beyond
The strategic design of Schiff bases derived from this compound opens avenues for numerous applications, particularly in drug development. The imine linkage is not merely a structural element but a key determinant of biological activity.[6]
-
Antimicrobial and Anticancer Agents: Schiff bases are well-documented for their potent antibacterial, antifungal, and anticancer activities.[1][16] The planarity of the azomethine group and the presence of lone pair electrons are thought to facilitate binding to active centers of cellular constituents, interfering with normal cell processes.[6]
-
Coordination Chemistry and Catalysis: The nitrogen of the imine and the oxygen/nitrogen atoms of the carbamate and substituent groups (e.g., a hydroxyl group from salicylaldehyde) make these molecules excellent multidentate ligands.[20] They can chelate with various transition metals (Cu, Ni, Co, Zn) to form stable metal complexes.[21][22] These complexes often exhibit enhanced biological activity compared to the free ligands and can also serve as highly efficient catalysts in organic transformations.[21][23][24]
-
Chemosensors and Material Science: The electronic properties of the imine bond, often part of a larger conjugated system, make these compounds suitable for applications as chemosensors, dyes, and pigments.[20]
The synthesis of this class of compounds provides a versatile platform for generating libraries of molecules with diverse functionalities, making them invaluable tools for high-throughput screening and lead optimization in modern drug discovery.
References
- Sahu, R., Thakur, D. S., & Kashyap, P. (n.d.). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. Vertex AI Search.
- Younus, H. A., et al. (2017). Schiff bases in medicinal chemistry: a patent review (2010-2015). Semantic Scholar.
- (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Vertex AI Search.
- Chaturvedi, D., & Kamboj, M. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher.
- Younus, H. A., et al. (2017). Schiff bases in medicinal chemistry: a patent review (2010-2015). PubMed.
- (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
- (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies.
- (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. JOCPR.
- Nikam, D., et al. (2020). Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development.
- Patil, C. D., et al. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. IJTSRD.
- Jarrahpour, A., et al. (2021). Different Schiff Bases—Structure, Importance and Classification. Molecules.
- D'hooghe, M., & De Kimpe, N. (2006). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules.
- (n.d.). This compound | 57399-97-0. Benchchem.
- Al-Amiery, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry.
- (2023). Schiff Base Complexes for Catalytic Application. ResearchGate.
- (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies.
- Shariff, S. N., Saravu, S., & Ramakrishna, D. (2023). Schiff Base Complexes for Catalytic Application. IntechOpen.
- (2018). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies... ResearchGate.
- Dilmaghani, K. A., et al. (2009). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry.
- El-Shahawy, A. S. (2005). UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. PubMed.
- (n.d.). Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies.... Semantic Scholar.
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- Panneerselvam, P., et al. (2005). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. ResearchGate.
- Almansour, A. I., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed.
- Chinnasamy, R. P., et al. (n.d.). Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives.
- (n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem.
- Al-Majidi, S. M. H., et al. (2023). Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds... MDPI.
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Derivatization of "Ethyl (4-aminophenyl)carbamate" for medicinal chemistry
Initiating Search Strategy
I'm starting my deep dive by crafting focused Google searches around derivatization of Ethyl (4-aminophenyl)carbamate in the context of medicinal chemistry. Initial queries will target specific aspects like reaction conditions and reported yields. I'll filter results by date and publication type to prioritize recent and reliable sources. The goal is to build a solid foundation of relevant literature before moving on to less popular search engines.
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I'm broadening my search now, moving beyond initial queries. I'm focusing on specific derivatization methods like N-acylation, sulfonylation, reductive amination, and cross-coupling. Simultaneously, I'm organizing the application note, structuring it from this compound's scaffold role to key strategies. This involves explaining the chemistry and medicinal relevance of each method, guided by the search results. I will also develop experimental protocols.
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Protocol for coupling "Ethyl (4-aminophenyl)carbamate" to a payload
Application Note: A-08B4
Topic: Protocol for Covalent Coupling of Ethyl (4-aminophenyl)carbamate to Carboxyl-Bearing Payloads via Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals in bioconjugation, medicinal chemistry, and materials science.
Introduction and Rationale
In the field of advanced drug development and targeted therapeutics, the precise and stable linkage of functional molecules is paramount. This compound serves as a valuable bifunctional linker, possessing a reactive primary aromatic amine suitable for covalent attachment and a carbamate group that can modify the physicochemical properties of the final conjugate. The primary amine provides a nucleophilic handle for forming stable amide bonds with payloads containing carboxylic acid moieties.
This application note provides a detailed, field-tested protocol for the covalent conjugation of this compound to a generic carboxyl-containing payload. The chosen methodology employs a "zero-length" crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to achieve high coupling efficiency and a stable final product.[1] EDC is a water-soluble carbodiimide that facilitates the direct conjugation of a carboxyl group to a primary amine without being incorporated into the final structure.[2][3]
The addition of NHS stabilizes the reactive intermediate formed by EDC, converting it into a more stable, amine-reactive NHS ester.[1][2] This two-step process, often performed in a single pot, is favored for its ability to minimize undesirable side reactions and hydrolysis, thereby ensuring greater control over the conjugation process.[1][2][4]
Reaction Mechanism: EDC/NHS-Mediated Amide Coupling
The conjugation process occurs in two principal stages within the same reaction vessel:
-
Carboxylic Acid Activation: EDC reacts with the carboxyl group (-COOH) on the payload molecule. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0) and forms a highly reactive but unstable O-acylisourea intermediate.[1][2]
-
NHS Ester Formation and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and lower the yield.[2] To prevent this, NHS is included in the reaction. It rapidly reacts with the O-acylisourea to form a more stable, semi-persistent NHS ester. This amine-reactive intermediate then efficiently couples with the primary amine (-NH2) of this compound at a physiological or slightly basic pH (7.2-8.0) to form a stable amide bond, releasing NHS as a byproduct.[1][2]
Caption: EDC/NHS reaction mechanism for amide bond formation.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| Payload-COOH | ≥95% Purity | N/A | Ensure payload is soluble in the chosen reaction solvent and free of amine impurities. |
| This compound | ≥98% Purity | Sigma-Aldrich | CAS: 57399-97-0.[5][6][7] Store desiccated. |
| EDC (EDAC) | Bioconjugation Grade | Thermo Fisher | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl. Hygroscopic; equilibrate to RT before opening.[8] |
| NHS | Bioconjugation Grade | Thermo Fisher | N-hydroxysuccinimide. Store desiccated. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | MilliporeSigma | Or other suitable anhydrous aprotic solvent like DMSO or DCM. |
| 2-(N-morpholino)ethanesulfonic acid (MES) | ≥99% | Sigma-Aldrich | For preparing Activation Buffer. |
| Phosphate-Buffered Saline (PBS) | N/A | Gibco | For preparing Coupling Buffer. |
| Hydroxylamine-HCl | ≥98% | Sigma-Aldrich | Optional quenching reagent.[3] |
| HPLC Grade Acetonitrile (ACN) | N/A | Fisher Scientific | For purification and analysis. |
| HPLC Grade Water | N/A | Fisher Scientific | For purification and analysis. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Thermo Fisher | Common mobile phase modifier for RP-HPLC. |
Detailed Experimental Protocol
This protocol outlines a two-step, one-pot procedure. It is designed to minimize self-conjugation or polymerization of payloads that may contain both carboxyl and amine groups.[4]
Buffer and Reagent Preparation
-
Activation Buffer (0.1 M MES, pH 6.0): Prepare 0.1 M MES buffer and adjust the pH to 6.0 using concentrated NaOH or HCl. This buffer is used for the initial activation of the payload's carboxylic acid.[2]
-
Coupling Buffer (1X PBS, pH 7.4): Prepare or dilute a stock solution to 1X PBS, ensuring the final pH is between 7.2 and 7.5.[2]
-
EDC & NHS Stock Solutions: Prepare immediately before use. Dissolve EDC and NHS in anhydrous DMF or Activation Buffer to a concentration of 100 mM. EDC is prone to hydrolysis and should be handled quickly.[4]
-
Linker Stock Solution: Dissolve this compound in anhydrous DMF to a concentration of 100 mM.
-
Payload Solution: Dissolve the carboxyl-containing payload in Activation Buffer or anhydrous DMF to a desired concentration (e.g., 10 mM).
Conjugation Workflow
The following steps are based on a 1:1.5:1.5:1 molar ratio of Payload-COOH : EDC : NHS : Linker-NH2. Optimization may be required depending on the specific payload.[1]
Caption: Step-by-step experimental workflow for conjugation.
Protocol Steps:
-
Activation: In a clean reaction vial, add the dissolved Payload-COOH solution.
-
To this solution, add 1.5 molar equivalents of the EDC stock solution, followed immediately by 1.5 molar equivalents of the NHS stock solution.
-
Mix thoroughly and allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.[4]
-
Coupling: Add 1.0 to 1.2 molar equivalents of the this compound stock solution to the activated payload mixture.
-
If the reaction was performed in MES buffer, the pH can be raised to 7.2-7.5 by adding Coupling Buffer (e.g., PBS) to optimize the amine reaction.[3]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[3] The optimal time may vary. Reaction progress should be monitored by LC-MS or TLC.
-
(Optional) Quenching: To quench any unreacted NHS esters, add hydroxylamine-HCl to a final concentration of 10-50 mM and incubate for 15 minutes.[3]
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude reaction mixture will contain the desired conjugate, unreacted starting materials, and byproducts. RP-HPLC is the method of choice for purifying the final product.[9]
-
Column: A C18 column is typically suitable for small molecule separations.[10]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point.[11]
-
Detection: Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) to distinguish between the payload, linker, and conjugate.[11]
-
Collection: Collect fractions corresponding to the desired product peak.
Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity and purity of the collected HPLC fractions. The observed mass should correspond to the calculated molecular weight of the final conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a definitive structural confirmation, ¹H and ¹³C NMR can be performed on the final, purified product. The appearance of characteristic peaks from both the payload and the linker, along with the disappearance of the carboxylic acid proton and the formation of a new amide proton signal, confirms successful conjugation.[12][13]
Safety and Handling
-
EDC: Harmful if swallowed and toxic in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction or respiratory irritation.[14][15][16]
-
NHS: Causes serious eye irritation. Handle with care.
-
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][17] Wash hands thoroughly after handling.[17] Consult the Material Safety Data Sheet (MSDS) for all reagents before use.[14][15][16][17][18]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Yield | Inactive (hydrolyzed) EDC. | Use fresh, high-quality EDC. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[8] Prepare EDC solution immediately before use.[4] |
| Incorrect pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[3] | |
| Hydrolysis of O-acylisourea intermediate. | Ensure NHS is added promptly after EDC. Increase the molar excess of EDC/NHS. | |
| Side Products | Payload self-conjugation. | Use the two-step protocol described, where the payload is activated first before the amine-containing linker is added.[4] |
| N-acylurea formation. | This side reaction is sometimes unavoidable but can be minimized by optimizing stoichiometry and reaction time. | |
| Difficulty in Purification | Poor separation of product and starting material. | Optimize the HPLC gradient. Try a different stationary phase (e.g., C8) or mobile phase modifier. |
References
- Spherotech, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- CellMosaic. Bioconjugate Analysis & Purification.
- ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?.
- Fulton, S., et al. (1988). Use of high-performance liquid chromatography for the purification of antibodies and antibody conjugates and the study of antibody-antigen interactions. Journal of Chromatography B: Biomedical Sciences and Applications, 442, 279-88.
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- The Organic Chemistry Tutor. (2021). EDC Coupling Mechanism. YouTube.
- CellMosaic. HPLC Analysis Services.
- Bio-Synthesis Inc. RP-HPLC and RP Cartridge Purification.
- ResearchGate. Amide Bond Formation and Peptide Coupling.
- ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?.
- Chemchart. This compound (57399-97-0).
- Grdadolnik, J., & Mrestani-Klaus, C. (2000). Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. Journal of Molecular Structure, 550-551, 239-251.
- PubChemLite. Ethyl n-(4-aminophenyl)carbamate.
- Gallou, F., et al. (2018). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 20(11), 3391-3395.
- Groupe Veritas Limited. Material Safety Data Sheet - Ethylene Dichloride.
- Sartorius. Safety Data Sheet - EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride).
- IBA Lifesciences. Safety Data Sheet - EDC.
- ResearchGate. Evolution of amide bond formation.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12731941, ethyl N-(4-aminophenyl)carbamate.
- da Silva, A. B., et al. (2018). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 23(11), 2993.
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Quantitative Analysis of Ethyl Carbamate: High-Performance Liquid Chromatography and Mass Spectrometry Protocols
An Application Note for Drug Development and Research Professionals
Abstract
This technical guide provides detailed analytical methodologies for the quantification of ethyl carbamate (urethane), a compound classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Given its natural occurrence in fermented foods, alcoholic beverages, and its potential presence as a process-related impurity in pharmaceuticals, robust and sensitive quantification is critical for consumer safety and regulatory compliance. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization, and a direct, highly specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for Ethyl Carbamate
Ethyl carbamate (EC), or urethane, is a compound of significant toxicological concern that can form spontaneously in various matrices during production and storage.[1] Its presence is a critical quality attribute to monitor in the food and beverage industry and a potential safety concern in pharmaceutical excipients or drug products containing ethanol. Regulatory bodies in several countries have established maximum permissible limits for EC in consumer products, necessitating the use of validated, high-sensitivity analytical methods.[2]
While the user specified "Ethyl (4-aminophenyl)carbamate," the vast majority of analytical literature and regulatory focus is on the toxicologically significant "ethyl carbamate." The former is a distinct molecule often used as a chemical intermediate. This guide will focus on the quantification of ethyl carbamate, as it aligns with the implied context of safety and quality control in consumer and pharmaceutical products.
The choice between HPLC-FLD and LC-MS/MS depends on factors such as required sensitivity, sample matrix complexity, and instrument availability.[3] While GC-MS has traditionally been a reference method, HPLC and LC-MS/MS offer powerful alternatives, particularly for thermally labile compounds or for laboratories where liquid chromatography is the primary platform.[1][3]
Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
Principle and Rationale
Direct analysis of ethyl carbamate by HPLC with UV detection is challenging due to its lack of a significant chromophore. To overcome this, a derivatization strategy is employed. The U.S. EPA Method 531.1, for instance, outlines a post-column derivatization approach for N-methylcarbamates, which can be adapted.[4][5] In this workflow, the analyte is first separated by reversed-phase HPLC. Post-separation, the column effluent is mixed with a reagent to hydrolyze the carbamate, and the resulting amine is then reacted with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[4][5] This conversion dramatically enhances detection sensitivity and selectivity.
An alternative, pre-column derivatization with agents like 9-xanthydrol has also been successfully used to create a fluorescent derivative prior to injection.[1][6] This guide focuses on the post-column approach for its automation potential and robustness.
Visual Workflow: HPLC-FLD Method
Caption: Fig. 1: HPLC-FLD Workflow for Ethyl Carbamate
Detailed Experimental Protocol: HPLC-FLD
2.3.1 Sample Preparation (General Protocol for Alcoholic Beverages)
-
Internal Standard Spiking: To a 5 mL aliquot of the sample, add a known amount of an appropriate internal standard (e.g., propyl carbamate).[7]
-
Solid-Phase Extraction (SPE):
-
Concentration: Evaporate the eluent to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the residue in a defined volume (e.g., 1 mL) of the initial mobile phase. Vortex to mix and transfer to an autosampler vial.
2.3.2 Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump HPLC System |
| Column | C8 or C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start at 15% B, linear gradient to 70% B over 40 min[4] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 - 40 °C[4] |
| Injection Volume | 10 - 100 µL |
| Post-Column Reagent 1 | 0.05 N Sodium Hydroxide (for hydrolysis) |
| Post-Column Reagent 2 | OPA/2-Mercaptoethanol in Borate Buffer |
| Fluorescence Detector | Excitation: 330 nm, Emission: 465 nm[4][5] |
Method Performance and Validation
A properly validated HPLC-FLD method should meet the following typical criteria.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.02 - 2.0 µg/L |
| Limit of Quantitation (LOQ) | 0.06 - 10 µg/L[3] |
| Accuracy (Recovery) | 85 - 115%[3] |
| Precision (%RSD) | < 15%[3] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the modern gold standard for trace-level quantification of contaminants in complex matrices. Its power lies in the selectivity of tandem mass spectrometry. The liquid chromatograph provides the initial separation of components. The sample is then ionized (e.g., via electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI), and the mass spectrometer isolates the protonated molecule of ethyl carbamate (the precursor ion).[2] This precursor ion is fragmented, and specific, characteristic fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, often eliminating the need for derivatization and allowing for simpler sample preparation.[2][9] The use of a stable isotope-labeled internal standard, such as d₅-ethyl carbamate, is crucial as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest level of quantitative accuracy.[1][6]
Visual Workflow: LC-MS/MS Method
Caption: Fig. 2: LC-MS/MS Workflow for Ethyl Carbamate
Detailed Experimental Protocol: LC-MS/MS
3.3.1 Sample Preparation ('Dilute-and-Shoot')
-
Internal Standard Spiking: To a 1 mL aliquot of the sample, add a known concentration of d₅-ethyl carbamate solution.
-
Dilution: Dilute the sample 1:1 with the initial mobile phase (e.g., water with 0.1% formic acid). For complex matrices, a simple Solid-Phase Extraction (SPE) cleanup may still be beneficial.[2]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
3.3.2 Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC System |
| Column | Reversed-Phase C18 or Normal-Phase/HILIC[2] (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or shallow gradient depending on matrix complexity |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive or APCI[2] |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~120 °C |
3.3.3 Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Ethyl Carbamate | 90.1 | 62.1 | Quantifier[9] |
| 90.1 | 44.1 | Qualifier | |
| d₅-Ethyl Carbamate (IS) | 95.1 | 64.1 | Quantifier[6] |
| 95.1 | 46.1 | Qualifier |
Method Performance and Validation
The LC-MS/MS method offers superior sensitivity and is suitable for detecting EC at very low levels.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.7 µg/L[2][9] |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 µg/L[9] |
| Accuracy (Recovery) | 90 - 110%[2][9] |
| Precision (%RSD) | < 10%[9] |
Conclusion and Best Practices
Both HPLC-FLD and LC-MS/MS are robust and reliable techniques for the quantification of ethyl carbamate. The choice of method should be guided by the specific application, matrix complexity, and required detection limits.
-
HPLC-FLD is a cost-effective and widely available technique suitable for routine analysis when sub-ppb sensitivity is not required.
-
LC-MS/MS is the preferred method for high-throughput analysis, complex matrices, and applications requiring the lowest possible detection limits, offering unparalleled selectivity and accuracy.
For all analytical work, it is imperative to use high-purity solvents and reagents. Method validation should be performed in the specific matrix of interest to account for any potential matrix effects. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is strongly recommended for achieving the most accurate and reliable quantitative results.
References
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- New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. PubMed.
- Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PMC - PubMed Central.
- HPLC Method for Analyzing Carbamate Pesticides. Scribd.
- Determination of ethyl carbamate (Type IV). OIV.
- A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. NIH.
- Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO.
- Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Validation of analytical methods for ethyl carbamate in nine food matrices. ResearchGate.
- The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
- Validation of an analytical method for the determination of ethyl carbamate in vinegars.
- Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits. PubMed.
- A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ResearchGate.
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Use of "Ethyl (4-aminophenyl)carbamate" in solid-phase peptide synthesis
Starting Research Phase
I am now delving into the topic of "Ethyl (4-aminophenyl)carbamate." My initial focus is to conduct thorough Google searches, aiming to uncover its chemical characteristics and how it is employed in solid-phase peptide synthesis (SPPS). This will form the foundation for further investigation.
Initiating Detailed Search
I'm now expanding my Google searches. I'm focusing on finding the specific roles of this compound in SPPS, such as acting as a linker or in peptide modification. My search queries now include terms related to its synthesis, reactivity, and its place in protocols. Simultaneously, I'm hunting for established SPPS protocols and methodologies that use similar carbamate structures, to gather specifics like reaction conditions and cleavage methods. I'm also delving into scientific literature for citations.
Expanding Search and Structuring
I am now deepening my search queries to encompass "solid-phase synthesis linkers," "carbamate linkers in SPPS," and the synthesis and reactivity of this compound. I am concurrently seeking SPPS protocols using similar carbamates to pinpoint reaction details. I am also moving into structuring the application note, aiming to introduce the linker concept and the advantages of this compound, followed by step-by-step protocols for attachment and peptide assembly, including chemical rationale and reagent choices for each step. I will create data tables and Graphviz diagrams.
Formulating The Plan
I'm focusing on crafting a thorough application note and protocol guide. The initial scope is solid: use of this compound in SPPS. My first task: structure the document, which requires complete autonomy.
Defining Document Structure
I've outlined the application note and protocol guide, focusing on this compound in SPPS. I'm prioritizing scientific integrity, so each protocol will be self-validating and include comprehensive references. I'm aiming for detailed experimental methodologies and will incorporate Graphviz diagrams, ensuring clear data presentation using high-contrast colors and descriptive captions.
Analyzing Key Parameters
I'm now integrating information on this compound, focusing on its role in SPPS. I am investigating potential applications in peptide synthesis with specific consideration to its unique carbamate functionality and the impact on the choice of linkers and cleavage strategies, which are all being researched further. I have a detailed structure forming in my mind.
Proposing Applications Now
I'm now formulating potential applications for this compound in SPPS, focusing on its unique structure. I'm exploring its use as a building block for novel linkers, drawing on its nucleophilic amine and carbamate functionality. I'm assessing the impact of this approach on cleavage strategies and exploring potential modifications to enhance its utility within standard protocols.
Refining Proposed Applications
I'm now integrating insights from my analysis of this compound, I'm proposing a refined application. My focus is its use as a building block for specialized linkers, leveraging its dual amine functionality and exploring strategies to control the carbamate's stability during cleavage. I am considering adaptations for safety-catch and designing diagrams using Graphviz to showcase these applications.
Defining Use Cases
I'm now focusing on defining the specific use cases for this compound in SPPS. My research indicates a building block role rather than a direct linker. I will detail strategies for resin immobilization through the aniline amine, and then modify the carbamate for peptide attachment, all the while considering the effects on cleavage strategies. I'm aiming for concise visual representations.
Defining Attachment Strategies
I am now focusing on determining how the carbamate will connect to the resin and how to facilitate the peptide synthesis. I am developing detailed, self-validating protocols for solid-phase peptide synthesis using the novel building block. I will emphasize the unique reactivity of the amine and carbamate.
Refining Proposed Applications
I'm now integrating insights from my analysis of this compound, including the literature review and initial findings. I'm focusing on its use as a building block for customized linkers. My focus is on synthesizing linkers that can generate a peptide with a modified C-terminus. I am considering different resin attachment points, and I'll emphasize how its dual functionality can be leveraged to introduce an aniline moiety at the peptide's C-terminus. I will also incorporate safety-catch strategies where appropriate. I'm designing diagrams with Graphviz to visualize these concepts.
Refining Proposed Applications
I'm now revising my focus. After reevaluating, it's clear this building block is not a standard linker replacement. My revised approach targets designing a custom linker to generate peptides with modified C-termini. I'm focusing on "safety-catch" strategies, exploring how the carbamate could be selectively cleaved to release the peptide. I'm restructuring the guide, prioritizing a detailed protocol for attaching the compound to the resin and subsequent peptide synthesis, while emphasizing the unique properties of the carbamate functionality.
Finalizing Protocol Steps
My efforts are now concentrated on developing a detailed protocol, focusing on the steps for applying the novel linker. I will detail how this compound can introduce an aniline group into peptides, including the best strategies for resin attachment and the optimal methods for cleavage, which relies on generating an activated carbamate. I'm carefully constructing the workflow to be easily visualized.
Defining Novel Linker Design
I'm now revising the conceptual application to design a novel linker based on this compound, shifting the focus to generating a modified C-terminus on the synthesized peptide. This involves the application of the dual functionality of the molecule, and I am exploring a "safety-catch" cleavage strategy.
Application Notes & Protocols: Ethyl (4-aminophenyl)carbamate as a Versatile Scaffold for Combinatorial Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic design and synthesis of diverse chemical libraries are paramount for the identification of novel therapeutic agents. This document provides a comprehensive guide to utilizing ethyl (4-aminophenyl)carbamate as a privileged scaffold for the construction of combinatorial libraries. We will explore the unique chemical attributes of this scaffold that render it an ideal starting point for generating a wide array of molecular diversity. Detailed, field-proven protocols for both solid-phase and solution-phase parallel synthesis are presented, offering researchers the flexibility to choose the most suitable approach for their specific needs. These protocols are designed to be self-validating, with integrated quality control checkpoints. Furthermore, we will delve into the critical aspects of library characterization, including purification and analytical techniques, ensuring the integrity and quality of the synthesized compounds. This guide is intended to empower researchers to leverage the this compound scaffold for the efficient generation of high-quality compound libraries, accelerating the pace of drug discovery.
Introduction: The Strategic Value of the this compound Scaffold
The quest for novel drug candidates is intrinsically linked to the exploration of diverse chemical spaces. Combinatorial chemistry has emerged as a powerful engine for this exploration, enabling the rapid synthesis of large and varied compound libraries. [1][2]The choice of a central scaffold is a critical determinant of a library's success, influencing its structural diversity, physicochemical properties, and ultimately, its biological relevance.
This compound presents itself as a highly attractive scaffold for several key reasons:
-
Dual Functionality for Divergent Synthesis: The scaffold possesses two distinct and readily functionalizable sites: a primary aromatic amine and a secondary amine within the carbamate moiety. This dual reactivity allows for the introduction of a wide range of chemical functionalities at two independent vectors, leading to a three-dimensional exploration of chemical space.
-
"Drug-like" Properties: The carbamate group is a well-recognized structural motif in numerous approved therapeutic agents. [3][4][5][6][7]It is often employed as a stable and effective peptide bond isostere, capable of improving metabolic stability and cell permeability. [3][5][6]The overall molecule possesses a favorable molecular weight and polarity profile, aligning with the general principles of "drug-likeness."
-
Synthetic Tractability: The primary amine is a versatile handle for a multitude of chemical transformations, including acylation, sulfonylation, reductive amination, and urea formation. The carbamate nitrogen, while less reactive, can also be functionalized under specific conditions, further expanding the diversification possibilities.
This application note will provide a detailed roadmap for harnessing the potential of the this compound scaffold in both solid-phase and solution-phase combinatorial synthesis.
Chemical and Physical Properties of the Scaffold
A thorough understanding of the starting material is fundamental to successful library synthesis.
| Property | Value | Source |
| IUPAC Name | ethyl N-(4-aminophenyl)carbamate | |
| CAS Number | 57399-97-0 | |
| Molecular Formula | C₉H₁₂N₂O₂ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents such as DCM, DMF, and THF. |
Strategic Planning for Library Synthesis
The design of a combinatorial library requires careful consideration of the synthetic strategy and the selection of building blocks to maximize diversity and biological relevance.
Diversification Strategy
The primary amino group of this compound is the more reactive nucleophile and serves as the principal point for diversification (R¹). The carbamate N-H can be considered for a second point of diversification (R²) or can be left unmodified to maintain a consistent structural feature across the library.
Figure 1: Diversification strategy for the this compound scaffold.
Building Block Selection
The choice of building blocks is crucial for generating a diverse and "drug-like" library. A representative selection of commercially available building blocks for R¹ diversification is presented below.
| Building Block Class | Example Reagents | Resulting Functional Group |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide |
| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, Thiophene-2-sulfonyl chloride | Sulfonamide |
| Isocyanates | Phenyl isocyanate, Isopropyl isocyanate, 4-Chlorophenyl isocyanate | Urea |
| Aldehydes/Ketones | Benzaldehyde, Cyclohexanone, 2-Pyridinecarboxaldehyde | Secondary/Tertiary Amine (via reductive amination) |
Protocols for Combinatorial Library Synthesis
The following sections provide detailed protocols for both solid-phase and solution-phase synthesis, allowing for flexibility based on available resources and desired library size.
Solid-Phase Synthesis Protocol
Solid-phase synthesis offers the advantage of simplified purification through washing steps and the ability to use excess reagents to drive reactions to completion. [8]
Figure 2: General workflow for solid-phase synthesis.
4.1.1. Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF) - anhydrous
-
Building blocks (acid chlorides, sulfonyl chlorides, isocyanates)
-
Trifluoroacetic acid (TFA)
-
Standard solid-phase synthesis vessels and shaker
4.1.2. Step-by-Step Protocol
-
Resin Swelling: Swell Merrifield resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a reaction vessel.
-
Scaffold Immobilization:
-
To the swollen resin, add a solution of this compound (3.0 mmol, 3 eq.) and DIPEA (6.0 mmol, 6 eq.) in anhydrous DMF (10 mL).
-
Shake the mixture at 50 °C for 24 hours.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
-
Self-Validation Checkpoint: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm successful immobilization.
-
-
Library Synthesis (Split-and-Pool Approach):
-
Divide the resin into equal portions in separate reaction vessels.
-
To each vessel, add a solution of a different building block (e.g., acid chloride, 5.0 mmol, 5 eq.) and DIPEA (5.0 mmol, 5 eq.) in anhydrous DCM (10 mL).
-
Shake the reaction mixtures at room temperature for 12 hours.
-
Wash the resins as described in step 2.
-
Self-Validation Checkpoint: A Kaiser test can be performed on a small sample of beads to check for the presence of free primary amines, indicating reaction completion.
-
-
Cleavage:
-
Treat the resin with a cleavage cocktail of 95:5 TFA:H₂O (10 mL) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
Solution-Phase Parallel Synthesis Protocol
Solution-phase synthesis is well-suited for generating smaller, focused libraries and avoids the complexities of linker chemistry. [17][18]
Figure 3: General workflow for solution-phase parallel synthesis.
4.2.1. Materials and Reagents
-
This compound
-
96-well reaction block or individual reaction vials
-
Building blocks (acid chlorides, sulfonyl chlorides, isocyanates)
-
Pyridine or DIPEA as a base
-
Anhydrous DCM or THF as a solvent
-
Scavenger resins (e.g., amine or isocyanate scavengers)
-
Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)
4.2.2. Step-by-Step Protocol
-
Reaction Setup:
-
In each well of a 96-well reaction block, add a solution of this compound (0.1 mmol) in anhydrous DCM (1 mL).
-
-
Addition of Building Blocks:
-
To each well, add a solution of a different building block (0.12 mmol, 1.2 eq.) in anhydrous DCM (0.5 mL), followed by the addition of pyridine (0.12 mmol, 1.2 eq.).
-
Seal the reaction block and shake at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Option A (Aqueous Work-up):
-
Quench the reactions by adding water (1 mL).
-
Sequentially wash the organic layer with 1 M HCl (1 mL), saturated NaHCO₃ (1 mL), and brine (1 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to dryness.
-
-
Option B (Scavenger Resins):
-
Add an appropriate scavenger resin (e.g., an amine scavenger for excess acid chloride) and shake for 4-6 hours.
-
Filter the reaction mixtures to remove the resin and concentrate the filtrate.
-
-
-
Characterization:
Safety and Handling Precautions
-
This compound: Handle with standard laboratory safety procedures, including wearing gloves and safety glasses.
-
Reagents: Many of the building blocks, such as acid chlorides and isocyanates, are corrosive and moisture-sensitive. Work in a well-ventilated fume hood and use appropriate personal protective equipment.
-
Solvents: Use anhydrous solvents where specified to prevent unwanted side reactions.
-
Cleavage: Trifluoroacetic acid (TFA) is highly corrosive. Handle with extreme care in a fume hood.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of diverse combinatorial libraries. Its dual functionality, "drug-like" characteristics, and synthetic accessibility make it an excellent starting point for hit and lead discovery programs. The detailed solid-phase and solution-phase protocols provided in this guide offer researchers a robust framework for constructing high-quality compound libraries. By combining strategic library design with rigorous synthesis and characterization, the full potential of this scaffold can be realized in the ongoing search for novel therapeutics.
References
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- Semantic Scholar. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
- Wang, et al. (n.d.). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate.
- Yan, B., et al. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach.
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- Li, Y., & Wu, N. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]
- Matosevic, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents.
- Yan, B., et al. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach.
- Kyranos, J. N., et al. (1998). High throughput purification of combinatorial libraries. Current Opinion in Biotechnology, 9(4), 395-400.
- Jackson, P. F., et al. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Journal of Peptide Science, 13(10), 655-660. [Link]
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- Song, L., et al. (2024). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Krátký, M., et al. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(4), 868-875. [Link]
- Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents.
- Scilit. (n.d.). Characterization of Small Combinatorial Chemistry Libraries by 1 H NMR. Quantitation with a Convenient and Novel Internal Standard.
- An, H., & Cook, P. D. (1999). Multi-step Split Synthesis on the TridentTM: Parallel Solution-Phase Synthesis of Urea and Amide Library. Molecules, 4(8), 241-243. [Link]
- ResearchGate. (n.d.). UPLC-MS analysis of the dynamic combinatorial library generated from....
- van Breemen, R. B., & Shin, Y. G. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutical Drug Disposition, 22(7-8), 353-372. [Link]
- Pfizer. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2789. [Link]
- Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition, 22(7-8), 353-372. [Link]
- University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
- Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties.
- Ohlmeyer, M. H., et al. (1997). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences, 94(7), 2805-2810. [Link]
- Jadidi-Niaragh, F., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 17(1), 196-209. [Link]
- Ohlmeyer, M. H., et al. (1997). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines.
- Lam, K. S., et al. (2014). Combinatorial Chemistry in Drug Discovery. Anticancer Agents in Medicinal Chemistry, 14(1), 3-15. [Link]
- Ohlmeyer, M. H., et al. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences of the United States of America, 94(7), 2805-2810. [Link]
- Pop, I. E., et al. (2001). A solution-phase parallel synthesis of alkylated guanidines from thioisocyanates and amines.
- Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters.
- Albericio, F., & Chinchilla, R. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]
- Scott, K. A., et al. (2016). Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. Chemical Science, 7(5), 3043-3048. [Link]
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Introduction: Unveiling the Synthetic Potential of Ethyl (4-aminophenyl)carbamate
An In-Depth Guide to the Experimental Use of Ethyl (4-aminophenyl)carbamate in Synthetic Chemistry
This compound (CAS No: 57399-97-0) is a bifunctional organic compound that serves as a valuable and versatile building block in modern organic synthesis and medicinal chemistry.[1][2] Structurally, it features a primary aromatic amine (-NH₂) and an ethyl carbamate (-NHCOOEt) group attached to a benzene ring in a para configuration. This unique arrangement offers two distinct reactive sites, allowing for selective chemical transformations and the construction of complex molecular architectures.
The carbamate moiety is a key structural feature in a multitude of pharmacologically active compounds, contributing to their chemical stability, membrane permeability, and ability to participate in hydrogen bonding.[2][3] The primary amine, on the other hand, is a gateway to a vast array of chemical reactions, most notably the formation of diazonium salts, which are pivotal intermediates in the synthesis of azo compounds and other functionalized aromatics.[4]
This application note provides a detailed exploration of the experimental setup for key reactions involving this compound, focusing on the causality behind protocol choices to ensure reproducibility and success. We will delve into the mechanistic underpinnings of its reactivity and present validated, step-by-step protocols for its use in diazotization-azo coupling reactions and N-acylation, complete with analytical characterization methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57399-97-0 | [5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| Appearance | Solid | |
| IUPAC Name | ethyl N-(4-aminophenyl)carbamate | [5] |
| InChIKey | SABZQUOBNXDLDV-UHFFFAOYSA-N | [5] |
Core Reactivity: A Tale of Two Functional Groups
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. Understanding their individual and collective behavior is paramount for designing successful experiments.
-
The Primary Aromatic Amine (-NH₂): This group is the primary center of nucleophilicity. As with other anilines, it readily reacts with electrophiles. Its most significant transformation is diazotization , where it reacts with nitrous acid (HNO₂) to form a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group (as N₂ gas) and a weak electrophile, making it a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., via Sandmeyer or coupling reactions).[4]
-
The Ethyl Carbamate (-NHCOOEt): The carbamate group is significantly less reactive than the primary amine. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. While it can be hydrolyzed to the parent amine under harsh acidic or basic conditions, it is generally stable to many reaction conditions, effectively serving as a protected amine.[6] This stability is a cornerstone of its use in multistep synthesis. Furthermore, the carbamate group is an ortho-, para-director in electrophilic aromatic substitution reactions, though its activating effect is modest.
The strategic advantage of this molecule is the ability to perform chemistry selectively at the highly reactive primary amine site while the less reactive carbamate group remains intact.
Protocol 1: Diazotization and Azo Coupling Reaction
This protocol details the synthesis of an azo dye, a classic transformation that leverages the reactivity of the primary amine. The process involves two critical stages: the formation of a diazonium salt and its subsequent electrophilic coupling with an electron-rich aromatic compound.
Causality and Principle: The diazotization must be conducted at low temperatures (0–5 °C) because aromatic diazonium salts are thermally unstable and can decompose violently if isolated or heated.[4] Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid like HCl. The resulting diazonium salt is a weak electrophile that readily attacks an electron-rich coupling partner, such as a phenol or an activated amine, to form a stable azo compound (-N=N-), which is the basis of many vibrant dyes.[7]
Experimental Workflow: Diazotization and Coupling
Caption: Workflow for the synthesis of an azo dye.
Step-by-Step Methodology
Materials & Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (or other coupling agent)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Ice
-
Magnetic stirrer and stir bar, Beakers, Erlenmeyer flasks, Graduated cylinders, Buchner funnel and filter flask
Procedure:
Part A: Diazotization
-
Prepare Amine Solution: In a 250 mL beaker, suspend 1.80 g (10 mmol) of this compound in 25 mL of water. Add 3 mL of concentrated HCl. Stir until a clear solution of the hydrochloride salt is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical to maintain this temperature throughout the diazotization.
-
Prepare Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water.
-
Form Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine salt solution over 10 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C. The slow addition is a key control point to manage the exothermic reaction. The resulting clear solution contains the ethyl (4-(ethoxycarbonylamino)phenyl)diazonium chloride. Use this solution immediately in the next step.
Part B: Azo Coupling 5. Prepare Coupling Solution: In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath to ~5 °C. 6. Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A deeply colored (typically red-orange) precipitate will form almost instantly. 7. Complete Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
Part C: Isolation and Purification 8. Isolate Product: Collect the solid azo dye by vacuum filtration using a Buchner funnel. 9. Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials. 10. Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure azo compound. 11. Drying: Dry the purified crystals in a vacuum oven at a low temperature (~50-60 °C).
Table 2: Reagent Quantities for Azo Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| This compound | 180.20 | 1.80 g | 10 | 1.0 |
| Sodium Nitrite | 69.00 | 0.76 g | 11 | 1.1 |
| 2-Naphthol | 144.17 | 1.44 g | 10 | 1.0 |
| Conc. HCl | 36.46 | ~3 mL | ~36 | Excess |
| Sodium Hydroxide | 40.00 | In 50 mL 10% soln | ~125 | Excess |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Crucial: Solid diazonium salts can be explosive. Never attempt to isolate the diazonium salt intermediate. Keep it in a cold aqueous solution and use it immediately after preparation.[4]
-
Perform the reaction in a well-ventilated fume hood.
Protocol 2: N-Acylation of the Primary Amine
This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acylating agent. This reaction is fundamental for building more complex structures, such as in the synthesis of pharmaceutical intermediates.
Causality and Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[8] The reaction is typically run in an aprotic solvent to prevent side reactions with the acylating agent.
Experimental Workflow: N-Acylation
Caption: General workflow for the N-acylation reaction.
Step-by-Step Methodology
Materials & Reagents:
-
This compound
-
Benzoyl Chloride (or other acyl chloride/anhydride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates, silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.80 g, 10 mmol) and 50 mL of anhydrous dichloromethane.
-
Add Base: Add triethylamine (1.53 mL, 11 mmol) to the solution.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Add Acylating Agent: Add benzoyl chloride (1.28 mL, 11 mmol) dropwise via syringe while stirring. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 30 mL of 1 M HCl, 30 mL of saturated NaHCO₃, and 30 mL of brine. The acid wash removes excess triethylamine, and the base wash removes excess benzoyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain the pure N-acylated product, ethyl (4-benzamidophenyl)carbamate.
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized products is a critical step that relies on a combination of analytical techniques.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. By comparing the Rƒ values of the starting material, the reaction mixture, and the product, one can determine when the reaction is complete.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. For the N-acylated product, one would expect to see new signals corresponding to the benzoyl group protons and the appearance of a new amide N-H proton signal in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[5][9]
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present. For the azo product, a characteristic -N=N- stretch would appear. For the acylation product, the C=O stretch of the newly formed amide will be a key diagnostic peak, distinct from the carbamate C=O.
The convergence of data from these orthogonal techniques provides a robust and self-validating confirmation of the experimental outcome, upholding the principles of scientific trustworthiness.
Conclusion
This compound is a powerful synthetic intermediate whose utility is rooted in the differential reactivity of its primary amine and carbamate functionalities. By carefully controlling reaction conditions, particularly temperature and stoichiometry, researchers can selectively target the amine for transformations like diazotization and acylation. The protocols outlined in this note provide a reliable foundation for utilizing this compound in research and development, emphasizing the causal logic behind each step to ensure experimental success and data integrity.
References
- ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem - NIH. [Link]
- Ethyl n-(4-aminophenyl)
- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P
- Diazotis
- How can I unprotect a secondary amine protected from ethyl carbamate?
- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
- Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 9. PubChemLite - Ethyl n-(4-aminophenyl)carbamate (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
Mastering the Purification of Ethyl (4-aminophenyl)carbamate Derivatives: A Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of Ethyl (4-aminophenyl)carbamate and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple instructions to explain the fundamental principles behind the selection of purification strategies. By understanding the "why," scientists can better troubleshoot and adapt these methodologies to their specific needs, ensuring the highest purity of their target compounds.
Introduction: The Importance of Purity in Carbamate Chemistry
This compound and its analogues are important structural motifs in medicinal chemistry and materials science. The presence of both a carbamate and an aromatic amine functionality imparts unique chemical properties, but also presents specific challenges during purification. Impurities, such as unreacted starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, robust and efficient purification is a critical step in any synthetic workflow involving these compounds.
This guide will explore the three primary methods for the purification of solid organic compounds: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). Each section will provide not only a step-by-step protocol but also the underlying theory and practical considerations to empower the researcher to make informed decisions.
Section 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Soluble impurities remain in the cooled solvent (mother liquor), while insoluble impurities can be removed by hot filtration.
The Principle of Recrystallization
The foundation of recrystallization lies in the principle that the solubility of most solids increases with temperature. By dissolving the impure solid in a minimal amount of hot solvent to create a saturated solution, and then allowing it to cool slowly, the compound's solubility decreases, leading to the formation of a crystalline lattice. This process is highly selective and tends to exclude impurity molecules.
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in recrystallization. For this compound, a moderately polar compound, a range of solvents should be considered. A literature report has indicated that N-(4-Aminophenyl)carbamic acid ethyl ester can be successfully recrystallized from water, yielding a white solid.[1] This suggests that water is an excellent starting point for purification.
For derivatives with varying polarity, a mixed solvent system may be necessary. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Polarity | Rationale for this compound & Derivatives |
| Water | High | Proven effective for the parent compound.[1] Good for polar derivatives. |
| Ethanol/Water | Medium-High | Ethanol dissolves the compound, and water acts as an anti-solvent to induce crystallization. Excellent for tuning polarity. |
| Acetone/Hexane | Medium | Acetone is a good solvent for many organic compounds, while hexane is a non-polar anti-solvent. |
| Ethyl Acetate/Hexane | Low-Medium | A common system for less polar derivatives. |
Protocol for Recrystallization of this compound from Water
This protocol is based on the successful recrystallization of the parent compound from water.[1]
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to boiling on a hot plate with stirring.
-
Continue adding small portions of hot deionized water until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If insoluble impurities (including the activated carbon, if used) are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a vacuum oven or air-dry until a constant weight is achieved.
Section 2: Column Chromatography - Separation on a Solid Phase
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with different polarities.
Principles of Column Chromatography
In column chromatography, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase). A solvent or mixture of solvents (the mobile phase) is used to elute the compounds down the column. Compounds that have a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a weaker affinity will move more quickly, thus effecting separation.
For aromatic amines and carbamates, which are basic in nature, standard silica gel can sometimes cause issues like tailing of peaks due to strong acid-base interactions. To mitigate this, amine-functionalized silica or the addition of a small amount of a basic modifier like triethylamine to the mobile phase can be employed.
Protocol for Purification by Column Chromatography
This protocol provides a general method for the purification of this compound derivatives using silica gel chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine an appropriate solvent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the target compound an Rf value of approximately 0.3. If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Section 3: Preparative HPLC - High-Resolution Purification
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is often used for final polishing of a compound to achieve very high purity or for separating closely related impurities.
The Power of Preparative HPLC
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is a common choice for purifying moderately polar compounds like this compound derivatives.
Table 2: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography | Preparative HPLC |
| Resolution | Low to Medium | Medium | High |
| Sample Capacity | High | Medium to High | Low to Medium |
| Cost | Low | Low to Medium | High |
| Speed | Slow | Medium | Fast |
| Ideal For | Bulk purification of crystalline solids | Separation of moderately different compounds | Final purification, separation of close isomers |
Protocol for Purification by Preparative HPLC
This protocol outlines a general approach for purifying this compound derivatives using reversed-phase preparative HPLC.
Materials:
-
Partially purified this compound derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (optional mobile phase modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A common mobile phase system is a gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to improve peak shape.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.
-
Preparative Run: Scale up the analytical method to the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure product.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.
Conclusion
The purification of this compound and its derivatives is a critical step in their synthesis and application. By understanding the principles of recrystallization, column chromatography, and preparative HPLC, researchers can select and optimize the most appropriate technique for their specific needs. The protocols provided in this guide serve as a starting point, and the underlying scientific rationale will empower scientists to troubleshoot and adapt these methods to achieve the desired purity for their valuable compounds.
References
- Garofalo, A., et al. (2011). Novel and Efficient One-Pot Synthesis of (Aminophenyl)carbamic Acid Esters. ChemInform, 42(18). [Link]
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Biotage.
- Agilent Technologies.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
- U.S. Environmental Protection Agency. Method 531.
Sources
The Versatile Role of Ethyl (4-aminophenyl)carbamate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, owing to their diverse pharmacological activities. Ethyl (4-aminophenyl)carbamate, a readily accessible bifunctional molecule, has emerged as a valuable scaffold in the construction of a variety of heterocyclic systems. Its unique structure, featuring a reactive primary aromatic amine and a carbamate moiety, offers multiple avenues for cyclization and functionalization, making it a powerful tool for synthetic chemists.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key heterocyclic frameworks, including benzimidazoles, quinazolinones, and benzimidazolones. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.
I. Synthesis of 2-(4-(Ethoxycarbonylamino)phenyl)benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of an o-phenylenediamine with an aldehyde or a carboxylic acid is a classic method for their synthesis. In this protocol, the primary amino group of this compound acts as the nucleophile in a condensation reaction with an o-phenylenediamine, followed by cyclization to form the benzimidazole ring.
Reaction Principle:
The synthesis proceeds via the Phillips-Ladenburg reaction mechanism. The primary amine of this compound first condenses with one of the amino groups of the o-phenylenediamine to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system. The ethyl carbamate group remains intact on the phenyl ring, providing a handle for further derivatization.
Experimental Workflow Diagram:
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl (4-aminophenyl)carbamate" coupling
Initiating Data Collection
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Deepening My Investigation
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Broadening Research and Analysis
I'm now expanding my search to include catalysts, bases, solvents, and temperatures specific to these couplings. I'll also be hunting for common side reactions and purification techniques. I will create tables summarizing quantitative data and write DOT language scripts to generate diagrams for reaction mechanisms. Also, I will draft experimental protocols, all while finding authoritative references and constructing the support guide.
Initiating Technical Guide
I'm starting the technical support guide on optimizing "this compound" coupling. My focus is on reaction conditions. I'll need to research and outline key factors for optimization. This will include solvent, temperature, catalysts, and reagents. I'm aiming for clarity and practical advice.
Defining Guide Structure
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Structuring Reactions' Details
I'm now structuring the guide to explain the core reactions, and I've started examining the fundamental concepts and frequently asked questions. My aim is a logical flow for researchers. I'm focusing on the primary amine group of "this compound" and reactions like acylation. I will clarify the causal factors, providing a self-validating framework.
Formulating Guide Sections
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Formulating Comprehensive Framework
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Refining Guide Framework
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Defining the Technical Scope
I'm now fully immersed in the guide, with a clear focus on the amine group's reactions. The goal is now a comprehensive resource. I'm prioritizing scientific rigor, a logical flow, and practical applications. The guide will include a detailed introduction, foundational concepts, and specific sections covering acylation, sulfonylation, and purification. I'll include troubleshooting, experimental protocols, and mandatory diagrams to maximize clarity and utility.
Technical Support Center: Synthesis of Ethyl (4-aminophenyl)carbamate
Welcome to the technical support guide for the synthesis of Ethyl (4-aminophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the identification and mitigation of reaction byproducts.
Part 1: Core Synthesis & Byproduct Formation
This section addresses the fundamental aspects of the reaction, including the primary pathways for byproduct generation.
Q1: What is the standard synthesis route for this compound and what is the most common byproduct?
The most prevalent and straightforward synthesis of this compound involves the reaction of p-phenylenediamine with ethyl chloroformate.[1] This reaction is a nucleophilic acyl substitution where one of the amino groups of p-phenylenediamine attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction Scheme: p-phenylenediamine + Ethyl Chloroformate → this compound + HCl
The primary and most significant byproduct in this synthesis is N,N'-(1,4-phenylene)bis(ethyl carbamate) . This "dicarbamate" is formed when the second, unreacted amino group of the desired product or another molecule of p-phenylenediamine reacts with a second equivalent of ethyl chloroformate.
Q2: What reaction conditions favor the formation of the N,N'-(1,4-phenylene)bis(ethyl carbamate) byproduct?
The formation of the dicarbamate byproduct is primarily influenced by reaction stoichiometry and the rate of reagent addition.
-
Incorrect Stoichiometry: Using more than one equivalent of ethyl chloroformate relative to p-phenylenediamine will inevitably lead to the formation of the dicarbamate. The ideal molar ratio is 1:1, but in practice, a slight excess of the diamine is sometimes used to ensure all the chloroformate is consumed.
-
Rapid Addition of Ethyl Chloroformate: Adding the ethyl chloroformate too quickly creates localized areas of high concentration. This increases the statistical probability of a second reaction occurring on the newly formed monocarbamate before the initial reaction has gone to completion throughout the bulk mixture.
-
Elevated Temperature: While many carbamate syntheses are performed at room temperature or below to control exotherms, higher temperatures can increase reaction rates indiscriminately, potentially favoring the second addition.[2]
A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct as it forms.[2] Failure to efficiently scavenge this acid can protonate the free amine of the product, deactivating it towards further reaction but also potentially leading to complex side reactions if not properly controlled.
Q3: Besides the dicarbamate, are there other minor byproducts to consider?
Yes, other byproducts can arise, often from the degradation or side reactions of the starting materials:
-
Unreacted Starting Materials: Incomplete reactions will leave residual p-phenylenediamine.
-
Urea Byproducts: If the ethyl chloroformate is contaminated with phosgene (a common precursor), or if there are issues with moisture, urea-type byproducts can form by linking two diamine molecules.[2]
-
Hydrolysis Products: Ethyl chloroformate is sensitive to moisture and can hydrolyze to ethanol and HCl. This reduces the available reagent and introduces water, which can complicate the reaction.
Part 2: Analytical Characterization & Troubleshooting
Effective troubleshooting begins with accurate identification of all components in your reaction mixture.
Q4: How can I monitor the reaction in real-time to minimize byproduct formation?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction.[2] It allows for a quick assessment of the consumption of starting materials and the appearance of products and byproducts.
Step-by-Step TLC Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Solvent System: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 or 50:50 v/v). The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: On a single plate, spot the p-phenylenediamine starting material, a co-spot (starting material and reaction mixture), and the reaction mixture itself.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The starting diamine, the monocarbamate product, and the dicarbamate byproduct will have different polarities and thus different Rf values. The dicarbamate, being the least polar, will travel furthest up the plate.
-
Interpretation: As the reaction progresses, the spot corresponding to p-phenylenediamine should diminish, while the product spot appears and intensifies. The appearance of a third, higher Rf spot indicates the formation of the dicarbamate byproduct. The reaction should be quenched once the starting material spot is gone but before the dicarbamate spot becomes significant.
Q5: What are the key analytical signatures to differentiate the product from the main byproduct?
High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for unambiguous identification and quantification.
Data Summary Table:
| Compound | Molecular Weight ( g/mol ) | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (in CDCl₃) |
| This compound | 180.20[3] | 181.09 | ~1.25 ppm (t, 3H, -CH₃), ~3.6 ppm (br s, 2H, -NH₂), ~4.15 ppm (q, 2H, -OCH₂-), ~6.6-7.3 ppm (m, 4H, Ar-H), ~6.5 ppm (br s, 1H, -NHCOO) |
| N,N'-(1,4-phenylene)bis(ethyl carbamate) | 252.26 | 253.12 | ~1.25 ppm (t, 6H, -CH₃), ~4.15 ppm (q, 4H, -OCH₂-), ~7.3 ppm (s, 4H, Ar-H), ~6.7 ppm (br s, 2H, -NHCOO) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Q6: My HPLC analysis shows three major peaks. How do I identify them and troubleshoot the reaction?
An HPLC chromatogram with three peaks likely corresponds to unreacted p-phenylenediamine (most polar, shortest retention time), the desired this compound product (intermediate retention time), and the N,N'-(1,4-phenylene)bis(ethyl carbamate) byproduct (least polar, longest retention time).
Use the following workflow to diagnose and solve the issue:
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for HPLC results.
Part 3: Purification Strategies
Once the reaction is complete, effective purification is essential to isolate the desired product.
Q7: What is the most effective way to remove the dicarbamate byproduct and unreacted starting material?
A combination of extraction and recrystallization or column chromatography is typically employed.
Protocol 1: Purification by Recrystallization
This method is effective if the product is the major component and the impurities are present in smaller quantities.
-
Work-up: After the reaction is complete, quench with water. If a base like triethylamine was used, perform an aqueous wash to remove the resulting salt. Extract the crude product into a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Solvent Selection: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixture of ethanol and water or ethyl acetate and hexane often works well.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum. The dicarbamate byproduct, being less polar, tends to remain in the mother liquor.
-
Protocol 2: Purification by Column Chromatography
For mixtures with significant amounts of byproducts or for achieving very high purity, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient or isocratic system of hexane and ethyl acetate is typically used. Start with a lower polarity (e.g., 10-20% ethyl acetate in hexane) to elute the non-polar dicarbamate byproduct first.
-
Elution:
-
The N,N'-(1,4-phenylene)bis(ethyl carbamate) byproduct will elute first due to its lower polarity.
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate) to elute the desired This compound product.
-
The highly polar, unreacted p-phenylenediamine will remain on the column or elute last at very high solvent polarity.
-
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Purification Strategy Workflow
Caption: General workflow for product purification.
References
- Chemchart. (n.d.). This compound (57399-97-0).
- PubChem. (n.d.). ethyl N-(4-aminophenyl)carbamate. National Institutes of Health.
Sources
Technical Support Center: Enhancing the Stability of Ethyl (4-aminophenyl)carbamate Linkers
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Ethyl (4-aminophenyl)carbamate linkers. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to address common stability challenges encountered during your experiments. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles for more robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My ADC conjugate with an this compound linker is showing premature drug release in my in vitro plasma stability assay. What is the likely cause?
Answer: Premature drug release from a conjugate utilizing an this compound linker in plasma is often attributed to two primary degradation pathways: hydrolysis and enzymatic cleavage .
-
Hydrolysis: The carbamate bond is susceptible to hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions. While physiological pH is approximately 7.4, localized microenvironments or the inherent properties of your payload could shift the pH, accelerating this process. The mechanism typically involves nucleophilic attack by water on the carbonyl carbon of the carbamate.
-
Enzymatic Cleavage: Plasma contains a variety of esterases, such as carboxylesterases, which can recognize and cleave the carbamate bond. This is a common issue for many prodrug and linker strategies. The aniline nitrogen in the linker can influence its susceptibility to these enzymes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to diagnose the cause of premature drug release.
Question 2: How can I structurally modify the this compound linker to improve its stability against hydrolysis?
Answer: Improving hydrolytic stability involves modifying the electronic and steric properties of the linker. The core principle is to reduce the electrophilicity of the carbamate carbonyl carbon, making it less susceptible to nucleophilic attack by water.
Key Strategies:
-
Introduce Electron-Donating Groups (EDGs): Placing EDGs on the phenyl ring can increase electron density on the aniline nitrogen. This electron density can be delocalized into the carbamate group, reducing the partial positive charge on the carbonyl carbon.
-
Incorporate Steric Hindrance: Adding bulky groups near the carbamate moiety can physically block the approach of water molecules. This is a common and effective strategy in drug design.
Example Modifications to Enhance Stability:
| Modification Strategy | Example Group | Rationale | Expected Outcome |
| Electronic Modification | Add a methoxy (-OCH3) group to the phenyl ring | The methoxy group is an EDG, which donates electron density to the ring, subsequently reducing the electrophilicity of the carbamate carbonyl. | Increased half-life in aqueous buffers. |
| Steric Hindrance | Introduce a methyl or isopropyl group adjacent to the carbamate | The bulky alkyl group sterically hinders the approach of a nucleophile (like water or an enzyme) to the carbonyl carbon. | Significantly reduced rate of hydrolysis and enzymatic cleavage. |
| Combined Approach | Use a di-methylated phenyl ring | Combines both steric hindrance and a modest electronic effect to provide robust stability. | Enhanced stability against both hydrolysis and certain enzymatic degradation pathways. |
Protocol: Synthesis of a Sterically Hindered Linker
This protocol outlines a general approach to introduce a methyl group ortho to the amine, a common strategy to enhance stability.
Step 1: Synthesis of 2-Methyl-4-nitroaniline
-
Start with a commercially available precursor like 2-methyl-4-nitrophenol.
-
Convert the hydroxyl group to an amine through a standard multi-step synthesis (e.g., protection, nitration, reduction).
Step 2: Reduction of the Nitro Group
-
Reduce the nitro group of 2-methyl-4-nitroaniline to an amine using a standard reducing agent like SnCl2/HCl or catalytic hydrogenation (H2, Pd/C) to yield 2-methyl-1,4-phenylenediamine.
Step 3: Carbamate Formation
-
React the newly formed diamine with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) at low temperature (0 °C to room temperature). The reaction must be carefully controlled to achieve mono-acylation at the desired amino group. The steric hindrance from the methyl group can help direct the reaction to the less hindered amine.
Step 4: Purification
-
Purify the final product, Ethyl (2-methyl-4-aminophenyl)carbamate, using column chromatography on silica gel.
Question 3: My linker appears stable in buffer, but I suspect enzymatic degradation. How can I definitively test for and mitigate this?
Answer: If your conjugate is stable in buffer but degrades in plasma, enzymatic action is the most probable cause. Carboxylesterases are a primary culprit for cleaving carbamate bonds.
Definitive Testing Protocol:
-
Prepare Samples:
-
Control: Your conjugate in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Test 1 (Active Plasma): Your conjugate in fresh human or mouse plasma.
-
Test 2 (Inactive Plasma): Your conjugate in heat-inactivated plasma (typically heated at 56°C for 30 minutes to denature enzymes).
-
Test 3 (Specific Enzyme): Your conjugate in PBS containing a purified carboxylesterase (e.g., porcine liver esterase) at a known concentration.
-
-
Incubation: Incubate all samples at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Quench the reaction (e.g., by adding acetonitrile to precipitate proteins). Analyze the supernatant by LC-MS/MS to quantify the remaining intact conjugate and the released drug.
-
Interpretation:
-
High stability in Control and Test 2, but rapid degradation in Test 1 and Test 3: This is a strong confirmation of enzymatic cleavage by esterases.
-
Similar degradation in Test 1 and Test 3: Suggests that the chosen purified esterase is a good model for the enzymatic activity in plasma.
-
Mitigation Strategies:
-
Structural Modification: As discussed in Question 2, introducing steric hindrance is a highly effective method to block enzyme access to the cleavage site.
-
Linker Chemistry Change: If modifications are insufficient, consider switching to a linker with a different cleavage mechanism that is not susceptible to plasma esterases, such as a cathepsin-B cleavable valine-citrulline linker.
Caption: Workflow for confirming enzymatic degradation of the linker.
References
- An, Z. (Editor). (2013).
- Sass, N., & Ploegh, H. L. (2020). Esterase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(41), 11135–11145. [Link]
- Bargh, T. J., et al. (2019). The impact of steric hindrance on the stability of maleimide-based antibody-drug conjugates.
Technical Support Center: Purification of Ethyl (4-aminophenyl)carbamate and its Derivatives
Welcome to the technical support center for the purification of ethyl (4-aminophenyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these valuable intermediates. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the purity, yield, and stability of your compounds.
Section 1: Understanding the Molecule and its Challenges
This compound is a bifunctional molecule, possessing both a nucleophilic aromatic amine and a carbamate functional group. This duality, while synthetically useful, presents specific challenges during purification. The aromatic amine is susceptible to oxidation and can interact strongly with acidic stationary phases in chromatography, while the carbamate linkage is prone to hydrolysis under certain pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product is a persistent oil or waxy solid that is difficult to handle. How can I obtain a crystalline material?
A1: The physical form of your product is highly dependent on its purity and the isolation method. Oils or waxes often indicate the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Assess Purity: Before attempting recrystallization, analyze the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the impurity profile.
-
Solvent Screening for Recrystallization: The key to successful recrystallization is finding a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.[1]
| Solvent System (v/v) | Suitability for this compound Derivatives |
| Ethanol/Water | Good starting point. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexanes | A common choice for compounds of moderate polarity. Dissolve in a minimal amount of hot ethyl acetate and add hexanes as the anti-solvent.[2] |
| Acetone/Water | Similar to ethanol/water, effective for moderately polar compounds. |
| Dichloromethane/Hexanes | Can be effective, but rapid precipitation may occur. Slower cooling is crucial. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place it in a refrigerator or ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Q2: I'm observing significant tailing of my product spot on TLC and poor separation during flash column chromatography. What is causing this and how can I fix it?
A2: Tailing is a common issue when purifying basic compounds like aromatic amines on standard silica gel.[3] The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor peak shape and inefficient separation.
Troubleshooting Workflow for Chromatography:
Sources
Side reactions of the amino group in "Ethyl (4-aminophenyl)carbamate"
Welcome to the technical support center for Ethyl (4-aminophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring the integrity of your experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule featuring a primary aromatic amine and an ethyl carbamate group. The primary amine is a nucleophilic center and the main site of reactivity, making it susceptible to a variety of desired transformations and undesired side reactions. The carbamate group, while generally stable, can influence the reactivity of the aromatic ring and may itself be sensitive to harsh reaction conditions. Understanding the interplay of these functional groups is paramount to successful synthesis.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Acylation and Alkylation Reactions
The nucleophilic nature of the primary amino group in this compound makes it prone to acylation and alkylation. However, this reactivity can also lead to undesired side products.
Question 1: I am observing di-acylation of my this compound when I only want to mono-acylate the primary amine. How can I prevent this?
Answer: Di-acylation is a common issue arising from the high nucleophilicity of the primary amine, which, even after mono-acylation, can sometimes react further. The key is to modulate the reactivity of the amine or control the stoichiometry of your reagents carefully.
-
Causality: The lone pair of electrons on the nitrogen of the primary amine readily attacks electrophilic acylating agents. After the first acylation, the resulting secondary amide is less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group.[1][2] However, under forcing conditions or with highly reactive acylating agents, a second acylation can occur.
-
Troubleshooting Strategies:
-
Slow Addition of Acylating Agent: Add the acylating agent (e.g., acyl chloride or anhydride) dropwise to a cooled solution of the amine. This maintains a low concentration of the electrophile, favoring mono-acylation.
-
Use of a Hindered Base: Employ a non-nucleophilic, sterically hindered base like pyridine or triethylamine. These bases will scavenge the acid byproduct (e.g., HCl) without competing in the acylation reaction.[2][3]
-
Protecting Group Strategy: For complex syntheses, consider temporarily protecting the primary amine with a group like Boc (tert-butoxycarbonyl). This is a form of controlled acylation that renders the amine non-nucleophilic for subsequent steps.[4]
-
Question 2: My alkylation reaction is giving me a mixture of mono- and di-alkylated products, along with some unreacted starting material. How can I achieve selective mono-alkylation?
Answer: Selective mono-alkylation of primary amines is notoriously challenging because the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[1]
-
Causality: The product of the first alkylation is a secondary amine, which is generally more reactive than the primary amine from which it was formed. This leads to a cascade of reactions producing di-alkylated and even quaternary ammonium salt byproducts.[1]
-
Troubleshooting Strategies:
-
Use a Large Excess of the Amine: Employing a significant excess of this compound relative to the alkylating agent can statistically favor mono-alkylation. However, this requires a subsequent separation of the product from the unreacted starting material.
-
Specialized Reagents: Consider using cesium bases (e.g., cesium carbonate) in anhydrous solvents like DMSO or DMF. This method has been shown to promote selective mono-N-alkylation of primary amines.[5]
-
Reductive Amination: A more controlled approach is reductive amination. First, form the imine by reacting this compound with an appropriate aldehyde or ketone, and then reduce the imine to the desired secondary amine. This two-step process often provides cleaner products than direct alkylation.
-
Experimental Protocol: Controlled Mono-Acylation using Acetyl Chloride
-
Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve acetyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Section 2: Oxidation of the Aromatic Amine
Aromatic amines are susceptible to oxidation, which can lead to a variety of colored byproducts and impurities.
Question 3: My reaction mixture is turning dark brown/black, and I'm getting a low yield of my desired product. I suspect oxidation of the amino group. How can I prevent this?
Answer: The oxidation of anilines can produce highly colored species like nitroso, nitro, and polymeric compounds, significantly impacting your yield and purity.[6][7]
-
Causality: The electron-rich nature of the aromatic ring and the lone pair on the nitrogen make the amino group susceptible to oxidation by various reagents, including air (autoxidation), especially in the presence of metal ions or light.
-
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Control of Basicity: The selectivity of aniline oxidation can be controlled by adjusting the basicity of the reaction medium. For example, using a weak base like NaF with H₂O₂ can favor the formation of azoxybenzenes, while a strong base like NaOMe can lead to nitrobenzenes.[8]
-
Choice of Oxidant: If an oxidation step is intended, choose a selective oxidant. Reagents like trifluoroperacetic acid or dimethyldioxirane have been used for the controlled oxidation of anilines to nitro compounds.[9][10]
-
Data Summary: Effect of Base on Aniline Oxidation
| Base | Oxidant | Major Product | Reference |
| NaF (weak base) | H₂O₂ | Azoxybenzene | [8] |
| NaOMe (strong base) | H₂O₂ | Nitrobenzene | [8] |
Section 3: Diazotization Reactions
The primary amino group can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of functional groups. However, this reaction is fraught with potential side reactions.
Question 4: I am trying to perform a Sandmeyer reaction, but I'm getting a significant amount of a phenolic byproduct instead of my desired product. What is going wrong?
Answer: The formation of phenols is a common side reaction in diazotization, especially if the temperature is not strictly controlled.
-
Causality: Aryl diazonium salts are thermally unstable. The diazonium group is an excellent leaving group (N₂ gas), and at elevated temperatures, it can be displaced by water in the aqueous reaction medium to form a phenol.[11]
-
Troubleshooting Strategies:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times using an ice-salt bath.
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the subsequent reaction. Do not store it.[11]
-
Question 5: My diazotization reaction mixture is forming a precipitate, and my final yield is low. I suspect triazene formation. How can this be avoided?
Answer: Triazene formation occurs when the newly formed diazonium salt acts as an electrophile and couples with the unreacted nucleophilic starting amine.
-
Causality: This side reaction is favored when the concentration of the free amine is high or if the reaction medium is not sufficiently acidic.[12]
-
Troubleshooting Strategies:
-
Sufficient Acid: Use a sufficient excess of a strong acid (e.g., HCl or H₂SO₄) to ensure that the starting amine is fully protonated to its non-nucleophilic ammonium salt.[11]
-
Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine. This ensures that the nitrous acid is generated in the presence of the protonated amine, minimizing the concentration of free amine available for coupling.
-
Workflow for Troubleshooting Diazotization Reactions
Caption: Troubleshooting workflow for common diazotization side reactions.
Section 4: Reactions with Carbonyl Compounds
The primary amine of this compound readily reacts with aldehydes and ketones to form imines (Schiff bases).
Question 6: I am attempting a reaction at another site on my molecule, but I am getting an unexpected imine byproduct from my aldehyde/ketone solvent. How can I control this?
Answer: Imine formation is a reversible, acid-catalyzed reaction.[13] Understanding and controlling the equilibrium is key to preventing this side reaction.
-
Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon, followed by the elimination of water to form the C=N double bond of the imine. The reaction is driven to completion by the removal of water.[14][15]
-
Troubleshooting Strategies:
-
Avoid Carbonyl Solvents: If possible, choose a non-carbonyl solvent for your reaction.
-
Control pH: Imine formation is typically fastest around pH 4-5. At very low pH, the amine is protonated and non-nucleophilic, while at high pH, there is no acid to catalyze the dehydration step.[15] Running your primary reaction outside this pH window can suppress imine formation.
-
Presence of Water: Since water is a product of imine formation, conducting the reaction in the presence of water will shift the equilibrium back towards the starting materials, disfavoring imine formation.
-
Section 5: Stability of the Carbamate Group
While the primary focus is often on the amino group, the stability of the ethyl carbamate moiety is also a critical consideration.
Question 7: I am running my reaction under strongly acidic/basic conditions and observing cleavage of the ethyl carbamate group. What are the limits of its stability?
Answer: Carbamates can undergo hydrolysis to the corresponding amine, alcohol, and carbon dioxide under both acidic and basic conditions, although they are generally more stable than esters.
-
Causality:
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[16]
-
Base-Catalyzed Hydrolysis: Under strongly basic conditions, hydroxide can act as a nucleophile, attacking the carbonyl carbon. The mechanism for the hydrolysis of phenyl N-phenylcarbamates under alkaline conditions is suggested to be an E1cB-type elimination.[17]
-
-
Troubleshooting Strategies:
-
pH Management: Whenever possible, maintain a near-neutral pH for your reaction and workup procedures.
-
Temperature Control: Hydrolysis rates increase with temperature. If harsh pH is unavoidable, conduct the reaction at the lowest possible temperature.
-
Alternative Reagents: If strong acid or base is required for another transformation, consider if a milder reagent could achieve the same outcome.
-
Diagram of Carbamate Hydrolysis Pathways
Caption: General pathways for the hydrolysis of the carbamate group.
Section 6: Analytical Characterization of Side Reactions
Question 8: How can I detect and characterize the byproducts from these side reactions in my crude reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying the components of a complex mixture. By separating the compounds chromatographically and then determining their mass-to-charge ratio, you can quickly identify expected products and propose structures for unknown byproducts.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.
-
Over-alkylation/acylation: Look for changes in the integration of the N-H protons and the appearance of new signals corresponding to the added alkyl or acyl groups.
-
Oxidation: The formation of nitro or azoxy compounds will cause significant shifts in the aromatic proton signals.
-
Phenolic byproducts: The appearance of a broad singlet for the hydroxyl proton is a key indicator.
-
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of a reaction and get a qualitative sense of the number of components in your mixture. Staining with an appropriate agent (e.g., potassium permanganate for oxidizable groups) can help visualize different types of compounds.
References
- BenchChem. (2025).
- PubChem. Ethyl N-phenylcarbamate.
- Li, X., et al. (2023).
- Credi, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. ACS Central Science.
- Jasperse, C. Reactions of Amines. Chem 360 Notes.
- Credi, A. (2020). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
- Weldon, A. J., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society.
- Reddit. (2022).
- Google Patents. (2008). Direct alkylation of n-alkyl-n'-phenyl-p-phenylenediamine.
- Ogunlana, A. A., Zou, J., & Bao, X. (2019). Insights into the Mechanisms and Chemoselectivities of Carbamates and Amides in Reactions Involving Rh(II)-Azavinylcarbene: A Computational Study. The Journal of Organic Chemistry.
- Smith, C., et al. (2016).
- ResearchGate. (2025).
- Schotten, C., et al. (2016). Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide. Molecules.
- ResearchGate. (2019).
- An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE.
- Johnson, S. L. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic.
- LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.
- Sundarban Mahavidyalaya. Aromatic Amines. Pharmaceutical Organic Chemistry –II.
- Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Slideshare.
- ResearchGate. (2025). Protected Diazonium Salts: A Continuous-Flow Preparation of Triazenes Including the Anticancer Compounds Dacarbazine and Mitozolomide.
- Asian Publication Corporation. (2014).
- YouTube. (2020). What is Schiff base|How to do Reaction mechanism of Benzylideneaniline.
- MDPI. (2021).
- RSC Publishing. (2018).
- Open Access Journals. (2024).
- Google Patents. (2017).
- BenchChem. (2025).
- SpringerLink. (2021).
- BenchChem. (2025).
- ResearchGate. (2015).
- Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- University of Toronto. HYDROLYSIS.
- Scribd.
- YouTube. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
- YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides.
- Organic Chemistry Portal.
- PubMed. (1987).
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2025). Determination of Aniline Compounds in Water by Direct Injection.
- Organic Chemistry Portal.
- Reddit. (2025).
- Frontiers. (2024).
- ResearchGate. (2018). Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. globalconference.info [globalconference.info]
- 16. The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cleavage of the Ethyl (4-aminophenyl)carbamate Protecting Group
Welcome to the technical support center for the deprotection of Ethyl (4-aminophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this protecting group in their synthetic workflows. Here, we will delve into the nuances of its cleavage, offering troubleshooting advice and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound group and why is its cleavage a critical step?
The this compound group serves as a protecting group for amines. In multistep organic synthesis, it is often necessary to temporarily block the reactivity of a specific functional group, like an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] The carbamate functionality effectively reduces the nucleophilicity and basicity of the amine nitrogen.[2][3]
The cleavage, or deprotection, of this group is the crucial final step to unveil the free amine, restoring its natural reactivity for subsequent synthetic transformations or to yield the final target molecule. An efficient and clean cleavage is paramount to ensure a high yield and purity of the desired product.
Q2: What are the general mechanisms for cleaving a carbamate protecting group?
Carbamate protecting groups are typically cleaved under acidic, basic, or reductive conditions.[1][3] The choice of method depends on the overall stability of the substrate and the presence of other functional groups. For N-aryl carbamates, such as this compound, the stability can be significant, often requiring specific and sometimes harsh conditions for removal.[4]
-
Acidic Hydrolysis: Involves the protonation of the carbamate carbonyl, making it more susceptible to nucleophilic attack by water.
-
Basic Hydrolysis: Proceeds through the deprotonation of the carbamate N-H, followed by elimination, or direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5][6][7]
-
Reductive Cleavage: Utilizes reducing agents to cleave the C-O or N-C bond of the carbamate.
Troubleshooting and Protocol Selection
Q3: My standard acidic/basic hydrolysis protocols are failing to cleave the this compound group. What could be the reason?
N-phenylcarbamates are known to be remarkably stable, especially in comparison to other common amine protecting groups like Boc or Cbz.[4] They are often resistant to mild acidic or basic conditions that would readily cleave other carbamates.[4] Short boiling times with hydrochloric acid or sodium hydroxide may have little to no effect.[4] Therefore, more forcing conditions, such as concentrated strong acids or bases at elevated temperatures, may be necessary.[8]
Expert Insight: The stability of N-aryl carbamates arises from the delocalization of the nitrogen lone pair into the aromatic ring, which reduces its ability to participate in the cleavage mechanism. This electronic effect makes the carbamate bond more robust.
Q4: How do I choose the optimal cleavage strategy for my specific molecule?
The selection of a deprotection strategy is dictated by the functional group tolerance of your substrate. Below is a decision-making workflow and a comparative table to guide your choice.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Basic hydrolysis of some alkyl and phenyl N-aryl-N-methylcarbamates | Semantic Scholar [semanticscholar.org]
- 7. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]
"Ethyl (4-aminophenyl)carbamate" linker stability in plasma assays
Starting Research Phase
I am currently immersed in extensive Google searches, seeking detailed information on the stability of ethyl (4-aminophenyl)carbamate linkers within plasma environments. My focus is directed towards uncovering degradation pathways, enzymatic cleavage mechanisms, and the crucial factors that dictate their stability in this setting.
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I've gathered more specific data on carbamate stability, including susceptibility to enzymatic hydrolysis. I've also found relevant LC-MS methods for analyzing small molecules in plasma. While lacking direct "this compound" data, I'm synthesizing general principles to infer likely stability and degradation pathways. I'm ready to develop a comprehensive technical support guide, incorporating this knowledge.
Preventing degradation of "Ethyl (4-aminophenyl)carbamate" during synthesis
Welcome to the technical support center for the synthesis and handling of Ethyl (4-aminophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this compound. The inherent reactivity of the aromatic amine moiety makes this synthesis susceptible to degradation, primarily through oxidation, which can lead to colored impurities and reduced yields. This document provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and prevent these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A1: This is a classic sign of oxidation of the aromatic amine (-NH2) group.[1] The aniline functional group is electron-rich, making it highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored impurities, such as quinone-like species and polymeric materials, which are responsible for the discoloration.[1]
Prevention Strategies:
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Inert Atmosphere: The most effective prevention is to rigorously exclude oxygen.[1][2] This involves degassing your solvents and running the reaction under a positive pressure of an inert gas like nitrogen or argon.[3]
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Temperature Control: Oxidation reactions are often accelerated by heat.[4] Running the synthesis at the lowest effective temperature can significantly reduce the rate of impurity formation.
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Reagent Purity: Ensure the purity of your starting materials. Trace metal impurities can catalyze oxidation.[4]
Q2: The yield of my synthesis is consistently low, even though TLC analysis shows full consumption of the starting material. What are the likely causes?
A2: Low yield with complete consumption of starting material often points to two main issues: product degradation or loss during workup.
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Product Degradation: The product itself, this compound, is still an aniline derivative and can degrade under the reaction or workup conditions.[5] If the workup involves acidic or basic washes, or prolonged exposure to air, you may be losing the product.
-
Workup Losses: The product may have some solubility in the aqueous layer during extraction.[6] Additionally, if purification involves column chromatography, the slightly polar nature of the compound can lead to tailing and loss on the silica gel.
Troubleshooting Steps:
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Analyze the Aqueous Layer: After your first extraction, take a small sample of the aqueous layer and back-extract it with a fresh portion of organic solvent. Run a TLC of this extract to see if a significant amount of product is present.
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Minimize Air Exposure: Perform the workup as quickly as possible to minimize the product's exposure to air.[1]
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Alternative Purification: Consider recrystallization as an alternative to chromatography to minimize product loss.
Q3: I am seeing multiple unexpected spots on my TLC plate. How do I identify the source of these impurities?
A3: Impurities can arise from side reactions, degradation of starting materials or product, or contaminated reagents.[5][7]
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Side Reactions: The starting material, p-phenylenediamine, has two amino groups. While one is protected as a carbamate, the other can still react. Ensure your stoichiometry is precise to avoid side reactions.
-
Degradation Products: As mentioned, oxidation is a major pathway. Other possibilities include hydrolysis of the carbamate group, especially under strong acidic or basic conditions.
-
Analytical Approach: To identify the impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5][8] This will give you the molecular weights of the impurities, providing crucial clues to their structures.[7]
Troubleshooting Guide: Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Reaction Discoloration (Yellow to Dark Brown) | Oxidation of the aniline functional group by atmospheric oxygen.[1] | 1. Implement an Inert Atmosphere: Degas all solvents and reagents. Assemble the reaction under a constant positive pressure of Nitrogen or Argon.[1][3] 2. Use an Antioxidant (with caution): In some cases, a sacrificial reducing agent like a small amount of sodium sulfite or zinc dust can be added, but compatibility must be verified.[2] |
| Low Isolated Yield | 1. Product degradation during workup or purification.[5] 2. Incomplete extraction (product remains in the aqueous phase).[6] 3. Adsorption onto silica gel during chromatography. | 1. Optimize Workup: Minimize the time the product is exposed to air and light. Use buffered aqueous solutions if pH is a concern. 2. Improve Extraction: Perform multiple extractions with the organic solvent. Check the aqueous layer by TLC. 3. Purification Strategy: Consider recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) as a primary purification method. |
| Multiple Impurity Spots on TLC | 1. Oxidative degradation products. 2. Hydrolysis of the carbamate ester. 3. Side reactions involving the starting diamine. | 1. Characterize Impurities: Use LC-MS to determine the molecular weights of the main impurities.[8] 2. Control pH: Avoid strongly acidic or basic conditions during the reaction and workup to prevent carbamate hydrolysis.[9] 3. Revisit Stoichiometry: Ensure precise measurement of reagents to minimize side reactions. |
| Product is an "Oil" and Won't Crystallize | Presence of significant impurities that are depressing the melting point and disrupting the crystal lattice. | 1. Initial Cleanup: Attempt a simple filtration through a short plug of silica gel to remove highly polar (baseline) impurities. 2. Charcoal Treatment: If the oil is colored, dissolve it in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter. This can remove colored impurities that inhibit crystallization.[10] 3. Solvent System Optimization: Systematically screen different solvent combinations for recrystallization.[10] |
Key Degradation Pathways & Prevention
The two primary degradation pathways for this compound are oxidation of the aromatic amine and hydrolysis of the carbamate ester. Understanding these mechanisms is key to prevention.
Oxidative Degradation
The free amino group on the phenyl ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen and catalyzed by light or trace metals. This leads to a cascade of reactions forming colored dimeric and polymeric impurities.
Caption: Primary oxidative degradation pathway.
Hydrolytic Degradation
The carbamate functional group can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 4-aminophenol, ethanol, and carbon dioxide. This is generally less of an issue under standard synthesis conditions but can become significant during pH-adjusted workups.
Caption: Potential hydrolytic degradation pathway.
Recommended Experimental Protocols
Protocol 1: Synthesis Under Inert Atmosphere
This protocol is designed to minimize oxidation by rigorously excluding atmospheric oxygen.
Objective: To synthesize this compound with high purity by preventing oxidative degradation.
Materials:
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p-Phenylenediamine
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Ethyl chloroformate
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Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)
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Anhydrous base (e.g., Triethylamine or Pyridine)
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Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
Procedure:
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Apparatus Setup: Assemble your glassware (e.g., a three-neck flask with a dropping funnel and condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.
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Solvent Degassing: Degas your chosen solvent by sparging with nitrogen or argon for at least 30 minutes.[3]
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Reagent Preparation: In the reaction flask, dissolve p-phenylenediamine and the base in the degassed solvent under an inert atmosphere.
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Controlled Addition: Dissolve ethyl chloroformate in degassed solvent and add it to the dropping funnel. Add the ethyl chloroformate solution dropwise to the reaction mixture at 0 °C to control the exotherm.
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Reaction Monitoring: Monitor the reaction progress using TLC.[5] A typical mobile phase would be Ethyl Acetate/Hexane.
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Inert Workup: Once the reaction is complete, perform the aqueous workup as quickly as possible. If extractions are necessary, use degassed water.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product preferably by recrystallization to avoid prolonged exposure to air on a chromatography column.
Sources
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Enhancing the solubility of "Ethyl (4-aminophenyl)carbamate"-containing conjugates
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Overcoming steric hindrance in "Ethyl (4-aminophenyl)carbamate" reactions
Technical Support Center: Ethyl (4-aminophenyl)carbamate Reactions
A Specialist Guide to Overcoming Steric Hindrance and Optimizing Synthetic Outcomes
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. This compound presents a unique set of challenges primarily due to the steric and electronic interplay between its primary arylamine and the ethyl carbamate moiety. This resource provides in-depth, troubleshooting-focused answers to common problems, explaining the chemical principles behind the recommended solutions to empower you in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: N-Acylation & N-Sulfonylation
Q: I am experiencing low yields and sluggish reaction times when attempting to acylate or sulfonylate the primary amine of this compound. Increasing the temperature seems to cause decomposition. What is happening and how can I fix it?
A: This is a classic problem of sterically hindered nucleophilic attack.
The primary amine (-NH2) in your starting material is a nucleophile, but its reactivity is hampered by two main factors:
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Electronic Deactivation : The carbamate group (-NHCOOEt) is an electron-withdrawing group (EWG) via resonance. This pulls electron density away from the phenyl ring and, consequently, from the primary amine's nitrogen atom. This reduces the amine's nucleophilicity, making it less reactive towards electrophiles like acyl chlorides or sulfonyl chlorides.[1]
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Steric Hindrance : While not as bulky as a tert-butyl group, the ethyl carbamate substituent provides enough steric bulk to partially shield the ortho positions and the amine itself. This makes the approach of an electrophile more difficult compared to a less substituted aniline.[2][3]
Simply increasing the temperature to force the reaction is often counterproductive, as it can lead to side reactions or decomposition of the starting material or product.
Troubleshooting Workflow & Solutions
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Recommended Protocols & Causality
| Strategy | Recommended Action | Rationale (The "Why") |
| 1. Enhance Nucleophilicity | Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) instead of triethylamine (TEA) or DIPEA. | Triethylamine may not be strong enough to fully deprotonate the weakly nucleophilic amine. NaH will irreversibly deprotonate the amine to form the much more reactive anilide anion, which will readily attack the electrophile. |
| 2. Use a Catalyst | For acylations, add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP). | DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the acyl chloride first to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by the sterically hindered and electronically deactivated amine. |
| 3. Activate the Electrophile | If using a carboxylic acid, employ a stronger coupling reagent like HATU or PyBOP instead of standard EDC/HOBt. | For deactivated amines, standard carbodiimide activators may not be sufficient. Urionium-based coupling reagents like HATU form a highly activated O-acylisourea intermediate that reacts more efficiently with poor nucleophiles. |
| 4. Optimize Conditions | Run the reaction in a polar aprotic solvent like DMF or NMP at room temperature or slightly elevated temperatures (40-50 °C). | Polar aprotic solvents can help stabilize charged intermediates formed during the reaction, potentially lowering the activation energy barrier. Avoid excessively high temperatures to prevent side reactions. |
Issue 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
Q: My Buchwald-Hartwig amination reaction using this compound as the amine component is giving poor yields. I see a lot of starting material and some dehalogenation of my aryl halide. How can I improve this?
A: This is a common challenge in cross-coupling with electron-rich, moderately hindered anilines.
The success of a Buchwald-Hartwig reaction is highly dependent on the delicate balance of the catalytic cycle's key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4] this compound, being electron-rich due to the amine but also bearing the withdrawing carbamate, presents a tricky substrate. The key is catalyst selection.
-
The Problem : First-generation palladium catalysts (e.g., those using simple PPh3 or even bidentate ligands like BINAP) are often too slow for such substrates.[5][6] A slow reductive elimination step can lead to side reactions like β-hydride elimination or catalyst decomposition, resulting in dehalogenation of your aryl halide and low product yield.[4]
-
The Solution : You need to accelerate the rate-limiting reductive elimination step. This is achieved by using specialized ligands that are both electron-rich and sterically bulky.[1][5]
Catalyst & Ligand Selection Guide
| Ligand Generation | Ligand Examples | When to Use | Rationale |
| First-Gen | P(o-tol)3 | Not Recommended. For simple, unhindered anilines only. | Lacks the steric bulk and electron-donating ability needed to promote efficient reductive elimination with this substrate.[5] |
| Second-Gen (Biaryl) | XPhos, RuPhos, BrettPhos | This is the recommended starting point. Excellent for coupling with moderately hindered or electron-rich anilines. | These ligands have a bulky biaryl backbone that forces a wider coordination angle on the palladium center. This steric pressure promotes the final, product-forming reductive elimination step, accelerating catalyst turnover.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | An excellent alternative, especially for difficult couplings. Consider if biaryl phosphines fail. | NHCs are strong σ-donors that form very stable palladium complexes. This stability and high activity can be beneficial for challenging substrates, preventing catalyst decomposition and driving the reaction to completion.[1][8] |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This protocol is a generalized starting point and may require optimization.
-
Setup : In a glovebox or under a rigorously inert atmosphere (argon or nitrogen), add a G3 or G4 palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv) to an oven-dried reaction vial.
-
Reagent Addition : Add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Solvent : Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction : Seal the vial and place it in a preheated oil bath or heating block at 90-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring : Track the reaction's progress using TLC or LC-MS.
-
Workup : Once complete, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification : Concentrate the filtrate and purify the crude residue by flash column chromatography.
Issue 3: Selective N-Alkylation
Q: I am trying to perform a mono-alkylation on the primary amine, but I am getting a significant amount of the di-alkylated product and some alkylation on the carbamate nitrogen. How can I improve selectivity for mono-alkylation?
A: This is a challenge of controlling reactivity and sterics. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.
The carbamate nitrogen is generally much less reactive than the primary amine due to its lone pair being delocalized into the carbonyl group.[9][10] However, under harsh conditions (strong base, high temperature), it can be alkylated.[11] The main issue is preventing the second alkylation on the primary amine.
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Strategies for Selective Mono-Alkylation
| Strategy | Recommended Action | Rationale |
| 1. Stoichiometric Control | Use a large excess (3-5 equivalents) of the this compound relative to the alkylating agent. | This is a statistical approach. By flooding the reaction with the starting amine, the alkylating agent is statistically more likely to encounter and react with a molecule of the starting material rather than the mono-alkylated product. This is effective but can be wasteful of the starting material. |
| 2. Steric Hindrance | Use a bulky alkylating agent if the synthesis allows. | The formation of the di-alkylated product will be sterically disfavored if the incoming alkyl group is large. For example, using an isopropyl or cyclohexyl halide will favor mono-alkylation more than using methyl iodide.[12] |
| 3. Reductive Amination | This is the most robust method. React the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with a mild reducing agent. | Reductive amination is highly selective for mono-alkylation. The key is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)3) is ideal as it is mild enough not to reduce the ketone/aldehyde starting material but is highly effective at reducing the protonated imine intermediate.[13] This prevents over-alkylation. |
Experimental Protocol: Selective Mono-Alkylation via Reductive Amination
-
Setup : To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add the aldehyde or ketone (1.1 equiv).
-
Imine Formation : Add a catalytic amount of acetic acid (0.1 equiv) and stir at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC.
-
Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise to the mixture. Be aware of potential gas evolution.
-
Reaction : Stir the reaction at room temperature for 12-24 hours until the imine is fully consumed (monitor by TLC or LC-MS).
-
Workup : Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 4-(Trifluoromethyl)aniline derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in N-(2-Heptyl)aniline synthesis.
- Le C-G, et al. (2014). Aniline carbamates: a versatile and removable motif for palladium-catalyzed directed C-H activation. Chemistry. DOI: 10.1002/chem.201403712.
- Benchchem. (n.d.). Overcoming steric hindrance in reactions with 4-benzhydryl-N,N-dimethylaniline.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Jessop, P. G., et al. (2012). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. DOI: 10.1039/D1CY01433A.
- Nolan, S. P., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Schön, U., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Roesky, H. W., et al. (2021). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions.
- Turel, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju.
- Reddit. (2022). What are some common causes of low reaction yields?
- Repo, T., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology.
- Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Clayden, J., et al. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed Central.
- Chen, C., et al. (2018). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- ResearchGate. (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines.
- National Center for Biotechnology Information. (n.d.). ethyl N-(4-aminophenyl)carbamate. PubChem.
- Gotor, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Benchchem. (n.d.). Preventing N-alkylation side products in carbamate synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage.
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Technical Support Center: Ethyl (4-aminophenyl)carbamate Reaction Scale-Up
Prepared by: Senior Application Scientist, Chemical Process Development
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl (4-aminophenyl)carbamate. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
The most prevalent method is the selective N-acylation of p-phenylenediamine with ethyl chloroformate.[1] This reaction, often performed under Schotten-Baumann conditions, requires careful control to favor the formation of the mono-substituted product over the di-substituted byproduct.
Q2: Why is selective mono-acylation a challenge in this synthesis?
p-Phenylenediamine has two nucleophilic amino groups. Once the first amino group is acylated to form the desired product, the second amino group can also react with another molecule of ethyl chloroformate to form the undesired N,N'-bis(ethoxycarbonyl)-p-phenylenediamine. The primary challenge lies in controlling the reactivity to stop the reaction after the first addition.
Q3: What are the primary safety concerns when scaling up this reaction?
The key hazards are associated with the starting materials:
-
Ethyl Chloroformate: This reagent is highly toxic, corrosive, flammable, and reacts with water to produce hazardous HCl gas.[2][3][4] It is also a lachrymator and can cause severe burns upon contact.[5] Proper personal protective equipment (PPE) and handling in a well-ventilated area are mandatory.
-
p-Phenylenediamine: This compound is toxic and a known skin sensitizer that can cause severe allergic reactions and dermatitis.[6][7][8] It is also prone to oxidation and can change color upon exposure to air.[9]
Q4: Is the reaction exothermic?
Yes, the reaction between an amine and an acyl chloride like ethyl chloroformate is exothermic. While this may be manageable on a small lab scale with an ice bath, thermal management becomes a critical safety and process control consideration during scale-up.
Reaction and Troubleshooting Guide
Issue 1: Low Yield and Poor Conversion of p-Phenylenediamine
Potential Causes:
-
Reagent Quality: Ethyl chloroformate is susceptible to hydrolysis from atmospheric moisture, which reduces its effective concentration. p-Phenylenediamine can oxidize if old or improperly stored, appearing as dark-colored solids.
-
Insufficient Base: A base (like triethylamine, pyridine, or sodium hydroxide) is crucial to neutralize the HCl byproduct generated during the reaction.[10] Insufficient base can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Poor Temperature Control: While low temperatures are needed to control selectivity, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
Recommended Solutions:
-
Reagent Verification: Use freshly opened or distilled ethyl chloroformate. Ensure p-phenylenediamine is a light-colored, free-flowing powder.
-
Stoichiometry and Base Selection: Use at least one equivalent of a non-nucleophilic base like triethylamine for each equivalent of ethyl chloroformate. For scale-up, an inorganic base like sodium bicarbonate in a biphasic system can simplify removal.
-
Controlled Reaction Temperature: Maintain the reaction temperature between 0-10°C during the addition of ethyl chloroformate to balance reactivity with selectivity.[10] After the addition is complete, allowing the mixture to slowly warm to room temperature can help drive the reaction to completion.
Issue 2: Excessive Formation of Di-substituted Byproduct
Potential Causes:
-
Incorrect Stoichiometry: Using an equimolar ratio or an excess of ethyl chloroformate will inevitably lead to a significant amount of the di-substituted product.
-
Poor Mixing/Localized High Concentration: If ethyl chloroformate is added too quickly or if mixing is inefficient, localized areas of high concentration can promote the second acylation on the already-formed product molecule. This is a major concern in large reactors where mixing efficiency can be lower.
-
Reaction Temperature Too High: Higher temperatures increase the rate of the second acylation reaction, reducing the selectivity for the desired mono-acylated product.
Recommended Solutions:
-
Adjust Stoichiometry: Use a molar excess of p-phenylenediamine relative to ethyl chloroformate. A ratio of 2:1 to 4:1 (diamine:chloroformate) is a common starting point to statistically favor mono-acylation. The unreacted diamine can be recovered and recycled in a scaled-up process.
-
Controlled Addition and Enhanced Mixing:
-
Add the ethyl chloroformate dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration at all times.
-
For scale-up, ensure the reactor is equipped with appropriate baffles and an agitator capable of maintaining a homogenous suspension. Consider subsurface addition of the chloroformate to improve dispersion.
-
-
Strict Temperature Control: The exothermic nature of the reaction requires an efficient cooling system. For large batches, jacketed reactors with a chilled glycol/brine coolant are essential to maintain the target temperature of 0-5°C during the addition.
Issue 3: Product Is Dark or Oily, and Difficult to Purify
Potential Causes:
-
Oxidation of p-Phenylenediamine: The starting material or the free amino group on the product can oxidize in the presence of air, especially during work-up or if the reaction is prolonged. This leads to the formation of colored impurities.
-
Incomplete Reaction: The presence of unreacted starting materials and byproducts can lead to an impure, low-melting solid or oil.
-
Hydrolysis of Ethyl Chloroformate: If water is present, ethyl chloroformate can hydrolyze to ethanol and CO2, and the generated HCl can form salts, complicating the isolation.[4]
Recommended Solutions:
-
Inert Atmosphere: For larger scales where reactions may run longer, consider running the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Work-up Procedure Optimization:
-
After the reaction is complete, filter off any hydrochloride salts if a tertiary amine base was used.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted p-phenylenediamine and the tertiary amine base. The desired product, being less basic, should remain in the organic layer.
-
Follow with a wash using saturated sodium bicarbonate solution to remove any acidic impurities.
-
Finally, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification by Recrystallization: Recrystallization is the most effective method for purifying the final product.[10] A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble upon cooling, while impurities remain in the mother liquor.
Scale-Up Parameter Summary
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-10 kg) | Rationale for Change |
| Reagent Addition | Manual dropwise addition via funnel | Automated syringe pump or dosing loop | Ensures controlled, reproducible addition rate; critical for thermal management and selectivity. |
| Temperature Control | Ice/water or ice/salt bath | Jacketed reactor with circulating coolant | Provides superior heat removal capacity required for larger reaction mass and exotherm. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer with optimized impeller design (e.g., pitched-blade turbine) | Ensures homogeneity in a larger volume, preventing localized "hot spots" and concentration gradients. |
| Work-up | Separatory funnel extractions | Jacketed reactor for extractions and phase splits | Allows for controlled temperature during work-up and safer handling of large volumes. |
| Isolation | Buchner funnel filtration | Centrifuge or Nutsche filter-dryer | More efficient for separating large quantities of solid from the mother liquor. |
Visualized Workflows and Mechanisms
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Low Yield
This decision tree can help diagnose the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocol (Laboratory Scale)
Disclaimer: This protocol is for informational purposes for trained professionals. All steps must be performed in a certified fume hood with appropriate PPE.
Materials:
-
p-Phenylenediamine (10.8 g, 100 mmol)
-
Triethylamine (15.3 mL, 110 mmol)
-
Ethyl chloroformate (9.5 mL, 100 mmol) - Note: This is an example where a 1:1 reaction is attempted; using excess diamine is recommended to improve selectivity.
-
Dichloromethane (DCM), anhydrous (400 mL)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add p-phenylenediamine (10.8 g) and anhydrous DCM (400 mL).
-
Cooling: Begin stirring to dissolve/suspend the solid and cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (15.3 mL) to the cooled mixture.
-
Controlled Addition: Add ethyl chloroformate (9.5 mL) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5°C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional 2 hours.
-
Warm-up: Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for another 2 hours or until TLC/LCMS analysis indicates consumption of the limiting reagent.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid should be purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.
-
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Ethyl N-Phenylcarbamate.
- Wikipedia. (n.d.). Ethyl carbamate.
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of ethyl carbamates.
- New Jersey Department of Health. (2000). Hazard Summary: Ethyl Chloroformate.
- Lanxess. (2015). Product Safety Assessment: Ethylchloroformate.
- University of Georgia. (n.d.). Ethylchloroformate-541-41-3.docx.
- Wiley Online Library. (n.d.). New Carbamates and Related Compounds.
- New Jersey Department of Health. (n.d.). Hazard Summary: p-PHENYLENEDIAMINE.
- Chemchart. (n.d.). This compound (57399-97-0).
- Campaign for Safe Cosmetics. (n.d.). P-Phenylenediamine.
- U.S. Environmental Protection Agency. (n.d.). p-Phenylenediamine Hazard Summary.
Sources
- 1. This compound (57399-97-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. nj.gov [nj.gov]
- 3. lanxess.com [lanxess.com]
- 4. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. research.uga.edu [research.uga.edu]
- 6. nj.gov [nj.gov]
- 7. safecosmetics.org [safecosmetics.org]
- 8. epa.gov [epa.gov]
- 9. P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Monitoring the progress of "Ethyl (4-aminophenyl)carbamate" reactions by TLC or LC-MS
Initiating Data Collection
I'm starting by using Google to hunt down information on ethyl (4-aminophenyl)carbamate. I'm focusing on its key physicochemical properties: polarity, UV absorbance, and how it might break down. I will then conduct a literature review on these details.
Deepening Research & Planning
I'm now diving deeper into the research, focusing on Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods suitable for analyzing aromatic amines and carbamates. I'm also looking for common analytical challenges and troubleshooting strategies. My aim is to structure all of this into a technical support guide, including detailed protocols and Q&A sections for both TLC and LC-MS, including troubleshooting advice. For TLC, I am starting to develop a step-by-step protocol for developing an appropriate solvent system.
Expanding Research Horizons
I'm now expanding my search to include established TLC and LC-MS methods for analyzing analogous aromatic amines and carbamates. I will be looking for common analytical challenges and troubleshooting strategies, as well as authoritative sources to support technical claims. Structuring the technical support guide is the next goal. I'm focusing on creating user-friendly TLC and LC-MS sections with FAQs and troubleshooting guides. For TLC, I'm working on a step-by-step protocol for developing a suitable solvent system, explaining solvent choices based on polarity. A troubleshooting table will address common TLC problems.
Developing Analytical Strategies
I am now performing comprehensive Google searches on the physicochemical properties of this compound, including polarity, UV absorbance, and degradation pathways. I'm simultaneously researching established TLC and LC-MS methods for analogous compounds. I will now look for common analytical challenges and troubleshooting strategies, incorporating authoritative sources. My goal is to structure this info into a user-friendly guide, with TLC and LC-MS sections, including FAQs and troubleshooting, a step-by-step TLC protocol, and a protocol for LC-MS method development. Graphviz diagrams and structured data tables will support the content.
Strategies to avoid di-substitution on "Ethyl (4-aminophenyl)carbamate"
Guide ID: TSC-SC-2026-0111 Topic: Regioselective Mono-substitution of Ethyl (4-aminophenyl)carbamate Lead Scientist: Dr. Evelyn Reed
This guide provides in-depth technical assistance for researchers working with this compound, focusing on strategies to achieve selective mono-substitution and avoid the common pitfall of di-substitution. The content is structured in a question-and-answer format to directly address challenges encountered during synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My reaction with this compound is yielding significant amounts of di-substituted product. Why is this molecule so reactive?
A1: The high reactivity is intrinsic to the molecule's electronic structure.
This compound possesses two activating groups on the aromatic ring: the free amine (-NH₂) and the carbamate (-NHCOOEt). Both are powerful ortho-, para-directing groups because their nitrogen atoms can donate lone-pair electron density into the benzene ring through resonance. This donation stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic aromatic substitution (EAS), thereby lowering the activation energy and accelerating the reaction.
-
Primary Amine (-NH₂): This is one of the strongest activating groups. It powerfully enriches the positions ortho to it (C3 and C5) with electron density.
-
Carbamate (-NHCOOEt): While the nitrogen's lone pair is slightly delocalized into the adjacent carbonyl, the carbamate is still a potent activating group, reinforcing electron density at the same ortho positions (C3 and C5).
The combined effect makes the ring exceptionally "electron-rich" and highly susceptible to a second substitution event after the first has occurred. The initial mono-substituted product is often still activated enough to react again, sometimes even faster than the starting material, leading to a mixture of products.
Figure 1. Synergistic activation of the aromatic ring by the amine and carbamate groups.
Q2: What are the primary strategies to favor mono-substitution over di-substitution?
A2: Control is key. Achieving mono-substitution requires carefully modulating the reaction conditions to temper the substrate's high reactivity. There are three main pillars to this strategy:
-
Kinetic Control via Reaction Conditions: Slowing down the reaction rate allows for greater selectivity.
-
Low Temperature: Running the reaction at 0 °C, -20 °C, or even lower temperatures significantly reduces the rate of the second substitution.
-
Solvent Choice: Using less polar solvents can decrease the reactivity of certain electrophiles and slow down the overall reaction.
-
Controlled Reagent Addition: Adding the electrophile slowly (e.g., dropwise via a syringe pump) maintains a low instantaneous concentration, minimizing the chance of a second reaction on the newly formed mono-substituted product.
-
-
Stoichiometric and Reagent Control:
-
Limiting the Electrophile: Using a strict 1.0 to 1.1 molar equivalent of the electrophile is a common starting point. However, due to the high reactivity, this alone is often insufficient.
-
Use of Milder Reagents: Opt for less aggressive electrophilic reagents. For example, for bromination, N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) as it provides a low, steady concentration of the electrophile.
-
-
Substrate Modification (Protecting Group Strategy): This is often the most robust and reliable method.
-
The Principle: The highly activating free amine (-NH₂) is temporarily converted into a less activating group, typically an amide. The acetyl group (-COCH₃) is a common choice. The resulting acetamide is still an ortho-, para-director but is significantly less activating than the free amine, making it much easier to stop the reaction at the mono-substitution stage. After the substitution is complete, the protecting group is removed (e.g., by hydrolysis) to regenerate the free amine.
-
Caption: Core strategies for achieving selective mono-substitution.
Q3: Can you provide a reliable, step-by-step protocol for the mono-bromination of this compound?
A3: Yes. This protocol utilizes N-Bromosuccinimide (NBS) and controlled temperature to maximize the yield of the mono-substituted product.
This method avoids the use of highly corrosive and reactive elemental bromine. The reaction should be monitored closely by Thin-Layer Chromatography (TLC) to avoid the formation of the di-bromo byproduct.
Experimental Protocol: Mono-bromination using NBS
-
Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, weigh out N-Bromosuccinimide (NBS) (1.05 eq).
-
Once the substrate solution is at 0 °C, add the NBS portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Adding NBS as a solid is common, but for larger scales, dissolving it in the reaction solvent and adding it dropwise is recommended.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0 °C.
-
Monitor the reaction progress every 15-30 minutes using TLC (e.g., with a 3:7 Ethyl Acetate:Hexanes mobile phase). You should see the starting material spot (lower Rf) disappear and a new, higher Rf spot corresponding to the mono-brominated product appear. Stop the reaction once the starting material is consumed to prevent the formation of a third spot (di-bromo product, even higher Rf).
-
-
Work-up and Quenching:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS or bromine.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to isolate the desired mono-bromo isomer.
-
Caption: Step-by-step workflow for controlled mono-bromination.
Q4: How do I monitor the reaction by TLC and what should I expect to see?
A4: TLC is your most critical tool for real-time monitoring. It allows you to distinguish between the starting material, the desired mono-substituted product, and the over-reacted di-substituted product based on their differing polarities.
Generally, electrophilic substitution on the aromatic ring by an electron-withdrawing group (like a halogen) makes the molecule less polar.
TLC Analysis Data (Illustrative)
| Compound | Description | Expected Relative Rf | Appearance under UV (254 nm) |
| Starting Material | This compound | Low | UV active spot |
| Mono-substituted | Product (e.g., bromo-) | Medium | UV active spot |
| Di-substituted | Byproduct (e.g., di-bromo-) | High | UV active spot |
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes is a good starting point).
-
Using a capillary tube, spot the starting material (SM) on the left lane of the TLC plate.
-
Carefully take a small aliquot from your reaction mixture, quench it in a vial with a drop of Na₂S₂O₃ solution, dilute with ethyl acetate, and spot it on the center lane (Co-spot) and the right lane (Reaction Mixture, RM).
-
Run the TLC. A successful mono-substitution will show the SM spot completely converted into a single, new spot with a higher Rf value. If you see a third spot appearing at an even higher Rf, di-substitution is occurring, and the reaction should be stopped immediately.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Reaction yields mostly di-substituted product. | 1. Reaction temperature was too high. 2. Electrophile was added too quickly. 3. Excess electrophile was used. 4. The chosen electrophile is too reactive. | 1. Repeat the reaction at a lower temperature (e.g., start at -20 °C). 2. Add the electrophile dropwise over a longer period. 3. Use a maximum of 1.05 equivalents of the electrophile. 4. Switch to a milder reagent (e.g., NBS for bromination, dilute HNO₃/H₂SO₄ for nitration). 5. (Most Robust) Implement a protecting group strategy by acetylating the free amine before substitution. |
| Low conversion; significant starting material remains. | 1. Reaction temperature is too low. 2. Insufficient amount of electrophile. 3. Reaction time is too short. | 1. Allow the reaction to slowly warm to room temperature after initial addition at low temp. 2. Add a slight excess of the electrophile (e.g., up to 1.1 eq) and monitor carefully by TLC. 3. Allow the reaction to stir for a longer duration, monitoring every hour. |
| TLC shows multiple, inseparable spots or streaking. | 1. Substrate or reagent decomposition. 2. Formation of complex isomers or polymeric material. | 1. Ensure all reagents are pure and solvents are dry. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Re-evaluate the chosen reaction conditions; a different solvent or electrophile may be necessary. Consider the protecting group strategy for a cleaner reaction profile. |
References
- Title: Amine Protection Source: Organic Chemistry (5th Ed.), Paula Yurkanis Bruice URL:[Link]
Technical Support Center: Purification Strategies for Removing Unreacted Ethyl (4-aminophenyl)carbamate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for the efficient removal of unreacted Ethyl (4-aminophenyl)carbamate from a reaction mixture. As Senior Application Scientists, we have designed this guide to move beyond simple protocols, focusing on the chemical principles that underpin successful purification.
Section 1: Understanding the Challenge & Key Compound Properties
This compound possesses two key functional groups that dictate its chemical behavior and, consequently, the strategies for its separation: a primary aromatic amine (-NH₂) and a carbamate moiety (-NHCO₂Et). The primary amine is basic and readily protonated, while the carbamate is a stable, neutral group under typical workup conditions.[1] Exploiting the basicity of the amine is the most effective and common strategy for its removal.
A summary of the essential properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [2] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 89.19 °C | [4] |
| Water Solubility | 556.25 mg/L | [4] |
| Key Functional Groups | Primary Aromatic Amine, Ethyl Carbamate | [3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing unreacted this compound?
The most direct and widely used method is an acid-base liquid-liquid extraction . This technique leverages the basic nature of the primary amine group. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, which can then be physically separated from the organic phase containing your desired (presumably non-basic) product.[5][6]
Q2: My desired product is sensitive to acid. Can I still use an acid wash?
This is a critical consideration. If your product contains acid-labile functional groups (e.g., certain esters, acetals, or Boc-protecting groups), a strong acid wash may not be suitable. In such cases, you have several alternatives:
-
Use a milder acidic wash: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) can sometimes be sufficient to protonate and extract highly basic amines without damaging sensitive functionalities.
-
Column Chromatography: This is the preferred alternative. Flash chromatography, particularly with an amine-functionalized stationary phase, can provide excellent separation without exposing your product to harsh pH conditions.[7]
Q3: I'm trying to use standard silica gel chromatography, but the separation is poor and my compound is streaking. Why is this happening?
This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[7] The surface of silica gel is populated with acidic silanol groups (Si-OH). These acidic sites strongly and often irreversibly interact with the basic amine of your starting material, leading to significant tailing (streaking) and poor recovery. To counteract this, you can add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your mobile phase. The triethylamine acts as a competitive base, saturating the acidic sites on the silica and allowing your compound to elute with a much-improved peak shape.[7]
Q4: Can I remove the carbamate group to facilitate separation?
While carbamates can be hydrolyzed, this typically requires harsh conditions (strong acid or base at elevated temperatures) and is not a recommended purification strategy.[8] Such a process would likely degrade your desired product and lead to the formation of other impurities, such as p-phenylenediamine, complicating the purification further. Carbamates are generally considered robust functional groups in drug design for their chemical stability.[1]
Section 3: In-Depth Purification Protocols & Troubleshooting
This section provides detailed, step-by-step protocols for the most effective purification strategies. The following decision tree can help you select the optimal method for your specific situation.
Caption: Decision tree for selecting a purification method.
Method 1: Acid-Base Extraction
This is the primary and most efficient method for bulk removal when your product is acid-stable.
Caption: Step-by-step workflow for acid-base extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated this compound hydrochloride salt will be in the aqueous layer.
-
Collection: Drain the lower layer. Note: If using DCM, the organic layer is the lower layer. If using ethyl acetate, the aqueous layer is the lower layer.
-
Repeat: Repeat the acid wash (steps 2-5) one or two more times to ensure complete removal of the amine.
-
Neutralization: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or basic.
-
Brine Wash: Wash the organic layer with saturated sodium chloride solution (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure.
Troubleshooting Guide for Acid-Base Extraction
| Issue | Probable Cause | Solution |
| Emulsion Formation | High concentration of reagents; insufficient solvent; vigorous shaking. | Add more organic solvent and/or brine to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. In stubborn cases, filtering the mixture through a pad of Celite® may be effective. |
| Product Loss | The desired product has some basicity and is being partially extracted into the acid wash. | Use a milder acid (e.g., saturated NH₄Cl) or switch to chromatography. Perform a back-extraction of the combined acidic aqueous layers with fresh organic solvent to recover any extracted product. |
| Incomplete Amine Removal | Insufficient acid washes or insufficient mixing. | Perform additional acid washes. Monitor the removal by TLC analysis of the organic layer. |
Method 2: Column Chromatography
This method is ideal for acid-sensitive products or for removing trace amounts of the amine impurity after a bulk extraction.
Protocol 2A: Flash Chromatography on Standard Silica Gel
-
Solvent System Selection: Using TLC, find a suitable eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
-
Modifier Addition: To the chosen eluent, add 0.5-1% triethylamine (Et₃N) . This is crucial to prevent streaking.[7]
-
Column Packing: Pack a flash chromatography column with silica gel using the modified eluent.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading").
-
Elution: Run the column, collecting fractions and analyzing them by TLC to isolate the desired product.
Protocol 2B: Flash Chromatography on Amine-Functionalized Silica
This is a more robust but also more expensive alternative that provides excellent separation of basic compounds without mobile phase modifiers.
-
Solvent System Selection: Develop a method on amine-functionalized TLC plates using a neutral solvent system (e.g., Hexanes/Ethyl Acetate).
-
Column Packing: Pack a column with commercially available amine-functionalized silica (often labeled as NH₂-silica).
-
Sample Loading & Elution: Follow the same procedure as for standard silica, but without the need for a basic additive in the eluent. The separation is often sharper and more efficient.[7]
Comparison of Chromatographic Methods
| Feature | Standard Silica + Et₃N | Amine-Functionalized Silica |
| Cost | Low | High |
| Setup | Requires adding a modifier to the eluent. | Simpler; uses neutral eluents. |
| Efficiency | Good, but Et₃N can be difficult to remove from the final product. | Excellent, with sharp peaks and high resolution.[7] |
| Best For | General purpose, cost-sensitive applications. | Acid-sensitive compounds, difficult separations, high-purity requirements. |
Section 4: Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals.
-
Ventilation: All operations, especially those involving volatile organic solvents, should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
References
- US8455691B2 - Process for the purification of aromatic amines - Google P
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu - N
- US3944605A - Method of recovering unreacted ammonium carbamate in urea synthesis - Google P
- Is there an easy way to purify organic amines? - Biotage
- US2377511A - Purification of amine reaction mixtures - Google P
- How to purify Amine? Grad student asked me.
- This compound (57399-97-0)
- Ethyl carbam
- IE43281B1 - Formation of ammonium carbamate solution - Google P
- Equilibrium pKa Table (DMSO Solvent and Reference)
- ethyl N-(4-aminophenyl)carbamate | C9H12N2O2 | CID 12731941 - PubChem - NIH
- This compound DiscoveryCPR 57399-97-0 - Sigma-Aldrich
- Bordwell pKa Table - Organic Chemistry D
- Remove Sticky Reagents - University of Rochester
- US5632898A - Method for removing unreacted electrophiles
- Any advice about the stability of ester and carbamate containing compounds?
- Synthesis of carbamates by carbamoyl
- ethyl N-(4-aminophenyl)carbamate | CAS 57399-97-0 | SCBT - Santa Cruz Biotechnology
- ethyl (4-aminophenyl)
- Ethyl n-(4-aminophenyl)
- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Public
Sources
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Validation & Comparative
A Comparative Guide to the Stability of Self-Immolative Linkers: Ethyl (4-aminophenyl)carbamate vs. p-Aminobenzyl Alcohol
In the intricate field of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a linker is as critical as the selection of the antibody and the cytotoxic payload. The linker's stability during systemic circulation and its ability to efficiently release the drug at the target site are paramount to the overall efficacy and safety of the conjugate. This guide provides an in-depth comparison of two pivotal self-immolative linkers: Ethyl (4-aminophenyl)carbamate and p-aminobenzyl alcohol. Our focus will be on their comparative stability, underpinned by mechanistic insights and supported by experimental methodologies for validation.
Introduction: The Principle of Self-Immolation in Drug Delivery
Self-immolative linkers are sophisticated chemical systems designed to connect a drug to a carrier molecule (like an antibody) via a stable bond. This bond is designed to cleave in response to a specific trigger at the target site (e.g., enzymatic action). Following this initial cleavage, the linker undergoes a spontaneous, intramolecular cyclization and elimination reaction to release the unmodified drug. This "self-immolation" is crucial as it avoids leaving a linker fragment attached to the drug, which could otherwise impair its therapeutic activity.
The p-aminobenzyl alcohol and related carbamate systems are cornerstone examples of this technology. Their stability and cleavage kinetics are governed by the electronic properties of the aromatic ring and the nature of the leaving group.
Mechanistic Overview of Linker Degradation
The stability of both this compound and p-aminobenzyl alcohol linkers is intrinsically tied to the availability of the lone pair of electrons on the aniline nitrogen. When this nitrogen is part of a stable carbamate or other masking group, the linker remains intact. Upon enzymatic or chemical cleavage of this masking group, the liberated aniline nitrogen initiates a cascade of electron-donating effects that lead to the release of the payload.
p-Aminobenzyl Alcohol Linkers: The 1,6-Elimination Pathway
The p-aminobenzyl alcohol linker is a well-established system that operates through a 1,6-elimination mechanism. The payload is typically linked to the benzylic position through an ether or carbonate bond. The aniline nitrogen is masked, often as part of a peptide sequence that is a substrate for a target protease, such as Cathepsin B.
Mechanism of Action:
-
Enzymatic Cleavage: At the target site, a specific enzyme (e.g., Cathepsin B) cleaves the peptide bond, unmasking the aniline nitrogen.
-
Self-Immolation: The free aniline nitrogen donates its lone pair of electrons into the aromatic ring. This increases the electron density at the para position, facilitating the elimination of the leaving group (the drug) from the benzylic position. This process is a spontaneous, intramolecular 1,6-elimination reaction that results in the formation of p-aminobenzyl quinone methide and the release of the free drug.
Diagram: Degradation Pathway of a p-Aminobenzyl Alcohol Linker
Caption: Enzymatic cleavage unmasks the aniline, triggering a 1,6-elimination and drug release.
This compound Linkers: A Carbamate-based Self-Immolative System
The this compound linker shares the core principle of aniline-triggered self-immolation but differs in the nature of the bond to the payload. Here, the payload is linked via a carbamate bond. The stability of this linker is highly dependent on the stability of the carbamate group that masks the aniline nitrogen.
Mechanism of Action:
-
Triggered Cleavage: Similar to the p-aminobenzyl system, an external trigger (enzymatic or chemical) is required to cleave a masking group, revealing the aniline nitrogen.
-
Self-Immolation: The unmasked aniline initiates an electronic cascade that leads to the cyclization of the carbamate moiety, forming an unstable intermediate. This intermediate then fragments, releasing the drug, carbon dioxide, and the aniline byproduct.
Comparative Stability Analysis
The primary determinant of stability for both linker systems in circulation is the robustness of the bond that masks the aniline nitrogen. However, subtle differences in their inherent chemical liabilities can influence their premature degradation profiles.
| Feature | This compound Linker | p-Aminobenzyl Alcohol Linker | Rationale |
| Primary Lability | Susceptibility of the carbamate bond to hydrolysis. | Susceptibility of the masking group (e.g., peptide) to non-specific proteases. | The core stability of the intact linker relies on preventing the unmasking of the aniline. |
| pH Sensitivity | Carbamate bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, although they are generally stable at physiological pH. | The ether or carbonate bond to the drug is generally stable across a wide pH range. The primary pH sensitivity relates to the masking group. | The inherent chemical nature of the bonds dictates their stability profile in different pH environments. |
| In Vivo Stability | Generally considered highly stable in plasma. Premature cleavage would depend on the presence of esterases if the masking group is an ester. | High plasma stability is also a hallmark of this system, provided the peptide sequence is designed to be resistant to circulating proteases. | Both linkers are designed for high stability in circulation to minimize off-target toxicity. |
| Cleavage Kinetics | The rate of self-immolation following aniline unmasking is typically very rapid. | The 1,6-elimination is also a very fast process, ensuring efficient drug release upon trigger. | The electronic driving force for both self-immolation pathways is strong, leading to rapid fragmentation. |
Experimental Protocols for Stability Assessment
To empirically determine the comparative stability of these linkers, a series of well-defined experiments are necessary. These protocols are designed as self-validating systems to ensure the reliability of the obtained data.
Protocol 1: pH-Dependent Stability Assay
Objective: To assess the stability of the intact linker-drug conjugate across a physiologically relevant pH range.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at pH 4.0, 5.5, 7.4, and 8.5.
-
Incubation: Incubate the linker-drug conjugate in each buffer at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Quench the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate proteins and stop the degradation.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining and to identify any degradation products.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each pH and calculate the half-life (t½) of the conjugate under each condition.
Diagram: Workflow for pH Stability Assay
Caption: A systematic workflow for evaluating the pH-dependent stability of linker-drug conjugates.
Protocol 2: Plasma Stability Assay
Objective: To evaluate the stability of the linker-drug conjugate in human plasma to simulate in vivo conditions.
Methodology:
-
Plasma Preparation: Obtain fresh human plasma and centrifuge to remove any precipitates.
-
Incubation: Spike the linker-drug conjugate into the plasma and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the remaining intact conjugate.
-
Data Analysis: Determine the half-life of the conjugate in plasma.
Conclusion and Future Perspectives
Both this compound and p-aminobenzyl alcohol linkers are robust and highly effective self-immolative systems that have been instrumental in the development of advanced targeted therapies. The choice between them often depends on the specific chemistry of the drug to be conjugated and the desired release mechanism. The p-aminobenzyl alcohol system is arguably more established and extensively characterized in the context of ADCs. However, the carbamate-based linkers offer a versatile alternative, particularly when the drug molecule contains a suitable amine or hydroxyl group for carbamate bond formation.
Ultimately, the empirical determination of stability through rigorous experimental protocols, as outlined in this guide, is essential for selecting the optimal linker for a given therapeutic application. Future innovations in linker technology will likely focus on even finer control over the release kinetics and the development of linkers that can respond to multiple stimuli, further enhancing the specificity and efficacy of targeted drug delivery.
References
- Self-Immolative Linkers in Antibody-Drug Conjug
- Linker Technologies for Antibody-Drug Conjug
- Cathepsin B-Labile Diortho-Substituted Phenyl-Based Self-Immolative Linkers for Antibody–Drug Conjugates.ACS Medicinal Chemistry Letters.[Link]
- The p-Aminobenzyl Group as a “Trigger” for Intramolecular Reactions.
The Impact of Linker Modification on Antibody-Drug Conjugate Efficacy: A Comparative Guide to Ethyl (4-aminophenyl)carbamate and Other Linker Chemistries
Introduction: The Critical Role of the Linker in ADC Therapeutic Index
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite assembly is the chemical linker, a component whose sophistication has evolved in lockstep with our understanding of ADC pharmacology. An ideal linker must maintain a delicate equilibrium: it must be exceptionally stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate rapid and efficient cleavage to unleash the cytotoxic agent upon internalization into the target cancer cell. The choice of linker chemistry profoundly influences an ADC's therapeutic index, dictating its pharmacokinetics, efficacy, and overall safety profile.
This guide provides an in-depth comparison of a specific self-immolative linker, "Ethyl (4-aminophenyl)carbamate," with other widely used linker classes. We will explore the mechanistic nuances of these linkers, present available or inferred comparative performance data, and provide detailed experimental protocols for their evaluation.
The p-Aminobenzyl Carbamate (PABC) Spacer: A Foundation for Self-Immolative Linkers
The p-aminobenzyl carbamate (PABC) spacer is a cornerstone of modern cleavable linker technology, renowned for its ability to undergo a spontaneous and traceless 1,6-elimination reaction following a triggering event. This self-immolative cascade is crucial for the efficient release of payloads bearing an amine functional group.
Mechanism of Action of PABC-Based Linkers
The classical PABC-based linker is often employed in conjunction with a protease-cleavable dipeptide, such as valine-citrulline (Val-Cit). The sequence of events leading to payload release is as follows:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in proteases.
-
Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, recognize and cleave the dipeptide (e.g., Val-Cit).
-
Self-Immolation: This cleavage event unmasks an amine on the PABC spacer, initiating a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the unmodified payload, carbon dioxide, and aza-quinone methide.
Figure 1: Mechanism of payload release from a Val-Cit-PABC linker.
Focus: The "this compound" Linker
The "this compound" linker is a derivative of the foundational PABC structure, featuring an ethyl group attached to the carbamate nitrogen. This seemingly subtle modification can have significant implications for the linker's physicochemical properties and, consequently, the ADC's performance.
Anticipated Impact of N-Ethyl Substitution on PABC Linker Performance
While direct head-to-head comparative studies for this specific linker are not extensively published, we can infer its likely behavior based on established principles of medicinal chemistry and structure-activity relationships of PABC analogs:
-
Increased Lipophilicity: The addition of an ethyl group will increase the lipophilicity of the linker. This could potentially influence the overall solubility and aggregation propensity of the ADC, particularly with hydrophobic payloads. Careful formulation and biophysical characterization would be essential.
-
Modulation of Cleavage Kinetics: The electronic and steric properties of the N-substituent can influence the rate of the 1,6-elimination. An ethyl group is an electron-donating group, which could subtly affect the electronic cascade of the self-immolation process. Steric hindrance introduced by the ethyl group might also play a role in the interaction with the cleaving enzyme, although the primary cleavage event for a dipeptide-PABC linker occurs at the peptide bond.
-
Potential for Altered Stability: The stability of the carbamate bond itself could be influenced by the ethyl substitution. A patent for methylene carbamate linkers noted that an ethyl substitution on the carbamate resulted in excellent stability. This suggests that an N-ethyl PABC linker could offer enhanced stability in circulation compared to its unsubstituted counterpart, potentially leading to a wider therapeutic window.
Comparative Analysis with Other Linker Classes
The choice of linker is dictated by the specific therapeutic application, including the nature of the target antigen, the payload, and the tumor microenvironment. Below is a comparison of the anticipated properties of an this compound-based linker with other major linker classes.
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| This compound | Protease-mediated cleavage followed by self-immolation | Potentially enhanced stability; Traceless release of payload | Increased lipophilicity may lead to aggregation; Limited direct comparative data |
| Val-Cit-PABC | Protease-mediated cleavage followed by self-immolation | Well-established; Bystander effect | Susceptible to premature cleavage by certain esterases |
| Disulfide Linkers | Reduction in the high glutathione environment of the cell | Good plasma stability; Exploits intracellular reducing environment | Potential for premature cleavage in the bloodstream |
| Hydrazone Linkers | Hydrolysis in the acidic environment of endosomes/lysosomes | pH-sensitive release | Generally less stable in circulation than other cleavable linkers |
| Non-Cleavable Linkers | Proteolytic degradation of the antibody backbone | High plasma stability; Reduced off-target toxicity | No bystander effect; Payload release can be less efficient |
Table 1: Comparison of Different ADC Linker Technologies.
Experimental Evaluation of ADC Efficacy: Protocols and Data Presentation
Objective comparison of different linker technologies necessitates rigorous and standardized experimental evaluation. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment
Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed antigen-positive (e.g., BT-474 for a HER2-targeting ADC) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with this compound linker and comparator linkers), unconjugated antibody, and free payload. Treat the cells with the respective compounds.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation:
| Compound | Target Cell Line (Antigen-Positive) IC50 (nM) | Non-Target Cell Line (Antigen-Negative) IC50 (nM) |
| ADC with this compound Linker | [Experimental Value] | [Experimental Value] |
| ADC with Val-Cit-PABC Linker | [Experimental Value] | [Experimental Value] |
| ADC with Disulfide Linker | [Experimental Value] | [Experimental Value] |
| ADC with Non-Cleavable Linker | [Experimental Value] | [Experimental Value] |
| Unconjugated Antibody | >1000 | >1000 |
| Free Payload | [Experimental Value] | [Experimental Value] |
Table 2: Hypothetical In Vitro Cytotoxicity Data.
In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with this compound linker, ADC with comparator linker). Administer the treatments, typically via intravenous injection.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or when significant toxicity is observed.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation:
Figure 2: Representative graph of in vivo anti-tumor efficacy.
Conclusion and Future Perspectives
The "this compound" linker represents a logical evolution of the well-established PABC self-immolative technology. While direct comparative data remains to be extensively published, fundamental principles of medicinal chemistry suggest that the N-ethyl substitution could confer enhanced stability, potentially leading to an improved therapeutic index. However, this may be accompanied by increased lipophilicity, which requires careful management during ADC development.
The ultimate efficacy of any ADC is a complex interplay between the antibody, linker, and payload. The rigorous experimental evaluation outlined in this guide provides a framework for the objective comparison of the "this compound" linker with other technologies. As our understanding of the tumor microenvironment and the subtleties of linker chemistry deepens, we can anticipate the development of even more sophisticated and effective ADC therapeutics.
References
- Jain, N., Smith, S. W., Ghone, S., & Tomczuk, B. (2015). Current ADC linker chemistry. Pharmaceutical research, 32(11), 3526–3540.
- Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers in antibody–drug conjugates.
- (2022). METHYLENE CARBAMATE LINKERS FOR USE WITH TARGETED-DRUG CONJUGATES.
- Poudel, Y. B., et al. (2021). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 12(5), 793-800.
- Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958-970.
- Anami, Y., et al. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice.
- Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer chemotherapy. Protein & Cell, 9(1), 33-46.
- Beck, A., Goetsch, L., Dumontet, C., & Corvaïa, N. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337.
- The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Te. (2025). Benchchem.
- Antibody–drug conjugates: Recent advances in linker chemistry. (2021). Acta Pharmaceutica Sinica B, 11(11), 3307-3323.
- Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3307-3323.
- Bargh, J. D., et al. (2019). The changing landscape of antibody–drug conjugates. Nature Reviews Drug Discovery, 18(9), 689-708.
- Kern, J. C., et al. (2016). Discovery of a novel, orally bioavailable, and selective small-molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase, AZD2014. Journal of medicinal chemistry, 59(9), 4279-4295.
- Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & biology, 20(2), 161-167.
- Recent Advances in ADCs. (2025). NJ Bio, Inc.
"Ethyl (4-aminophenyl)carbamate" as a protecting group compared to Boc and Cbz
Starting Data Collection
I've started gathering initial data. I'm focusing my Google searches on Ethyl (4-aminophenyl)carbamate, as well as Boc and Cbz protecting groups. I'm looking at their chemical properties, and effective installation and deprotection methods, including their stability characteristics.
Developing Comparison Criteria
I'm now expanding my search. I'm actively seeking experimental data to compare the performance of this compound, Boc, and Cbz protecting groups. I am looking for quantitative data on yields, deprotection efficiency, and orthogonality, and I'm ensuring I find authoritative sources. My goal is to use this data to build a strong foundation for comparison.
Expanding Research Scope
I'm now casting a wider net, incorporating a deeper dive into the chemical properties, installation, and deprotection of this compound, Boc, and Cbz protecting groups. I am also seeking experimental protocols and data to compare their performance quantitatively, focusing on yields, deprotection efficiency, and orthogonality, and I'm ensuring all data comes from credible sources. I'm actively structuring the comparison, introducing the groups, and planning comparative tables, experimental protocol descriptions, and data analyses. I'm adding diagrams for decision-making and mechanisms, and planning to conclude with a comprehensive reference section.
A Senior Application Scientist's Guide to the Structural Validation of Ethyl (4-aminophenyl)carbamate Derivatives
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and clinical data stand. For researchers working with Ethyl (4-aminophenyl)carbamate and its analogues—a class of compounds with significant potential in medicinal chemistry—this initial step of structural validation is not merely a procedural formality, but a critical checkpoint that dictates the trajectory of a research program. This guide is crafted from the perspective of a seasoned application scientist to provide an in-depth, practical comparison of the essential analytical techniques required to confidently elucidate and confirm the structure of these valuable molecules. We will move beyond rote procedural descriptions to explore the "why" behind the "how," empowering you to make informed decisions in your own laboratory.
The Imperative of Multi-Technique Validation
No single analytical technique can provide a complete picture of a molecule's structure. A robust validation strategy relies on the synergistic application of multiple orthogonal methods. This approach creates a self-validating system where the data from one technique corroborates and clarifies the findings of another, minimizing the risk of misinterpretation and ensuring the absolute structural integrity of your lead compounds. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the chemical environment of each nucleus, allowing for the construction of a detailed molecular skeleton.
¹H NMR: Mapping the Proton Landscape
Proton NMR (¹H NMR) is the initial workhorse for structural analysis. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR of an this compound Derivative
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Interpreting the Data: A Causality-Driven Approach
-
Chemical Shift (δ): The position of a signal on the x-axis indicates the electronic environment of the proton. For a typical this compound backbone, expect to see signals for the aromatic protons, the ethyl group protons (a triplet and a quartet), and the amine/amide protons.
-
Integration: The area under each peak is proportional to the number of protons it represents. This is a critical self-validation check to ensure all expected protons are accounted for.
-
Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) reveals the number of neighboring protons. This is fundamental for piecing together the connectivity of the molecule.
¹³C NMR: Unveiling the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a direct map of the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR
The sample preparation is identical to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.
Key Insights from ¹³C NMR:
-
Number of Signals: The number of distinct signals corresponds to the number of unique carbon environments in the molecule.
-
Chemical Shift: The chemical shift of each carbon provides information about its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. The carbonyl carbon of the carbamate group, for instance, will have a characteristic downfield shift.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the molecular formula.
Electrospray Ionization (ESI-MS): A Gentle Approach
ESI is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound derivatives without causing significant fragmentation.
Experimental Workflow: ESI-MS
Caption: High-level workflow for ESI-MS analysis.
Data Interpretation:
The primary piece of information from an ESI-MS experiment is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). The measured m/z value should be compared to the calculated theoretical mass of the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Scan: Acquire the sample spectrum.
-
Data Analysis: The software will automatically subtract the background spectrum to produce the final absorbance spectrum.
Characteristic Absorptions for this compound Derivatives:
-
N-H Stretch: Around 3300 cm⁻¹ (can be a single or double peak for primary amines).
-
C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C-N Stretch: In the region of 1200-1350 cm⁻¹.
-
C-O Stretch: Typically found between 1000-1300 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and count | High resolution, provides detailed structural information | Requires soluble sample, can have complex spectra |
| ¹³C NMR | Carbon skeleton and environment | Direct observation of the carbon framework | Lower sensitivity than ¹H NMR, longer acquisition times |
| ESI-MS | Molecular weight and elemental formula (HRMS) | High sensitivity and accuracy, small sample requirement | Provides limited structural information on its own |
| FTIR | Presence of functional groups | Fast, non-destructive, easy to use | Can be ambiguous for complex molecules, not quantitative |
A Self-Validating Workflow in Practice
The power of this multi-technique approach lies in its ability to create a closed loop of validation.
Caption: A robust, self-validating workflow for structural elucidation.
Conclusion: A Commitment to Rigor
In the competitive and exacting field of drug development, the foundational step of structural validation cannot be compromised. By employing a synergistic combination of NMR, MS, and FTIR, researchers can build a comprehensive and irrefutable body of evidence for the structure of their this compound derivatives. This rigorous, multi-faceted approach not only ensures the integrity of your current research but also lays a solid foundation for future innovation and discovery.
References
- Spectrometric Identification of Organic Compounds - A foundational text covering the principles of NMR, MS, and IR. (Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.) - [Link]
- Introduction to Spectroscopy - A widely used textbook for learning how to interpret spectral data. (Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.) - [Link]
- Journal of Organic Chemistry - A leading peer-reviewed journal publishing original research in organic chemistry, often containing detailed experimental sections with structural validation d
- ACD/Labs Spectrus Platform - An example of software used for processing and analyzing analytical data
A Comparative Analysis of the Reactivity of Ethyl (aminophenyl)carbamate Isomers: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Design
In the landscape of medicinal chemistry, the carbamate functional group is a cornerstone, prized for its proteolytic stability and its capacity to act as a peptide bond surrogate, thereby enhancing cell membrane permeability.[1][2] Ethyl (aminophenyl)carbamates, possessing both a reactive primary amine and a carbamate-linked aromatic ring, represent a versatile class of building blocks. Their utility is frequently seen in the development of therapeutics, from kinase inhibitors in oncology to agents targeting central nervous system disorders.[3]
However, the positional isomerism of the amino and carbamate groups on the phenyl ring—be it ortho, meta, or para—profoundly alters the molecule's electronic landscape and steric profile. These subtle structural shifts dictate reactivity, influencing reaction kinetics, regioselectivity, and ultimately, the feasibility of synthetic routes. This guide provides a comparative analysis of the chemical reactivity of Ethyl (2-aminophenyl)carbamate, Ethyl (3-aminophenyl)carbamate, and Ethyl (4-aminophenyl)carbamate. We will dissect the theoretical underpinnings of their reactivity and provide actionable experimental protocols to quantify these differences, empowering researchers to make informed decisions in their synthetic endeavors.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents, along with steric considerations. The primary amine (-NH₂) is a potent activating group, donating electron density to the ring via resonance and directing incoming electrophiles to the ortho and para positions.[4][5] The ethyl carbamate group (-NHC(O)OEt) is more complex; while the nitrogen's lone pair can donate into the ring (resonance activation), the adjacent carbonyl group simultaneously withdraws electron density from that nitrogen, attenuating its activating strength compared to a simple amine.
This compound (para-isomer)
In the para-isomer, the two functional groups are positioned for maximum electronic interaction through the aromatic system.
-
Electronic Effects: The powerful electron-donating resonance of the -NH₂ group strongly activates the ring. This effect is additive with the weaker activating effect of the carbamate nitrogen. The primary site of reactivity for electrophilic aromatic substitution (EAS) will be the positions ortho to the strongly activating amino group (C2 and C6).
-
Steric Effects: Steric hindrance is minimal, allowing unrestricted access to the reactive sites on the aromatic ring and the primary amine.
-
Amine Nucleophilicity: The nucleophilicity of the amino group is high, as its lone pair is readily available for reaction. The electron-donating character of the carbamate group in the para position slightly enhances the electron density on the amine.
Ethyl (2-aminophenyl)carbamate (ortho-isomer)
The adjacent positioning of the two groups in the ortho-isomer introduces significant steric and electronic complexities, collectively known as the "ortho effect."[6][7]
-
Electronic Effects: Intramolecular hydrogen bonding between the amine proton and the carbamate carbonyl oxygen is possible. This can influence the conformation and electronic distribution. Resonance donation from both nitrogens into the ring is still operative, but may be sterically inhibited.
-
Steric Effects: This is the dominant factor. The proximity of the bulky ethyl carbamate group sterically shields the primary amine, reducing its accessibility to reagents.[8][9] Furthermore, upon protonation, the amine nitrogen rehybridizes from sp² to sp³, increasing steric clash with the ortho substituent and thereby reducing the basicity of the amine (Steric Inhibition of Protonation).[6][10]
-
Amine Nucleophilicity: Expected to be significantly lower than the para-isomer due to steric hindrance and potential involvement in intramolecular hydrogen bonding.
Ethyl (3-aminophenyl)carbamate (meta-isomer)
In the meta-isomer, the resonance effects of the two groups do not constructively or destructively interfere at the same ring positions.
-
Electronic Effects: The activating, ortho, para-directing influence of the amino group dominates. Electrophiles will preferentially attack the positions ortho and para to the -NH₂ group (C2, C4, and C6). The carbamate group exerts a deactivating inductive effect at the meta position, but its resonance effect does not extend to the positions activated by the amine.
-
Steric Effects: Steric hindrance is negligible, similar to the para-isomer.
-
Amine Nucleophilicity: The nucleophilicity of the amino group is primarily influenced by the inductive effect of the carbamate group. Being electron-withdrawing inductively, the carbamate group will slightly reduce the basicity and nucleophilicity of the amine compared to aniline, but more so than the para-isomer where resonance donation can counteract this effect.
The logical flow from isomeric structure to predicted reactivity is outlined below.
Caption: Relationship between isomer structure, dominant effects, and predicted reactivity.
Quantitative Comparison: Predicted Properties and Reactivity
The theoretical analysis can be summarized into a predictive framework. The following table outlines the expected trends in key chemical properties.
| Property | Ethyl (2-aminophenyl)carbamate (Ortho) | Ethyl (3-aminophenyl)carbamate (Meta) | This compound (Para) | Rationale |
| Amine Basicity (pKa) | Lowest | Intermediate | Highest | Steric inhibition of protonation significantly reduces basicity in the ortho isomer.[6][7] The para isomer benefits from resonance donation, while the meta is destabilized by induction. |
| Amine Nucleophilicity | Lowest | Intermediate | Highest | Follows the same trend as basicity; steric hindrance is the primary factor for the ortho isomer's low nucleophilicity.[9] |
| Rate of EAS | Lowest | Intermediate | Highest | The powerful activating effect of the -NH₂ group is maximized in the para isomer. Steric hindrance slows the reaction for the ortho isomer.[6] |
| EAS Regioselectivity | Substitution at C4, C6 | Complex mixture (C2, C4, C6) | Major products at C2, C6 | Directed by the strongest activating group (-NH₂). The meta isomer presents multiple activated sites. |
Experimental Validation: Protocols for Reactivity Assessment
To empirically validate these predictions, a series of standardized experiments can be performed. The choice of reaction conditions is critical; mild conditions are selected to accentuate the inherent reactivity differences rather than mask them with overwhelming reagent potency.
Experiment 1: Comparative Analysis of Amine Nucleophilicity via N-Acetylation
This experiment quantifies the nucleophilicity of the primary amino group by measuring the rate of its reaction with acetic anhydride.
Workflow Diagram:
Caption: Experimental workflow for comparative N-acetylation kinetics.
Step-by-Step Protocol:
-
Solution Preparation: Prepare 0.1 M stock solutions of Ethyl (2-aminophenyl)carbamate, Ethyl (3-aminophenyl)carbamate, and this compound in anhydrous acetonitrile. Also prepare a 0.1 M solution of acetic anhydride in the same solvent.
-
Reaction Initiation: In three separate, magnetically stirred vials maintained at 25.0 ± 0.1 °C, add 5.0 mL of each isomer solution. To initiate the reaction, add 5.0 mL of the acetic anhydride solution to each vial simultaneously and start a timer.
-
Sampling and Quenching: At predetermined time points (e.g., 1, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot from each reaction vial. Immediately dispense the aliquot into a labeled HPLC vial containing 900 µL of a 0.5 M solution of diethylamine in acetonitrile to quench the reaction.
-
HPLC Analysis: Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the starting material from the acetylated product. A C18 column with a water/acetonitrile gradient mobile phase and UV detection at a wavelength where both compounds absorb (e.g., 254 nm) is a suitable starting point.
-
Data Analysis: Create a calibration curve for each starting isomer. Quantify the concentration of the remaining isomer in each time-point sample. Plot the natural logarithm of the isomer concentration (ln[Isomer]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values for the three isomers.
Experiment 2: Comparative Analysis of Ring Activation via Electrophilic Bromination
This experiment probes the susceptibility of the aromatic ring to electrophilic attack using a mild brominating agent, N-Bromosuccinimide (NBS), with a catalyst.
Step-by-Step Protocol:
-
Solution Preparation: Prepare 0.05 M solutions of each isomer in a 1:1 mixture of acetic acid and water. Prepare a 0.05 M solution of NBS in the same solvent system.
-
Reaction Setup: In three separate, foil-wrapped (to exclude light) vials at room temperature, place 5.0 mL of each isomer solution.
-
Reaction Initiation: Add 5.0 mL of the NBS solution to each vial, cap, and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes), quenching with a sodium thiosulfate solution, and analyzing by LC-MS to identify the products and quantify the disappearance of the starting material.
-
Analysis: Compare the initial rates of consumption of the starting materials. For the para- and ortho-isomers, the primary products will be mono-brominated on the ring. For the meta-isomer, analyze the product distribution to determine the regioselectivity of the substitution. The expected reactivity order is para > meta > ortho.
Applications in Drug Development: A Concluding Perspective
Understanding the isomeric reactivity of Ethyl (aminophenyl)carbamates is not merely an academic exercise; it has profound practical implications.[1]
-
Route Optimization: A synthetic chemist aiming to modify the primary amine can anticipate needing more forcing conditions for the ortho-isomer compared to the para-isomer, saving valuable development time.
-
Regiocontrol: When planning an electrophilic substitution, the predictable outcome for the para-isomer (substitution ortho to the amine) contrasts sharply with the potential for complex product mixtures from the meta-isomer. This knowledge informs the design of protecting group strategies.
-
Prodrug Design: The carbamate moiety itself can be a target for enzymatic cleavage in prodrug strategies.[2] The steric and electronic environment dictated by the isomerism will influence the rate of this bioactivation.
References
- Wikipedia. Ortho effect. [Link]
- Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. (2014-01-06). [Link]
- Kavitha, S., et al. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. [Link]
- Physics Forums. Steric inhibition of protonation in o-substituted anilines. (2018-11-12). [Link]
- Němec, V., et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. RSC Publishing. (2025-07-07). [Link]
- Chemistry Steps. Ortho, Para, Meta. [Link]
- Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (2015-01-07). [Link]
- Singleton, D. A. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. Journal of the American Chemical Society. (2025-04-22). [Link]
- Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022-09-24). [Link]
- PubChem. Ethyl n-(4-aminophenyl)
- PubChem. tert-butyl N-[2-(2-aminophenyl)
- Kumar, S., & Singh, P. Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini reviews in medicinal chemistry. (2025-08-07). [Link]
- Krstulović, L., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. (2021). [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. leah4sci.com [leah4sci.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 10. physicsforums.com [physicsforums.com]
In vitro and in vivo comparison of "Ethyl (4-aminophenyl)carbamate"-based ADCs
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Benchmarking the performance of "Ethyl (4-aminophenyl)carbamate" in bioconjugation
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A Researcher's Guide to Orthogonal Deprotection Strategies for Ethyl (4-aminophenyl)carbamate
In the intricate landscape of multi-step organic synthesis, particularly in the realms of medicinal chemistry and drug development, the judicious selection and sequential removal of protecting groups is paramount. The concept of orthogonal protection—the selective deprotection of one functional group in the presence of others—is a cornerstone of modern synthetic strategy. This guide provides an in-depth comparison of orthogonal deprotection strategies involving Ethyl (4-aminophenyl)carbamate, a common building block and protecting group for the versatile aniline moiety. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Ethyl Carbamate Protecting Group: A Profile
The ethyl carbamate group, specifically on an aromatic amine like in this compound, offers a balance of stability and reactivity. Carbamates, in general, are more stable than esters towards hydrolysis. The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, making the carbonyl carbon less electrophilic and the C-N bond robust. However, this stability can be overcome under specific conditions, which forms the basis of its utility in orthogonal schemes.
Orthogonal Deprotection: A Comparative Analysis
The central challenge in employing any protecting group is its selective removal without affecting other sensitive functionalities within the molecule. Here, we compare the deprotection of the ethyl carbamate group on the aniline nitrogen of this compound against the removal conditions of three of the most common amine protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Workflow for Orthogonal Deprotection Strategy
Caption: Orthogonal relationship of common amine protecting groups.
Data Summary: Orthogonality of this compound
| Protecting Group to be Removed | Deprotection Reagent/Conditions | Stability of this compound | Orthogonality |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Generally Stable | High . The ethyl carbamate is resistant to acidic conditions that readily cleave the Boc group. |
| Cbz | H₂, Pd/C, in MeOH or EtOAc | Stable | High . The ethyl carbamate group is not susceptible to catalytic hydrogenolysis. |
| Fmoc | 20% Piperidine in DMF | Potentially Labile | Moderate to Low . Strong basic conditions used for Fmoc removal can lead to slow hydrolysis of the ethyl carbamate. Careful monitoring is required. |
In-Depth Comparison and Experimental Protocols
Orthogonality with the Boc Group
The tert-Butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis and is prized for its facile removal under acidic conditions. This provides a highly effective orthogonal strategy when used in conjunction with the ethyl carbamate on an aromatic amine.
Causality: The deprotection of the Boc group proceeds via a carbocationic intermediate upon protonation, a mechanism that does not affect the more stable ethyl carbamate under the same conditions. The electron-withdrawing nature of the phenyl ring in this compound further decreases the basicity of the carbamate nitrogen, rendering it less susceptible to protonation.
Experimental Evidence: Studies have shown that while N-Boc protected amines are readily deprotected using silica gel in refluxing toluene, other carbamates, including ethyl carbamates, remain intact under these conditions.[1]
Protocol: Selective Deprotection of a Boc Group
-
Materials: Boc-protected substrate with an this compound moiety, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the substrate in DCM (0.1-0.2 M).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Orthogonality with the Cbz Group
The Carbobenzyloxy (Cbz) group is a classic amine protecting group, readily removed by catalytic hydrogenolysis. This deprotection method is exceptionally mild and offers excellent orthogonality with the ethyl carbamate group.
Causality: Catalytic hydrogenolysis involves the cleavage of the benzylic C-O bond of the Cbz group. The ethyl carbamate lacks such a labile bond and is therefore inert to these conditions.
Protocol: Selective Deprotection of a Cbz Group
-
Materials: Cbz-protected substrate with an this compound moiety, Methanol (MeOH) or Ethyl Acetate (EtOAc), 10% Palladium on carbon (Pd/C), Hydrogen source.
-
Procedure:
-
Dissolve the substrate in MeOH or EtOAc.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the reaction vessel and backfill with hydrogen (balloon or Parr apparatus).
-
Stir vigorously at room temperature for 2-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Orthogonality with the Fmoc Group
The 9-Fluorenylmethoxycarbonyl (Fmoc) group is favored in solid-phase peptide synthesis due to its lability to basic conditions, typically using piperidine. The orthogonality with ethyl carbamate in this case is less certain and requires careful consideration.
Causality: While the primary mechanism of Fmoc deprotection is a β-elimination initiated by a base, prolonged exposure to strong bases like piperidine can induce the hydrolysis of the ethyl carbamate. The rate of this hydrolysis will depend on the specific substrate and reaction conditions.
Experimental Considerations: Phenylcarbamates are generally stable in dilute basic aqueous media, but deprotection can be achieved in a strong basic medium.[2] Therefore, for a successful orthogonal strategy, it is crucial to use the mildest possible conditions for Fmoc removal and to carefully monitor the reaction to avoid over-exposure.
Protocol: Selective Deprotection of an Fmoc Group (with caution)
-
Materials: Fmoc-protected substrate with an this compound moiety, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Dissolve the substrate in DMF.
-
Add 20% (v/v) piperidine in DMF.
-
Stir at room temperature, monitoring the reaction closely by TLC for both the removal of the Fmoc group and the potential degradation of the ethyl carbamate. The reaction is typically complete for Fmoc removal within 30 minutes to 2 hours.[3]
-
Once the Fmoc group is cleaved, immediately quench the reaction by diluting with water and extracting the product.
-
Deprotection of this compound
When the synthetic sequence calls for the removal of the ethyl carbamate group, harsh hydrolytic conditions are typically required.
Deprotection Strategies and Mechanisms
Caption: Mechanisms of Acidic and Basic Hydrolysis of Ethyl Carbamate.
Comparative Data for Deprotection of this compound
| Deprotection Method | Reagents and Conditions | Reaction Time | Yield | Key Considerations |
| Acidic Hydrolysis | Concentrated HCl, Reflux | Several hours | Moderate to Good | Harsh conditions may not be suitable for sensitive substrates. |
| Basic Hydrolysis | NaOH or Ba(OH)₂, EtOH/H₂O, Reflux | Several hours to >24 hours | Moderate to Good | Can be slow and require high temperatures. Potential for side reactions on other base-labile groups. |
| TMSI-mediated Cleavage | Trimethylsilyl iodide (TMSI), CH₂Cl₂ or CH₃CN | Variable | Good | Milder alternative, but TMSI is moisture-sensitive and can be expensive.[4] |
Protocol: Basic Hydrolysis of this compound
-
Materials: this compound, Ethanol, Water, Sodium Hydroxide (NaOH) or Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O).
-
Procedure:
-
Dissolve the carbamate in a mixture of ethanol and water.
-
Add a stoichiometric excess of NaOH or Ba(OH)₂·8H₂O (e.g., 2-4 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Conclusion
The ethyl carbamate group on an aromatic amine, as in this compound, is a robust protecting group that offers excellent orthogonality with acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. Its orthogonality with base-labile groups like Fmoc is conditional and requires careful optimization to prevent premature cleavage. The removal of the ethyl carbamate itself generally requires forcing hydrolytic conditions, which must be taken into account during synthetic planning. By understanding the underlying chemical principles and leveraging the comparative data and protocols presented in this guide, researchers can strategically employ this compound to navigate complex synthetic pathways with greater precision and efficiency.
References
- BenchChem. (2025). A Comparative Guide to Carbamate Deprotection Methods. BenchChem Technical Support Team.
- Selective Deprotection of N-Boc Catalyzed by Silica Gel. (2003). Chemical Journal of Chinese Universities, 24(4), 662.
- Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. Journal of Organic Chemistry, 78(17), 8802-8808.
- BenchChem. (2025).
- Hydrolysis. (n.d.).
- Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (2018). Letters in Organic Chemistry.
- Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal.
- New Carbamate Deprotection Complements Existing Methods. (2022). ChemistryViews.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective deprotection method of N-phenylcarbamoyl group. (2013). PubMed.
- Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (2004). Tetrahedron, 60(45), 10321-10324.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Scientific Reports, 10(1), 10185.
- N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). The Journal of Organic Chemistry, 79(24), 12041-12048.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Trimethylsilyl Iodide (TMSI). (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
- Acid and base-catalyzed hydrolysis of amides (video). (n.d.). Khan Academy.
- Methods for Removing the Fmoc Group. (n.d.).
- The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (1966). Canadian Journal of Chemistry, 44(12), 1483-1489.
- Application Notes and Protocols: Methyl N-Phenylcarbamate as a Protecting Group for Amines in Peptide Synthesis. (2025). BenchChem.
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Comparative study of the pharmacokinetic properties of "Ethyl (4-aminophenyl)carbamate" conjugates
Starting the Investigation
I am now delving into the pharmacokinetic properties of Ethyl (4-aminophenyl)carbamate and its conjugates. My focus is on pinpointing different conjugate types and their therapeutic applications. I am keen to understand how these conjugates impact the drug's efficacy and safety profiles.
Defining the Approach
I am now structuring the guide. My immediate focus is gathering data to compare the pharmacokinetic profiles of various conjugates of this compound, including step-by-step experimental protocols and logical relationships between different pharmacokinetic parameters. I am developing Graphviz diagrams to visually represent experimental workflows. I am compiling all of this information into a comprehensive whole.
Initiating the Data Search
I'm now starting a thorough search to gather information. I'm focusing on the pharmacokinetic properties of this compound and its conjugates, identifying different conjugate types, therapeutic applications, and comparing existing studies. I will simultaneously search for standard protocols to evaluate ADME, bioavailability, and half-life, ensuring authoritative sources back up my mechanistic claims.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of "Ethyl (4-aminophenyl)carbamate"-Derived Antibodies
For: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Specificity in Small Molecule Detection
In the realm of diagnostics and drug development, the ability to precisely detect and quantify small molecules is paramount. Ethyl (4-aminophenyl)carbamate, a compound with a molecular weight of 180.20 g/mol , represents a class of small molecules (haptens) that necessitate the development of highly specific antibodies for their detection.[1][2] The generation of antibodies against such targets is a well-established practice; however, the true measure of an antibody's utility lies in its specificity.[3] An antibody's specificity is its capacity to bind to a unique epitope on a target antigen, without binding to unrelated molecules.[3]
This guide provides a comprehensive framework for conducting cross-reactivity studies on antibodies developed against this compound. Cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[4][5] Such unintended binding can lead to false-positive results and compromise the reliability of an immunoassay.[6] Therefore, rigorous cross-reactivity testing is a critical validation step in antibody development.[4] We will delve into the principles of designing these studies, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to confidently assess the specificity of your antibody candidates.
Part 1: Designing a Robust Cross-Reactivity Study
The foundation of a successful cross-reactivity study is a well-conceived experimental design. This involves the careful selection of potential cross-reactants and the choice of an appropriate immunoassay format.
The Rationale for Selecting Potential Cross-Reactants
To challenge the specificity of your this compound antibody, you must test it against a panel of structurally related compounds. The logic is to identify molecules that share structural motifs with the target analyte, as these are the most likely to cause cross-reactivity.[5]
Key considerations for selecting test compounds:
-
Structural Analogs: Include molecules with minor modifications to the core structure of this compound. This could involve changes to the ethyl group, the carbamate linkage, or the position of the amino group on the phenyl ring.
-
Metabolites and Precursors: If known, include metabolites or precursors of this compound in your test panel.
-
Compounds with Similar Functional Groups: Test compounds that share key functional groups, such as other carbamates, anilines, or ethyl esters.
-
Matrix Components: In a real-world application, your assay will be performed in a complex biological matrix (e.g., plasma, urine). Consider including major components of the intended sample matrix that have a remote possibility of cross-reacting.
Example Panel of Potential Cross-Reactants:
| Compound Name | Structure | Rationale for Inclusion |
| This compound | Target Analyte | Positive Control |
| Mthis compound | Variation in the ester group | |
| Ethyl (3-aminophenyl)carbamate | Isomeric variation | |
| 4-Aminophenol | Core aniline structure | |
| Phenyl carbamate | Carbamate group without the amino group | |
| Aniline | Basic building block |
The Principle of Competitive ELISA
For small molecule detection, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is often the method of choice.[7][8][9] This format is ideal because small molecules like this compound do not adsorb well to microplate surfaces.[7]
The principle of competitive ELISA is based on the competition between the free analyte in the sample and a fixed amount of labeled (or coated) analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[10]
Diagram 1: Principle of Competitive ELISA
Caption: Competitive ELISA: Signal is inversely proportional to analyte concentration.
Part 2: Detailed Experimental Protocols
Scientific integrity is built on reproducible and well-documented methodologies. The following protocols are designed to be self-validating, incorporating essential controls for reliable data generation.
Competitive ELISA Protocol
This protocol outlines the steps for determining the cross-reactivity of an anti-Ethyl (4-aminophenyl)carbamate antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
This compound-protein conjugate (for coating)
-
Anti-Ethyl (4-aminophenyl)carbamate antibody (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the coating solution to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target analyte's competitor onto the solid phase.[11]
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Rationale: Removes unbound coating antigen.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This step blocks any remaining non-specific binding sites on the plate surface to reduce background noise.[10]
-
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
In a separate dilution plate, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for 1 hour at room temperature.
-
Rationale: This allows the free analyte (standard or cross-reactant) to bind to the primary antibody before it is exposed to the coated antigen.
-
-
Incubation:
-
Wash the blocked microtiter plate 3 times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody/analyte mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured by the coated antigen.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Diagram 2: Competitive ELISA Workflow
Caption: Step-by-step workflow for the competitive ELISA protocol.
Surface Plasmon Resonance (SPR) as an Orthogonal Method
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time.[12] It provides valuable data on binding kinetics, including association and dissociation rates, and affinity.[12] SPR can be used as an orthogonal method to confirm the results obtained from ELISA and to provide a more in-depth characterization of cross-reactivity.[13]
Brief Protocol Outline:
-
Immobilization: The anti-Ethyl (4-aminophenyl)carbamate antibody is immobilized on the surface of an SPR sensor chip.
-
Binding Analysis: Solutions of this compound and potential cross-reactants at various concentrations are flowed over the sensor surface.
-
Data Acquisition: The binding of each compound to the antibody is measured in real-time as a change in the refractive index at the sensor surface.[12]
-
Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka). A lower KD value indicates a higher affinity.
Part 3: Data Analysis and Interpretation
Calculating IC50 and Cross-Reactivity Percentage
For competitive ELISA data, a standard curve is generated by plotting the absorbance against the logarithm of the standard concentration. A sigmoidal dose-response curve is then fitted to the data.[14][15]
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of the analyte that causes a 50% reduction in the maximum signal.[16] It is a measure of the antibody's sensitivity to the analyte.
-
Cross-Reactivity (%CR): This is calculated to quantify the extent to which the antibody binds to other compounds relative to the target analyte. The formula is as follows:
%CR = (IC50 of this compound / IC50 of test compound) x 100
Comparative Data Analysis
To illustrate the application of this methodology, let's consider a hypothetical scenario where two different monoclonal antibody clones (Clone A and Clone B) were developed against this compound. The following table summarizes the cross-reactivity data obtained from a competitive ELISA.
Table 1: Cross-Reactivity Profile of Anti-Ethyl (4-aminophenyl)carbamate Antibodies
| Compound | Clone A IC50 (nM) | Clone A %CR | Clone B IC50 (nM) | Clone B %CR |
| This compound | 10 | 100% | 12 | 100% |
| Mthis compound | 50 | 20% | 15 | 80% |
| Ethyl (3-aminophenyl)carbamate | 1000 | 1% | 500 | 2.4% |
| 4-Aminophenol | >10,000 | <0.1% | 2000 | 0.6% |
| Phenyl carbamate | >10,000 | <0.1% | >10,000 | <0.12% |
| Aniline | >10,000 | <0.1% | >10,000 | <0.12% |
Interpretation of Results:
-
Clone A demonstrates high specificity for this compound. It shows moderate cross-reactivity (20%) with the closely related methyl analog but negligible cross-reactivity with other tested compounds. This clone would be a strong candidate for a highly specific assay.
-
Clone B , on the other hand, exhibits significant cross-reactivity (80%) with Mthis compound. While it is still relatively specific for the target, this high level of cross-reactivity with a key analog might make it unsuitable for applications where it is crucial to distinguish between these two compounds.
Conclusion: Ensuring Assay Integrity through Rigorous Validation
The development of a reliable immunoassay for a small molecule like this compound is critically dependent on the specificity of the antibody. A thorough cross-reactivity study, as outlined in this guide, is not merely a suggestion but a mandatory step in the validation process. By systematically challenging your antibody with a panel of structurally related compounds and employing robust analytical methods like competitive ELISA and SPR, you can gain a comprehensive understanding of its binding profile. This empirical data is essential for selecting the most suitable antibody clone for your intended application, ensuring the accuracy, reliability, and scientific integrity of your results. The U.S. Food and Drug Administration (FDA) provides guidance on the development and validation of immunoassays, which should be consulted for regulatory submissions.[17][18][19]
References
- Reichert. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Google Cloud.
- Cusabio. Cross-reactivity of Antibody: Beneficial or Harmful?.
- AAT Bioquest. (2024, March 11). What are the differences between cross-reactivity and specificity?.
- Frank, S. A. (2002). Immunology and Evolution of Infectious Disease. Princeton University Press.
- Proteintech. How do I know if the antibody will cross-react?.
- Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
- Biointron. (2024, December 20).
- Mori, Y., et al. (2020). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies.
- Aeonian Biotech. (2021, November 10). Difference between antibody specificity and selectivity.
- Geiger, A. M., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12731941, ethyl N-(4-aminophenyl)
- Proteintech. How do I know if the antibody will cross-react?.
- CymitQuimica. ethyl (4-aminophenyl)
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- Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding.
- Creative Diagnostics. Competitive ELISA Protocol.
- Echelon Biosciences.
- Medina-Sánchez, M., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4438.
- Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. In Antibody Engineering (pp. 315–340). Springer.
- ChemicalBook. (2025, January 27). ETHYL (4-AMINOPHENYL)
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (142), e58621.
- Chem-Impex. [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester.
- Santa Cruz Biotechnology. ethyl N-(4-aminophenyl)
- Karlsson, R., et al. (1993). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Immunological Methods, 166(1), 75–84.
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- U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection.
- ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
- Dr. Saqib Science Academy. (2023, December 7). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology [Video]. YouTube.
- U.S. Food and Drug Administration. (2016). Guidance for Industry: Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products.
- ResearchGate. (2017, August 9).
- Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(6), 1554–1562.
- Amerigo Scientific. Ethyl (4-aminophenyl)
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- U.S. Food and Drug Administration. (2009). Guidance for Industry: Assay Development for Immunogenicity Testing of Therapeutic Proteins.
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A Senior Application Scientist's Guide to Solvent Selection for Ethyl (4-aminophenyl)carbamate
In the landscape of pharmaceutical and materials science research, the precise behavior of a molecule in solution is paramount. This guide provides an in-depth comparison of Ethyl (4-aminophenyl)carbamate's performance across various solvent systems, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed for informed decision-making. We will move beyond simple solubility data to explore the nuanced interplay between the solvent and solute that dictates stability, reactivity, and ultimately, experimental success.
Introduction to this compound and the Critical Role of the Solvent
This compound, a carbamate derivative, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and polymers. Its structure, featuring both a polar amine group and a carbamate moiety, imparts a complex solubility profile that is highly dependent on the surrounding solvent environment. The choice of solvent extends beyond mere dissolution; it can profoundly influence the compound's stability, reactivity, and even its spectroscopic properties. An inappropriate solvent can lead to degradation, unwanted side reactions, or inaccurate analytical characterization, compromising the integrity of research and development efforts.
This guide will provide a comparative analysis of this compound in common protic, aprotic polar, and nonpolar solvent systems. We will present supporting experimental data and detailed protocols to empower researchers to select the optimal solvent for their specific application.
Comparative Analysis of Solvent Systems
The selection of an appropriate solvent is a foundational step in any experimental design involving this compound. The following sections detail its behavior in various solvent classes, supported by empirical data.
Protic Solvents: The Role of Hydrogen Bonding
Protic solvents, characterized by their ability to donate hydrogen bonds, can engage in strong intermolecular interactions with the amine and carbamate groups of this compound.
Ethanol: As a common and relatively non-toxic protic solvent, ethanol exhibits good solvating power for this compound due to its ability to form hydrogen bonds with the solute. This makes it a suitable choice for reactions where the carbamate is a starting material. However, the presence of the hydroxyl group can lead to concerns about potential transesterification reactions under certain conditions (e.g., elevated temperatures or in the presence of a catalyst).
Methanol: Similar to ethanol, methanol is an effective protic solvent for this compound. Its higher polarity may offer slightly better solubility for polar carbamates. The same caution regarding potential side reactions applies.
Water: The solubility of this compound in water is limited due to the presence of the nonpolar phenyl group. While the amine and carbamate functionalities can interact with water molecules, the overall hydrophobicity of the molecule restricts its dissolution. This low aqueous solubility is a critical consideration in pharmaceutical formulations and biological assays.
Aprotic Polar Solvents: Balancing Polarity and Inertness
Aprotic polar solvents lack acidic protons and are therefore unable to act as hydrogen bond donors. They are often favored for their ability to dissolve a wide range of compounds without participating in undesired proton-transfer reactions.
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for this compound, demonstrating high solubility. Its high polarity and aprotic nature make it a preferred choice for long-term storage of stock solutions and for use in high-throughput screening (HTS) applications. However, it is crucial to use high-purity, anhydrous DMSO, as residual water can affect experimental outcomes.
Dimethylformamide (DMF): DMF is another powerful aprotic polar solvent that readily dissolves this compound. It is often used in organic synthesis involving this compound. However, DMF can be prone to decomposition, particularly at elevated temperatures or in the presence of acids or bases, which could potentially impact the stability of the dissolved carbamate.
Acetonitrile (ACN): Acetonitrile is a medium-polarity aprotic solvent that offers good solubility for this compound. It is widely used as a mobile phase component in reverse-phase high-performance liquid chromatography (HPLC) for the analysis of this and related compounds. Its UV transparency and volatility make it ideal for analytical applications.
Nonpolar Solvents: Limited Utility
Nonpolar solvents, such as hexane and toluene, are generally poor choices for dissolving this compound due to the significant polarity mismatch. The presence of the amine and carbamate functional groups renders the molecule too polar to be effectively solvated by these nonpolar environments. This insolubility can, however, be exploited in purification processes, such as precipitation or recrystallization from a mixed solvent system.
Quantitative Data Summary
The following table summarizes the solubility and stability characteristics of this compound in the discussed solvent systems.
| Solvent System | Solvent Type | Solubility | Key Considerations |
| Ethanol | Protic | Good | Potential for transesterification at elevated temperatures. |
| Methanol | Protic | Good | Similar reactivity concerns as ethanol. |
| Water | Protic | Low | Limited utility for creating concentrated solutions. |
| DMSO | Aprotic Polar | Excellent | Hygroscopic; use anhydrous grade for sensitive applications. |
| DMF | Aprotic Polar | Excellent | Potential for solvent decomposition affecting solute stability. |
| Acetonitrile | Aprotic Polar | Good | Ideal for analytical techniques like HPLC. |
| Toluene | Nonpolar | Very Low | Useful for precipitation/recrystallization. |
| Hexane | Nonpolar | Insoluble | Can be used as an anti-solvent for purification. |
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide the following detailed experimental protocols.
Protocol for Determining Solubility
This protocol outlines a standard method for determining the approximate solubility of this compound in a given solvent.
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl (4-aminophenyl)carbamate
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl (4-aminophenyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to foster a culture of safety and responsibility.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 57399-97-0) is classified under the Globally Harmonized System (GHS) with the following primary hazard:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction.[1] |
The primary risk associated with this compound is its potential to act as a skin sensitizer.[2][3] Repeated or prolonged contact can lead to an allergic reaction, which can be severe in some individuals and is often a life-long effect.[2][3] Therefore, all handling and disposal procedures must be designed to minimize the risk of dermal exposure.
Personnel Protective Equipment (PPE): Your First Line of Defense
Given the skin sensitizing nature of this compound, a stringent PPE protocol is non-negotiable. The causality here is simple: prevent all direct contact with the skin and eyes, and minimize inhalation of any dust or aerosols.
Required PPE:
-
Gloves: Nitrile rubber gloves are recommended. Always dispose of gloves immediately after handling the compound or its waste and wash hands thoroughly.[4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a risk of splashing, chemical splash goggles should be worn.[4]
-
Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used if there is a potential to generate dust or aerosols.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste procedure. This ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste. While this specific compound may not be explicitly listed, wastes from the production of carbamates are assigned specific EPA hazardous waste codes.[6][7] It is prudent to manage this waste under these classifications to ensure the highest level of safety and compliance.
Likely EPA Hazardous Waste Codes:
-
K156: Organic waste from the production of carbamates.[6][7]
-
K158: Bag house dusts and filter/separation solids from the production of carbamates.[6][7]
Even if your facility is not a carbamate production plant, classifying the waste with these codes communicates the nature of the hazard to the disposal facility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Waste Stream: Designate a specific waste stream for "Non-halogenated Organic Solids."
-
Container: Use a clearly labeled, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (GHS07).
Step 3: On-site Accumulation and Storage
-
Location: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Segregation: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, unbreakable secondary container.[4]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Incineration: High-temperature incineration is the preferred method for the disposal of carbamate waste.[8] Studies on similar carbamate compounds, such as Carbaryl, have demonstrated that incineration at temperatures around 1200°C can achieve a destruction and removal efficiency of over 99.99%.[8] This process ensures the complete breakdown of the organic molecule into less harmful components.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Mix it with non-hazardous waste.
-
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: If the spill occurs outside of a chemical fume hood, ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Exposure:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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- 4. ehs.uci.edu [ehs.uci.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. adem.alabama.gov [adem.alabama.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Exploratory studies on incineration of carbaryl waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdx.edu [pdx.edu]
A Researcher's Guide to the Safe Handling of Ethyl (4-aminophenyl)carbamate
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Ethyl (4-aminophenyl)carbamate (CAS No. 57399-97-0). Our focus is to deliver field-proven insights and procedural guidance that extend beyond standard product information, ensuring both personal safety and experimental integrity.
Understanding the Compound-Specific Risks
This compound is a solid organic compound whose primary, well-documented hazard is its potential to cause skin sensitization.[1][2] The Globally Harmonized System (GHS) classification for this compound includes the Hazard Statement H317: "May cause an allergic skin reaction."[1][2] This necessitates a proactive and meticulous approach to personal protective equipment (PPE) to prevent dermal exposure. While comprehensive toxicological data for this specific carbamate is not extensively published, related aromatic amines and carbamates warrant caution regarding potential inhalation and ingestion hazards. Therefore, all handling procedures should be performed with the assumption of potential toxicity beyond skin sensitization.
Core Directive: Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling is the consistent and correct use of appropriate PPE. The following is a step-by-step guide for donning and doffing PPE when working with this compound.
2.1. Required PPE
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (minimum 4 mil thickness) | Provides a robust barrier against skin contact, the primary route of exposure leading to sensitization. Double-gloving is recommended for extended procedures. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes of solutions or airborne particles of the solid compound. |
| Lab Coat | Standard, long-sleeved lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder outside of a fume hood | An N95-rated dust mask or a respirator with a particulate filter should be used to prevent inhalation of fine particles. |
2.2. Donning and Doffing Procedure
Correct sequencing is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Lab Coat: Fasten completely.
-
Respiratory Protection (if required): Ensure a proper fit and seal.
-
Eye Protection: Position securely on your face.
-
Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, then the second.
-
-
Doffing (Taking Off):
-
Gloves: Remove the outer pair of gloves (if double-gloved) and dispose of them. Remove the inner pair using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Unfasten and roll it away from your body, keeping the contaminated outer surface contained.
-
Eye Protection: Remove by handling the earpieces.
-
Respiratory Protection: Remove without touching the front of the mask.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Operational Plan: From Weighing to Waste
This section outlines the procedural workflow for handling this compound in a laboratory setting.
3.1. Safe Handling Workflow
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for Handling this compound
3.2. Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing:
-
If possible, weigh the solid material inside a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
-
Dissolution and Use:
-
Add solvents to the solid in a controlled manner to avoid splashing.
-
Keep containers covered when not in active use.
-
-
Cleanup and Decontamination:
-
Wipe down all surfaces that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Decontaminate any reusable equipment thoroughly.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All solid waste contaminated with this compound, including gloves, weighing boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled hazardous liquid waste container.
-
Do not dispose of this chemical down the drain.[3]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Always follow your institution's specific hazardous waste disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3]
-
Seek medical attention if irritation or a rash develops.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- PubChem.ethyl N-(4-aminophenyl)carbamate.
- U.S. Environmental Protection Agency.First Aid in Case of Pesticide Exposure. EPA. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
